N-benzhydryl-2-hydroxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzhydryl-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c22-18-14-8-7-13-17(18)20(23)21-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATNMPVYRILNMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-Benzhydryl-2-hydroxybenzamide: A Technical Guide to Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzhydryl-2-hydroxybenzamide is a derivative of salicylamide, a class of compounds known for a wide range of biological activities, including antiviral and anti-inflammatory properties. The incorporation of the bulky benzhydryl group is anticipated to significantly influence its physicochemical properties and biological interactions. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its synthesis, predicted spectroscopic data, and the biological signaling pathways associated with its parent salicylamide scaffold. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide combines established synthetic methodologies and spectroscopic data from closely related analogues to provide a robust predictive framework for its characterization.
Molecular Structure
This compound consists of a salicylamide core N-substituted with a benzhydryl group. The structure features a hydroxyl group ortho to the amide functionality, which can participate in intramolecular hydrogen bonding.
Chemical Structure:
Synthesis
The synthesis of this compound can be achieved through the amidation of salicylic acid or its derivatives with benzhydrylamine. Several established methods for amide bond formation are applicable.[1]
Experimental Protocol: Synthesis via Acyl Chloride
A common and effective method involves the conversion of salicylic acid to salicyl-oyl chloride, followed by reaction with benzhydrylamine.
Step 1: Synthesis of Salicyloyl Chloride
Salicylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the corresponding acyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.
Materials:
-
Salicylic acid
-
Thionyl chloride (or oxalyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a solution of salicylic acid in anhydrous DCM, a catalytic amount of DMF is added.
-
Thionyl chloride is added dropwise to the solution at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield crude salicyloyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
The prepared salicyloyl chloride is then reacted with benzhydrylamine in the presence of a base to neutralize the HCl byproduct.
Materials:
-
Salicyloyl chloride
-
Benzhydrylamine
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Benzhydrylamine and triethylamine are dissolved in anhydrous DCM.
-
The solution is cooled to 0 °C, and a solution of salicyloyl chloride in anhydrous DCM is added dropwise.
-
The reaction mixture is stirred at room temperature for several hours.
-
Upon completion, the reaction mixture is washed with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Alternative Synthetic Route: Direct Amidation
Direct coupling of salicylic acid and benzhydrylamine can be achieved using coupling reagents.
Experimental Protocol: Direct Amidation using B(OCH₂CF₃)₃
A modern approach utilizes tris(2,2,2-trifluoroethyl) borate as an effective reagent for direct amidation.[2]
Materials:
-
Salicylic acid
-
Benzhydrylamine
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)
-
Anhydrous solvent (e.g., toluene or acetonitrile)
Procedure:
-
Salicylic acid, benzhydrylamine, and B(OCH₂CF₃)₃ are combined in an anhydrous solvent.
-
The reaction mixture is heated, typically at 80 °C, for several hours.[2]
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product can often be purified by simple filtration through a resin or by standard chromatographic techniques.[2]
Structure Elucidation: Spectroscopic Analysis
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the salicyl and benzhydryl moieties, the methine proton of the benzhydryl group, and the amide and hydroxyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | br s | 1H | Ar-OH (intramolecular H-bond) |
| ~8.0 - 8.5 | d | 1H | NH |
| ~7.2 - 7.6 | m | 14H | Aromatic protons (benzhydryl and salicyl) |
| ~6.8 - 7.0 | m | 2H | Aromatic protons (salicyl) |
| ~6.5 | d | 1H | CH -N |
Predicted data is based on N-benzhydrylbenzamide[3] and typical shifts for salicylamides.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~168 - 172 | C =O (amide) |
| ~160 - 162 | C -OH (aromatic) |
| ~140 - 142 | Quaternary aromatic carbons (benzhydryl) |
| ~115 - 135 | Aromatic carbons |
| ~58 - 62 | C H-N |
Predicted data is based on general values for amides and aromatic compounds.[4]
Predicted FTIR Data
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3400 | Medium | N-H stretch (amide) |
| ~3000 - 3200 | Broad | O-H stretch (intramolecular H-bond) |
| ~3030 | Medium | Aromatic C-H stretch |
| ~1630 - 1660 | Strong | C=O stretch (Amide I band) |
| ~1520 - 1550 | Strong | N-H bend (Amide II band) |
| ~1450, ~1500, ~1600 | Medium | Aromatic C=C stretches |
Predicted data is based on N-benzhydrylbenzamide[3] and general amide spectral data.[5]
Predicted Mass Spectrometry Data
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Predicted Fragment Ion |
| 303 | [M]⁺ (Molecular ion) |
| 167 | [C₆H₅CHC₆H₅]⁺ (Benzhydryl cation) - a prominent peak |
| 121 | [HOC₆H₄CO]⁺ (Salicyloyl cation) |
| 93 | [HOC₆H₄]⁺ (Phenoxy cation from salicylic moiety) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Fragmentation predictions are based on typical amide fragmentation patterns.[6]
Biological Activity and Signaling Pathways
While specific biological data for this compound is unavailable, the salicylamide scaffold is known to possess significant biological activities, primarily antiviral and anti-inflammatory effects.[7][8] These activities are often mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Signaling
Salicylamides can exert anti-inflammatory effects through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins.[8] Additionally, they can modulate inflammatory pathways by inhibiting transcription factors like NF-κB.[9][10]
Caption: Predicted anti-inflammatory signaling pathway.
Antiviral Signaling
Certain salicylamide derivatives, like niclosamide, have demonstrated broad-spectrum antiviral activity.[7] Their mechanisms of action can involve the modulation of various signaling pathways that are crucial for viral replication, such as Wnt/β-catenin, STAT3, and mTORC1.[7][11]
Caption: Potential antiviral signaling pathways.
Conclusion
This technical guide provides a foundational understanding of the synthesis and structural elucidation of this compound. While direct experimental data is currently sparse, the provided protocols and predicted spectroscopic data, based on sound chemical principles and analogous compounds, offer a valuable resource for researchers. The exploration of its biological activities, guided by the known pharmacology of the salicylamide scaffold, opens avenues for its investigation as a potential therapeutic agent. Further experimental validation of the predicted data is crucial for the definitive characterization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. youtube.com [youtube.com]
- 7. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 9. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N-benzhydryl-2-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for N-benzhydryl-2-hydroxybenzamide, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental protocols in published literature for this specific compound, this document outlines two principal, chemically sound synthesis strategies. The methodologies presented are based on established and widely practiced reactions for the formation of analogous N-substituted benzamides.
The guide details proposed experimental protocols, presents key reaction parameters in a structured tabular format for ease of comparison, and includes visualizations of the synthetic pathways to facilitate a deeper understanding of the chemical transformations.
Core Synthesis Pathways
The synthesis of this compound can be approached through two primary retrosynthetic disconnections, leading to two distinct forward synthesis pathways:
-
Pathway 1: Amide Bond Formation via Acylation. This approach involves the formation of the amide bond by reacting a salicylic acid derivative with benzhydrylamine. A highly effective method for this transformation is the reaction between an activated salicylic acid species, such as salicyl chloride, and benzhydrylamine.
-
Pathway 2: N-Alkylation of Salicylamide. This pathway entails the formation of the nitrogen-carbon bond through the alkylation of 2-hydroxybenzamide (salicylamide) with a reactive benzhydryl derivative, typically benzhydryl bromide.
The following sections provide detailed experimental protocols for each of these proposed pathways.
Pathway 1: Acylation of Benzhydrylamine with Salicyl Chloride
This pathway is a classic example of amide synthesis through the nucleophilic acyl substitution of an amine with an acyl chloride. The high reactivity of the acyl chloride allows for the reaction to proceed under relatively mild conditions.
Experimental Protocol
Materials:
-
Salicyl chloride
-
Benzhydrylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (Et3N) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzhydrylamine (1.0 equivalent) in anhydrous dichloromethane.
-
To this solution, add a tertiary amine base such as triethylamine or pyridine (1.1 to 1.5 equivalents). This base acts as a scavenger for the hydrochloric acid byproduct.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve salicyl chloride (1.0 to 1.1 equivalents) in a minimal amount of anhydrous dichloromethane.
-
Add the salicyl chloride solution dropwise to the cooled benzhydrylamine solution over a period of 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).
Data Presentation
| Parameter | Description |
| Starting Materials | Salicyl chloride, Benzhydrylamine |
| Reagents | Triethylamine or Pyridine |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 4 hours |
| Work-up | Aqueous wash with HCl and NaHCO3 |
| Purification | Recrystallization |
Visualization of Pathway 1
Caption: Acylation of Benzhydrylamine with Salicyl Chloride.
Pathway 2: N-Alkylation of 2-Hydroxybenzamide with Benzhydryl Bromide
This synthetic route involves the nucleophilic substitution of bromide from benzhydryl bromide by the nitrogen atom of 2-hydroxybenzamide. The reaction is typically carried out in the presence of a base to deprotonate the amide nitrogen, thereby increasing its nucleophilicity.
Experimental Protocol
Materials:
-
2-Hydroxybenzamide (Salicylamide)
-
Benzhydryl bromide
-
Anhydrous dimethylformamide (DMF) or acetonitrile (MeCN)
-
A suitable base (e.g., potassium carbonate (K2CO3), sodium hydride (NaH))
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)
Procedure:
-
To a solution of 2-hydroxybenzamide (1.0 equivalent) in anhydrous dimethylformamide, add a base such as potassium carbonate (1.5 to 2.0 equivalents) or sodium hydride (1.1 equivalents, handle with extreme care).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the amide anion.
-
Add a solution of benzhydryl bromide (1.0 to 1.1 equivalents) in anhydrous dimethylformamide dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction progress by TLC. The reaction time can vary from 4 to 12 hours.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization from a suitable solvent to yield pure this compound.
Data Presentation
| Parameter | Description |
| Starting Materials | 2-Hydroxybenzamide, Benzhydryl bromide |
| Reagents | Potassium carbonate or Sodium hydride |
| Solvent | Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN) |
| Reaction Temperature | 50 - 80 °C |
| Reaction Time | 4 - 12 hours |
| Work-up | Aqueous work-up and extraction |
| Purification | Recrystallization |
Visualization of Pathway 2
Caption: N-Alkylation of 2-Hydroxybenzamide with Benzhydryl Bromide.
Conclusion
This technical guide has outlined two robust and plausible synthetic pathways for the preparation of this compound. While direct and detailed experimental data for this specific molecule is scarce in the public domain, the provided protocols are based on well-established and reliable chemical transformations. Pathway 1, the acylation of benzhydrylamine, is likely to be a high-yielding and straightforward approach. Pathway 2, the N-alkylation of salicylamide, offers an alternative route that may require more careful optimization of reaction conditions. Researchers and drug development professionals can use this guide as a foundational resource for the synthesis and further investigation of this compound and its derivatives. It is recommended that small-scale trial reactions are conducted to optimize conditions such as temperature, reaction time, and stoichiometry for the highest possible yield and purity.
The Biological Landscape of N-benzhydryl-2-hydroxybenzamide Derivatives: A Technical Overview
A scarcity of specific research on N-benzhydryl-2-hydroxybenzamide derivatives necessitates a broader examination of structurally related compounds to infer their potential biological activities. While this technical guide aims to provide an in-depth overview, it is crucial to note that the majority of the available data pertains to the wider classes of N-substituted salicylamides and benzamides. The direct biological activities, experimental protocols, and signaling pathways of this compound derivatives remain a largely unexplored area of research.
The core structure, combining a salicylamide (2-hydroxybenzamide) moiety with a bulky N-benzhydryl group, suggests potential for a range of pharmacological effects, drawing from the known properties of its constituent parts. Salicylamides are known for their anti-inflammatory, analgesic, and antimicrobial properties, while the benzhydryl group is a common pharmacophore in centrally acting agents. This guide will synthesize the available information on closely related derivatives to provide a predictive framework for the biological potential of the N-benzhydryl subclass.
Synthesis of N-substituted Benzamide Derivatives
The general synthesis of N-substituted benzamide derivatives typically involves the acylation of a primary amine with a benzoic acid derivative. In the context of this compound, this would involve the reaction of 2-hydroxybenzoic acid (salicylic acid) or its activated form (e.g., acyl chloride) with benzhydrylamine.
A general synthetic protocol can be outlined as follows:
-
Activation of Carboxylic Acid: 2-hydroxybenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the more reactive 2-hydroxybenzoyl chloride. This reaction is typically carried out in an inert solvent.
-
Acylation Reaction: The resulting acyl chloride is then reacted with benzhydrylamine in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid byproduct. This nucleophilic acyl substitution yields the this compound product.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.
The following diagram illustrates a generalized synthetic workflow for N-substituted benzamides.
Caption: General synthetic workflow for N-substituted benzamides.
Potential Biological Activities: An Inferential Analysis
Based on the biological activities reported for structurally similar N-substituted salicylamides and benzamides, the following areas of pharmacological interest are proposed for this compound derivatives.
Antimicrobial Activity
Benzamide and salicylamide derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The mechanism often involves the disruption of cellular processes essential for microbial growth and survival.
Table 1: Antimicrobial Activity of Structurally Related Benzamide Derivatives
| Compound Class | Organism | Activity Metric | Value | Reference |
| N-Benzamide Derivatives | Bacillus subtilis | MIC | 6.25 µg/mL | [1] |
| N-Benzamide Derivatives | Escherichia coli | MIC | 3.12 µg/mL | [1] |
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives | Gram-positive bacteria | MIC | 2.5–5.0 mg/mL | [2][3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the compounds is often determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate growth medium to a specific cell density (e.g., 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
The following diagram outlines the workflow for a typical MIC assay.
Caption: Workflow for a typical MIC assay.
Anti-inflammatory Activity
The salicylamide core is a well-known anti-inflammatory pharmacophore. Benzamide derivatives have also been investigated for their anti-inflammatory properties, with some studies suggesting a mechanism involving the inhibition of the NF-κB signaling pathway.
Table 2: Anti-inflammatory Activity of Structurally Related Benzamide Derivatives
| Compound Class | Assay | Activity Metric | Value | Reference |
| N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives | Protease Inhibition Assay | IC₅₀ | 0.04–0.07 mg/mL | [2][3] |
| N-substituted Benzamides (Metoclopramide, 3-Chloroprocainamide) | LPS-induced TNF-α in mice | Inhibition | Dose-dependent | [4] |
Experimental Protocol: Protease Inhibition Assay
Protein denaturation is a hallmark of inflammation. The ability of a compound to inhibit protein (protease) activity can be evaluated as a measure of its anti-inflammatory potential.
-
Reaction Mixture: A reaction mixture is prepared containing a protease (e.g., trypsin), a suitable buffer, and the test compound at various concentrations.
-
Incubation: The mixture is incubated for a specific period to allow for the enzymatic reaction to occur.
-
Substrate Addition: A substrate for the protease is added.
-
Measurement: The activity of the protease is measured, often by monitoring the change in absorbance of a chromogenic substrate.
-
Calculation of IC₅₀: The concentration of the test compound that inhibits 50% of the protease activity (IC₅₀) is calculated.
Anticancer Activity
Various benzamide derivatives have been explored as potential anticancer agents, with mechanisms including the inhibition of tubulin polymerization and the targeting of specific signaling pathways.
Table 3: Anticancer Activity of Structurally Related Benzamide and Benzhydryl Derivatives
| Compound Class | Cell Line | Activity Metric | Value | Reference |
| Benzhydrylpiperazine Derivatives | HL-60 (Leukemia) | IC₅₀ | 16.80 µM | [5] |
| Benzhydrylpiperazine Derivatives | Z138 (Lymphoma) | IC₅₀ | 18.50 µM | [5] |
| Benzhydrylpiperazine Derivatives | DND-41 (Leukemia) | IC₅₀ | 19.20 µM | [5] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader.
-
Calculation of IC₅₀: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
Signaling Pathways: A Postulated Mechanism
While no specific signaling pathways have been elucidated for this compound derivatives, studies on other benzamides suggest potential interactions with key cellular pathways. For instance, some benzamides have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cancer.
The following diagram illustrates a simplified representation of the NF-κB signaling pathway and a hypothetical point of inhibition by a benzamide derivative.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-benzyl-2-hydroxybenzamide
A comprehensive overview of the nomenclature, properties, synthesis, and biological context of N-benzyl-2-hydroxybenzamide, a compound of interest for researchers, scientists, and drug development professionals.
This technical guide provides a detailed examination of N-benzyl-2-hydroxybenzamide, a chemical entity of significant interest in medicinal chemistry and drug discovery. It has been noted that the query for "N-benzhydryl-2-hydroxybenzamide" did not yield a well-documented compound in scientific literature. It is highly probable that the intended compound of interest was N-benzyl-2-hydroxybenzamide, a closely related and extensively studied molecule. This guide will focus on the latter, while also clarifying the structural distinction between the "benzyl" and "benzhydryl" moieties.
Chemical Identity: IUPAC Name and Synonyms
The formal identification of a chemical compound is crucial for accurate scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature for this purpose.
The IUPAC name for the compound is N-benzyl-2-hydroxybenzamide [1].
This compound is also known by a variety of synonyms in scientific literature and chemical databases. These include:
-
n-benzylsalicylamide[1]
-
Benzamide, 2-hydroxy-N-(phenylmethyl)-[1]
-
(2-hydroxyphenyl)-N-benzylcarboxamide[1]
-
2-Hydroxybenzamide-N-benzyl[1]
-
N-Benzyl-2-hydroxy-benzamide[1]
-
CHEMBL502767[1]
-
N-BENZYLSALICYLAMIDE[1]
Physicochemical Properties
A summary of the key physicochemical properties of N-benzyl-2-hydroxybenzamide is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | [1][2] |
| Molecular Weight | 227.26 g/mol | [1][2][3] |
| Melting Point | 136 °C | [3] |
| Boiling Point (Predicted) | 450.7 ± 38.0 °C | [3] |
| Density (Predicted) | 1.202 ± 0.06 g/cm³ | [3] |
| XLogP3 | 2.8 | [1] |
| InChI | 1S/C14H13NO2/c16-13-9-5-4-8-12(13)14(17)15-10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) | [1] |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2O | [1] |
| CAS Number | 20919-36-2 | [1][2][3] |
Synthesis of N-benzyl-2-hydroxybenzamide
The synthesis of N-benzyl-2-hydroxybenzamide can be achieved through several methods. A common laboratory-scale synthesis involves the amidation of a salicylic acid derivative with benzylamine.
Experimental Protocol: Amidation of Salicylic Acid
This protocol is a generalized procedure based on common amidation reactions.
Materials:
-
Salicylic acid
-
Thionyl chloride (SOCl₂) or a similar activating agent
-
Benzylamine
-
Anhydrous dichloromethane (DCM) or a suitable aprotic solvent
-
Triethylamine (Et₃N) or another non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
Activation of Salicylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add thionyl chloride dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are then removed under reduced pressure to yield the crude salicyl chloride.
-
Amidation Reaction: Dissolve the crude salicyl chloride in anhydrous DCM. In a separate flask, dissolve benzylamine and triethylamine in anhydrous DCM. Cool the benzylamine solution to 0 °C and add the salicyl chloride solution dropwise with stirring.
-
Work-up: After the reaction is complete (monitored by TLC), wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N-benzyl-2-hydroxybenzamide.
Biological and Pharmacological Context
N-benzyl-2-hydroxybenzamide belongs to the broader class of benzamides, which are known to exhibit a wide range of pharmacological activities. Derivatives of N-benzylbenzamide have been investigated for their potential as modulators of various biological targets. For instance, some N-benzylbenzamide derivatives have been studied as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ), which could have implications for treating metabolic syndrome[4][5].
The biological activity of this compound is influenced by its ability to form intramolecular hydrogen bonds, which can affect its conformation and interaction with biological targets[6]. While specific signaling pathways for N-benzyl-2-hydroxybenzamide are not extensively detailed, its structural similarity to other pharmacologically active benzamides suggests potential for further investigation in drug discovery programs.
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of N-benzyl-2-hydroxybenzamide.
Caption: A generalized workflow for the synthesis of N-benzyl-2-hydroxybenzamide.
Logical Relationship Diagram
This diagram clarifies the relationship between the user's query and the information provided in this guide.
Caption: Relationship between the user's query and the provided technical information.
References
- 1. N-Benzyl-2-hydroxybenzamide | C14H13NO2 | CID 561227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. N-BENZYL-2-HYDROXY-BENZAMIDE CAS#: 20919-36-2 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. N-Benzyl-2-hydroxybenzamide | 20919-36-2 | Benchchem [benchchem.com]
The Enduring Legacy of Salicylamide: A Technical Guide to its Discovery, History, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylamide, a historically significant analgesic and antipyretic agent, has undergone a remarkable scientific renaissance. Once overshadowed by other salicylates, its unique chemical scaffold has become the foundation for a new generation of potent therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of salicylamide and its derivatives, detailing key experimental protocols, quantitative biological data, and the intricate signaling pathways through which these compounds exert their effects. From its early synthesis to its modern applications in antiviral and anticancer research, this document serves as a comprehensive resource for professionals in the field of drug discovery and development.
Discovery and Historical Development
The story of salicylamide is intrinsically linked to the broader history of salicylates, which began with the use of willow bark extracts for pain and fever relief for centuries. While the precise date and individual credited with the first synthesis of salicylamide are not definitively documented, its origins can be traced to the 19th century, a period of burgeoning organic chemistry.
A key early method for the preparation of salicylamides was the "salol reaction," first reported by M. Schopff in 1892.[1][2] This process involves the heating of phenyl salicylate ("salol") with an amine to form the corresponding salicylamide.
Despite its early discovery, salicylamide remained in the shadow of its more famous relative, acetylsalicylic acid (aspirin). It was "rediscovered" and reintroduced to the American pharmaceutical market in the early 1950s by the Chemo Puro Manufacturing Corporation as a safe alternative for individuals intolerant to aspirin.[1] For a period, it was a common component in over-the-counter pain relievers.[1]
The modern era of salicylamide research has shifted from its modest analgesic properties to the vast therapeutic potential of its derivatives. Scientists have modified the core salicylamide structure to create a diverse library of compounds with significant activities against a range of diseases, including viral infections and cancer.
Key Experimental Protocols
Historical Synthesis: The Salol Reaction
The "salol reaction" represents a foundational method for the synthesis of salicylamide and its derivatives. The following protocol is a generalized representation based on historical accounts and later adaptations.
Objective: To synthesize a salicylanilide derivative via the reaction of phenyl salicylate and an aniline.
Materials:
-
Phenyl salicylate ("Salol")
-
Substituted or unsubstituted aniline
-
High-boiling point aromatic diluent (e.g., 1,2,4-trichlorobenzene) (optional)
-
Ethanol (for recrystallization)
-
Ligroin (for washing)
Procedure:
-
A mixture of phenyl salicylate and at least a stoichiometric equivalent of the desired aniline is prepared. A high-boiling point aromatic diluent can be added to facilitate the reaction.
-
The reaction mixture is heated to a high temperature, often approaching or exceeding 200°C, for several hours. During this time, phenol is liberated.
-
Upon completion of the reaction, the mixture is allowed to cool, promoting the crystallization of the salicylanilide product.
-
The crystallized product is then washed with ligroin to remove impurities.
-
Optional recrystallization from ethanol can be performed to further purify the product.
Modern Synthesis of a Salicylanilide Derivative
The following protocol is an example of a more modern approach to the synthesis of a substituted salicylanilide, adapted from patented procedures.[3]
Objective: To synthesize 3'-trifluoromethyl-5-octanoylsalicylanilide.
Materials:
-
5-octanoyl phenyl salicylate
-
meta-trifluoromethylaniline
-
Ethanol
-
Concentrated hydrochloric acid (37%)
-
Petroleum ether
-
Nitrogen gas
Procedure:
-
In a reaction vessel under a nitrogen blanket, combine 50 g (0.147 mole) of 5-octanoyl phenyl salicylate and 29.8 g (0.185 mole) of meta-trifluoromethylaniline.
-
Heat the mixture to 200-205°C for 2 hours.
-
Lower the temperature to approximately 100°C and add about 80 ml of ethanol to dissolve the reaction mixture.
-
Slowly add a solution of 10 ml of concentrated hydrochloric acid in 10 ml of water to the reaction vessel with vigorous stirring.
-
Reflux the reaction mixture at approximately 80°C for 15 minutes.
-
Add 25 ml of water with vigorous stirring to precipitate the yellow solid product.
-
Recover the solid product by filtration and wash with water.
-
After drying, stir the solid product with approximately 225 ml of petroleum ether and filter again to yield the purified 3'-trifluoromethyl-5-octanoylsalicylanilide.
Quantitative Data on Biological Activity
The therapeutic potential of salicylamide derivatives is underscored by their potent biological activities. The following tables summarize key quantitative data from various studies.
Table 1: Antiviral Activity of Salicylamide Derivatives Against HBV
| Compound | Inhibition of HBV DNA Replication (%) at 10 µM | IC50 (µM) | Selectivity Index (SI) | Reference |
| Niclosamide | - | 2.07 | - | [4] |
| Compound 13 (4'-I acetyl prodrug) | 59.8 ± 1.2 | - | - | [4] |
| Compound 41 (4'-Br) | ~60 | 1.18 | - | [4] |
| Compound 45 | - | 0.89 | - | [4] |
| Compound 47 | - | 0.93 | - | [4] |
| Compound 50 | - | 0.52 | 20.1 | [4][5] |
| Compound 56 (3,5-dibromo) | - | 0.47 | 17.6 | [4][5] |
| Compound 57 (3,5-diI) | 82 (at 10 µM) | 0.65 | - | [4] |
Table 2: Antiviral Activity of Salicylamide Derivatives Against Coronaviruses
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| Niclosamide | SARS-CoV-2 | - | sub-micromolar | [6] |
| Nitazoxanide | MERS-CoV | - | ~3 | [6] |
| Nitazoxanide | SARS-CoV-2 | - | ~3 | [6] |
| Compound 10 | SARS-CoV-2 | - | 0.057 | [6] |
| Compound 11 | SARS-CoV-2 | - | 0.39 | [6] |
| Compound 12 | SARS-CoV-2 | - | 0.49 | [6] |
| Compound 13 | SARS-CoV-2 | - | 0.74 | [6] |
Table 3: Anticancer Activity of Salicylamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| SF-1-121 | Stat3-dependent | 43 (EMSA), 50 (FP) | [7] |
| SF-1-066 | Stat3-dependent | 35 (EMSA), 20 (FP) | [7] |
| SF-1-083 | Stat3-dependent | 95 (EMSA) | [7] |
| SF-1-087 | Stat3-dependent | 115 (EMSA) | [7] |
| Compound 1b | MCF-7 (ER+) | Reduced viability to 74.01% at 50 nM | [8] |
Signaling Pathways and Mechanisms of Action
Salicylamide derivatives exert their therapeutic effects by modulating a variety of critical cellular signaling pathways. This section details the key pathways and illustrates them using Graphviz diagrams.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers. Certain salicylamide derivatives, such as niclosamide, have been shown to inhibit this pathway.[4][9]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of salicylamide derivatives.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is common in many cancers, making it an attractive therapeutic target. Salicylamide-based small molecules have been developed as STAT3 dimerization inhibitors.[7][10]
Caption: STAT3 signaling pathway and inhibition by salicylamide derivatives.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a crucial regulator of the immune and inflammatory responses. Its aberrant activation is implicated in various inflammatory diseases and cancers. Salicylates have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκB.[11][12]
Caption: NF-κB signaling pathway and its inhibition by salicylamide derivatives.
mTORC1 Signaling Pathway
The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. It integrates signals from growth factors, nutrients, and cellular energy status. Dysregulation of the mTORC1 pathway is a common feature of many cancers. Niclosamide, a salicylamide derivative, is known to modulate mTORC1 signaling.[4][9]
Caption: mTORC1 signaling pathway and its modulation by salicylamide derivatives.
Experimental Workflow: High-Throughput Screening for Antiviral Salicylamide Derivatives
The discovery of novel salicylamide derivatives with therapeutic potential often begins with high-throughput screening (HTS) of large compound libraries. The following diagram illustrates a typical workflow for an HTS campaign to identify antiviral compounds.
Caption: A typical high-throughput screening workflow for antiviral drug discovery.
Conclusion
Salicylamide and its derivatives represent a compelling example of how a historical compound can be repurposed and re-engineered for modern therapeutic challenges. From its humble beginnings as a mild analgesic, the salicylamide scaffold has given rise to a new generation of molecules with potent and specific activities against a range of viruses and cancers. The ability of these compounds to modulate key signaling pathways, such as Wnt/β-catenin, STAT3, NF-κB, and mTORC1, highlights their potential for targeted therapies. As research in this area continues, the development of novel salicylamide-based drugs holds significant promise for addressing unmet medical needs. This technical guide provides a foundational resource for researchers and drug development professionals seeking to build upon the rich history and promising future of salicylamide compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Disruption of Transcriptionally Active Stat3 Dimers with Non-phosphorylated, Salicylic Acid-Based Small Molecules: Potent in vitro and Tumor Cell Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of new N-Arylbenzamides as STAT3 Dimerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Note: Physicochemical Properties of N-benzhydryl-2-hydroxybenzamide
For the attention of: Researchers, scientists, and drug development professionals.
Initial searches for "N-benzhydryl-2-hydroxybenzamide" consistently yielded results for a similar but structurally distinct compound, N-benzyl-2-hydroxybenzamide. The key difference lies in the substituent on the amide nitrogen: a benzhydryl group [(C₆H₅)₂CH-] versus a benzyl group [C₆H₅CH₂-]. This structural variance results in different molecular weights and formulas.
Further investigation using the CAS number 94623-58-2, which has been associated with this compound, did not yield definitive physicochemical data from the accessed resources.
Data Summary
A conclusive molecular weight and formula for this compound cannot be provided based on the conducted searches.
For the purpose of differentiation, the properties of the frequently misidentified compound, N-benzyl-2-hydroxybenzamide, are presented below.
| Property | Value |
| Compound Name | N-benzyl-2-hydroxybenzamide |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
It is crucial for researchers to ensure they are working with the correct compound information to maintain the integrity of their experimental design and results. Due to the lack of available data for this compound, it is recommended that researchers sourcing this compound verify its identity and properties through independent analytical methods.
This technical guide provides a comprehensive overview of N-benzhydryl-2-hydroxybenzamide and the wider class of benzamide derivatives for researchers, scientists, and drug development professionals. While specific biological data for this compound is limited in publicly available literature, this document extrapolates potential research avenues and methodologies based on structurally related and well-studied benzamides.
Introduction to Benzamides
Benzamides are a versatile class of organic compounds characterized by a carboxamide attached to a benzene ring.[1] This chemical scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. These activities include, but are not limited to, antimicrobial, analgesic, anticancer, antipsychotic, and anti-inflammatory properties.[1] The therapeutic diversity of benzamides stems from the ability to readily modify their structure, allowing for the fine-tuning of their biological targets and pharmacokinetic profiles.
This compound, also known as N-benzylsalicylamide, belongs to the 2-hydroxybenzamide (salicylamide) family.[2][3] Salicylamide itself has a history as a non-prescription analgesic and antipyretic, functioning through the inhibition of cyclooxygenase (COX) enzymes.[4][5] The addition of the bulky benzhydryl group to the amide nitrogen of the salicylamide core in this compound suggests potential for novel biological activities and target interactions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, formulation, and interpretation of biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | [2] |
| Molecular Weight | 227.26 g/mol | [2] |
| IUPAC Name | N-benzyl-2-hydroxybenzamide | [2] |
| CAS Number | 20919-36-2 | [6] |
| Appearance | Solid | |
| InChIKey | FVJQVTFCHRSIMH-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2O | [2] |
Synthesis of Benzamide Derivatives
The synthesis of benzamide derivatives, including this compound, typically involves the acylation of an amine with a benzoic acid derivative. A general and widely applicable method is the reaction of a substituted benzoic acid with an amine in the presence of a coupling agent or after conversion of the carboxylic acid to a more reactive species like an acyl chloride.
General Experimental Protocol for the Synthesis of N-Aryl/Alkyl-2-hydroxybenzamides
This protocol is adapted from the synthesis of N-benzoyl-2-hydroxybenzamides.[7]
Materials:
-
Salicylamide (2-hydroxybenzamide)
-
Substituted benzoyl chloride (or other acyl chloride)
-
Pyridine (anhydrous)
-
Appropriate solvents for crystallization (e.g., ethanol, methanol, ethyl acetate)
Procedure:
-
Dissolve salicylamide in anhydrous pyridine at room temperature.
-
Slowly add the desired acyl chloride to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with cold water.
-
Purify the crude product by crystallization from a suitable solvent to obtain the pure N-acyl-2-hydroxybenzamide.
Potential Pharmacological Activities and Research Directions
Based on the activities of related benzamide compounds, several research avenues can be explored for this compound.
Antimicrobial Activity
Numerous benzamide derivatives have demonstrated significant antimicrobial and antifungal activities.[8] The mechanism of action often involves the disruption of microbial cellular processes.
Potential Research:
-
Screening this compound against a panel of pathogenic bacteria and fungi.
-
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Enzyme Inhibition
Benzamides are known to inhibit various enzymes, playing roles in different disease pathologies.
-
Cholinesterase Inhibition: Some benzamides act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the progression of Alzheimer's disease.[9][10]
-
Glucokinase Activation: Certain benzamide derivatives have been identified as glucokinase activators, which are of interest in the treatment of type 2 diabetes.[11]
Potential Research:
-
In vitro assays to determine the inhibitory activity of this compound against AChE and BuChE.
-
Evaluation of its potential as a glucokinase activator.
A generalized workflow for screening novel benzamide derivatives is depicted below.
Postulated Mechanism of Action: Enzyme Inhibition
While the specific mechanism of action for this compound is unknown, a plausible hypothesis based on related compounds is the inhibition of a key enzyme. The following diagram illustrates a generalized enzyme inhibition pathway.
Experimental Protocols for Biological Evaluation
Cholinesterase Inhibition Assay (Adapted from Ellman's Method)
This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[10]
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the enzyme, substrate, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the enzyme solution, DTNB, and the test compound at various concentrations.
-
Incubate the mixture for a defined period at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
Measure the absorbance of the yellow 5-thio-2-nitrobenzoate anion produced from the reaction of thiocholine with DTNB at 412 nm at regular intervals.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound represents an intriguing yet underexplored member of the pharmacologically significant benzamide family. While direct biological data is scarce, the extensive research on related salicylamides and other benzamide derivatives provides a solid foundation for future investigation. Its unique structural features may confer novel biological activities, particularly in the areas of antimicrobial action and enzyme inhibition. The experimental protocols and research workflows outlined in this guide offer a systematic approach to unlocking the therapeutic potential of this compound and other novel benzamide compounds. Further research into this and related molecules holds considerable promise for the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. N-Benzyl-2-hydroxybenzamide | C14H13NO2 | CID 561227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Benzyl-2-hydroxybenzamide | 20919-36-2 | Benchchem [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
Fundamental Research on Salicylanilide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Salicylanilide derivatives, a class of compounds characterized by a core structure of salicylic acid and an aniline moiety, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1] Initially recognized for their anthelmintic properties, extensive research has unveiled their potential as antibacterial, antifungal, antiviral, and anticancer agents.[2][3] This technical guide provides an in-depth overview of the fundamental research on salicylanilide derivatives, focusing on their synthesis, mechanisms of action, and relevant quantitative data to support further investigation and drug development.
Synthesis of Salicylanilide Derivatives
The synthesis of salicylanilide derivatives can be achieved through various methods, with microwave-assisted synthesis being a notable eco-friendly approach offering higher yields and reduced solvent usage.[4] A general synthetic pathway involves the reaction of substituted salicylic acids with substituted anilines.
General Experimental Protocol for Microwave-Assisted Synthesis
This protocol is a generalized representation based on methodologies described in the literature.[4]
Materials:
-
Substituted salicylic acid
-
Substituted aniline
-
Phosphorus trichloride (PCl₃) or other coupling agents like N,N'-dicyclohexylcarbodiimide (DCC)[2][5]
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), xylene)[2]
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, dissolve the substituted salicylic acid and the corresponding substituted aniline in an appropriate anhydrous solvent.
-
Add the coupling agent (e.g., PCl₃) to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and time. These parameters need to be optimized for specific substrates.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product can be isolated and purified using standard techniques such as filtration, recrystallization, or column chromatography.
-
Characterization of the synthesized compounds is typically performed using techniques like FTIR, ¹H NMR, and ¹³C NMR to confirm the structure.[4]
A more recent and efficient approach involves the denitrogenative sulfonylation of 1,2,3-benzotriazin-4(3H)-ones with organosulfonic acids, which is operationally simple and provides good to high yields of salicylanilide sulfonates.[6]
Mechanisms of Action
Salicylanilide derivatives exhibit a diverse range of mechanisms of action, contributing to their broad biological activities.
Antimicrobial Activity
The primary antimicrobial mechanism of salicylanilides involves the uncoupling of the electron transport chain, which dissipates the proton motive force (PMF) across the bacterial membrane.[7][8] This leads to a decrease in ATP production and an increase in oxygen consumption, ultimately inhibiting bacterial growth.[7][8]
In Gram-negative bacteria, the outer membrane and efflux pumps, such as the TolC-mediated efflux system, present significant barriers to salicylanilide activity.[7][8] However, when combined with TolC inhibitors or outer membrane disruptors, the efficacy of salicylanilides against Gram-negative pathogens is significantly enhanced.[7][8]
Anticancer Activity
The anticancer properties of salicylanilides are multifaceted and involve the modulation of several key signaling pathways.[9][10][11]
-
STAT3 Signaling: Salicylanilides, such as niclosamide, have been shown to inhibit the STAT3 signaling pathway, which is crucial for tumor cell proliferation, survival, and apoptosis.[12] This inhibition can occur by reducing the levels of phosphorylated STAT3 (p-STAT3) and suppressing its translocation into the nucleus.[12]
-
Wnt/β-catenin Signaling: Niclosamide has also been reported to inhibit the Wnt/β-catenin signaling pathway, another critical pathway in cancer development.[2]
-
mTOR Signaling: Some salicylanilide derivatives can downregulate the mTOR signaling pathway, which is often hyperactivated in cancer.[10] This can be mediated by increased oxidative stress or mitochondrial uncoupling.[10]
-
Notch Signaling: The Notch signaling pathway, which plays a role in oncogenesis, can also be downregulated by salicylanilides like niclosamide.[10]
-
EGFR Tyrosine Kinase Inhibition: Salicylanilides have been identified as potential inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase by competing with ATP for binding at the catalytic domain.[9]
-
Induction of Autophagy: Certain salicylanilide derivatives can induce autophagy, leading to cell death in various cancer cell lines.[2]
Quantitative Data on Biological Activity
The biological activity of salicylanilide derivatives is often quantified by their Minimum Inhibitory Concentration (MIC) for antimicrobial activity and their half-maximal inhibitory concentration (IC50) for anticancer and other activities.
Antibacterial Activity
Salicylanilide derivatives generally exhibit greater activity against Gram-positive bacteria compared to Gram-negative bacteria.[4]
| Compound/Derivative | Target Organism | MIC (µM) | Reference |
| N-(2-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | 0.125–1.0 mg/mL | [4] |
| N-(4-chlorophenyl)-2-hydroxybenzamide derivatives | Gram-positive bacteria | ≥ 0.5 mg/mL | [4] |
| Salicylanilide 4-(trifluoromethyl) benzoates | Gram-positive bacteria | > 0.49 | [4] |
| Salicylanilide diethyl phosphates | Gram-positive bacteria | > 1.95 | [4] |
| (S)-2-(4-bromophenylcarbamoyl)-5-chlorophenyl 2-acetamido-3-phenylpropanoate | Gram-positive bacteria | 0.98 - 31.25 | [4] |
| (S)-4-chloro-2-(4-(trifluoromethyl)phenylcarbamoyl)phenyl 2-acetamido-3-phenyl propanoate | Gram-positive bacteria | 0.98 - 31.25 | [4] |
| Salicylanilide N,N-disubstituted thiocarbamates | Mycobacterium spp. | from 4 | [13] |
| Salicylanilide N,N-disubstituted carbamates | Mycobacterium spp. | from 16 | [13] |
| Salicylanilide N,N-disubstituted thiocarbamates | Gram-positive bacteria | from 0.49 | [13] |
| 5-Chloro-2-hydroxy-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (3e) | Staphylococcus aureus | 0.070 - 8.95 | [14] |
| 5-Chloro-2-hydroxy-N-[(2S)-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino)pentan-2-yl)benzamide (3f) | Staphylococcus aureus | 0.070 - 8.95 | [14] |
| Diamide derivatives | Enterococcus spp. | 4.66 - 35.8 | [14] |
P2X1 Receptor Antagonism
Certain salicylanilide derivatives have been identified as potent antagonists of the P2X1 receptor, an ATP-gated ion channel.[15]
| Compound | IC50 (µM) | Reference |
| N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | 0.0192 | [15] |
| N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-2-hydroxybenzamide | 0.0231 | [15] |
Experimental Workflow for Biological Evaluation
The evaluation of the biological activity of newly synthesized salicylanilide derivatives typically follows a standardized workflow.
Conclusion
Salicylanilide derivatives represent a versatile class of compounds with significant therapeutic potential. Their diverse mechanisms of action against a range of microbial and cancer targets make them attractive candidates for further drug development. This guide has provided a foundational overview of their synthesis, mechanisms of action, and biological activities, supported by quantitative data and standardized experimental workflows. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring novel delivery systems to improve their pharmacokinetic profiles. structure-activity relationships to enhance potency and selectivity, as well as exploring novel delivery systems to improve their pharmacokinetic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. New Salicylanilide Derivatives and Their Peptide Conjugates as Anticancer Compounds: Synthesis, Characterization, and In Vitro Effect on Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylanilide ester prodrugs as potential antimicrobial agents--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity [mdpi.com]
- 5. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. digital.csic.es [digital.csic.es]
- 10. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological activity of new salicylanilide N,N-disubstituted carbamates and thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. squ.elsevierpure.com [squ.elsevierpure.com]
The Therapeutic Potential of N-benzhydryl-2-hydroxybenzamide: A Technical Whitepaper for Drug Discovery Professionals
An In-depth Exploration of a Promising Benzamide Scaffold
Introduction
N-benzhydryl-2-hydroxybenzamide, a member of the versatile benzamide family of compounds, represents a compelling scaffold for therapeutic drug development. While specific research on this particular molecule is nascent, the extensive pharmacological activities associated with its core components—the benzamide and salicylamide moieties—provide a strong foundation for exploring its potential in various disease areas. This technical guide synthesizes the available data on this compound and related derivatives to illuminate its therapeutic promise for researchers, scientists, and drug development professionals.
The benzamide class of compounds is well-established for its broad spectrum of biological activities, with derivatives investigated for anti-inflammatory, anticancer, and neuroprotective applications.[1] The structural foundation of this compound is salicylamide (2-hydroxybenzamide), a compound with a history of use as an over-the-counter analgesic and antipyretic, similar to aspirin.[1] This historical context, combined with modern drug discovery efforts on related molecules, positions this compound as a molecule of significant interest.
Physicochemical Properties
A solid understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. This compound is a solid at room temperature with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol .
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | PubChem |
| Molecular Weight | 227.26 g/mol | PubChem |
| CAS Number | 20919-36-2 | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2O | PubChem |
| InChI | 1S/C14H13NO2/c16-13-9-5-4-8-12(13)14(17)15-10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) | PubChem |
| InChIKey | FVJQVTFCHRSIMH-UHFFFAOYSA-N | PubChem |
Therapeutic Potential and Postulated Mechanisms of Action
While direct biological studies on this compound are limited, its structural components suggest several potential therapeutic applications and mechanisms of action.
Anti-inflammatory and Analgesic Potential
The salicylamide core of this compound strongly suggests potential anti-inflammatory and analgesic properties. Salicylamide itself is known to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain signaling pathways. The addition of the benzhydryl group may modulate this activity, potentially enhancing potency or altering selectivity.
Postulated Anti-inflammatory Signaling Pathway
Caption: Postulated mechanism of anti-inflammatory action via COX inhibition.
Anticancer Activity
Numerous benzamide derivatives have demonstrated potent antitumor activities.[2] One established mechanism for N-benzylbenzamide derivatives is the inhibition of tubulin polymerization, a critical process in cell division.[2] This leads to cell cycle arrest and apoptosis in cancer cells. The benzhydryl group in this compound may confer a unique binding affinity to the colchicine binding site on tubulin, making it a candidate for anticancer drug development.
Another potential anticancer mechanism for benzamides involves the inhibition of NF-kappaB, a transcription factor that plays a crucial role in inflammation and cancer progression.[3] Inhibition of NF-kappaB can suppress the production of inflammatory cytokines like TNF-alpha and induce apoptosis in tumor cells.[3]
Potential Anticancer Mechanisms Workflow
Caption: Potential workflows for anticancer activity.
Neuroprotective Potential
The benzamide scaffold is also associated with neuroprotective effects. While the precise mechanisms are diverse, they often involve modulation of neurotransmitter systems or protection against oxidative stress. Given that a thesis over two decades ago mentioned the synthesis of this compound as a potential central nervous system active agent, further investigation into its neurological effects is warranted.
Experimental Protocols
Due to the limited specific research on this compound, the following are generalized experimental protocols for assessing the therapeutic potential of novel benzamide derivatives, based on methodologies cited for related compounds.
In Vitro Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibition
Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer containing hematin and EDTA.
-
Substrate: Arachidonic acid.
-
Test Compound: this compound is dissolved in DMSO to various concentrations.
-
Procedure:
-
The enzyme is pre-incubated with the test compound or vehicle (DMSO) for a specified time at room temperature.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a set time and then terminated.
-
The production of prostaglandin E2 (PGE2) is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Anticancer Assay: Cell Proliferation (MTT Assay)
Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are used.
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Test Compound: this compound is dissolved in DMSO and diluted in culture medium to various concentrations.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound or vehicle control for 48-72 hours.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved in a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
General Experimental Workflow
Caption: A generalized workflow for preclinical evaluation.
Conclusion and Future Directions
This compound presents a promising, yet underexplored, scaffold for drug discovery. Based on the well-documented pharmacological activities of its parent benzamide and salicylamide structures, there is a strong rationale for investigating its therapeutic potential as an anti-inflammatory, anticancer, and potentially neuroprotective agent.
Future research should focus on the systematic biological evaluation of this compound. This includes comprehensive in vitro screening to identify its primary molecular targets and mechanisms of action, followed by in vivo studies in relevant disease models to assess its efficacy and safety profile. The synthesis and evaluation of analogs with modifications to the benzhydryl and salicylamide moieties could also lead to the discovery of compounds with enhanced potency and selectivity. The data presented in this whitepaper, though largely extrapolated from related compounds, provides a solid starting point for these future investigations.
References
- 1. N-Benzyl-2-hydroxybenzamide | 20919-36-2 | Benchchem [benchchem.com]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-benzhydryl-2-hydroxybenzamide: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the synthesis of N-benzhydryl-2-hydroxybenzamide, a salicylamide derivative of interest to researchers in drug discovery and medicinal chemistry. The document outlines a detailed methodology for the preparation and characterization of this compound, targeting professionals in the fields of organic synthesis and pharmaceutical development.
Introduction
This compound is a member of the salicylamide class of compounds, which are known to exhibit a range of biological activities. Salicylamides, including N-substituted derivatives, have been investigated for their anti-inflammatory, analgesic, and antimicrobial properties. The incorporation of the bulky benzhydryl group onto the amide nitrogen is hypothesized to influence the compound's lipophilicity and steric profile, potentially modulating its pharmacokinetic and pharmacodynamic properties. This protocol details a reliable method for the synthesis of this compound via the amidation of salicylic acid.
Physicochemical Properties
A summary of the key physicochemical properties of the starting materials and the final product is provided below.
| Compound Name | Formula | Molecular Weight ( g/mol ) | CAS Number |
| Salicylic Acid | C₇H₆O₃ | 138.12 | 69-72-7 |
| Benzhydrylamine | C₁₃H₁₃N | 183.25 | 91-00-9 |
| This compound | C₂₀H₁₇NO₂ | 303.36 | 94623-58-2[1] |
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principles of amide bond formation from a carboxylic acid and an amine using a coupling agent.
Materials:
-
Salicylic acid
-
Benzhydrylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography apparatus
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve salicylic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Amine and Coupling Agent: To the stirred solution, add benzhydrylamine (1.0 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the reaction mixture over 15 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
-
Characterization: Characterize the purified product by standard analytical techniques, including melting point determination, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Characterization Data (Predicted)
While specific experimental data for this compound is not widely available in the cited literature, the following table outlines the expected characterization parameters based on the analysis of similar compounds such as N-benzyl-2-hydroxybenzamide.[2][3]
| Parameter | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Peaks corresponding to aromatic protons of the salicyl and benzhydryl groups, a methine proton (CH), and an amide proton (NH). |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the methine carbon. |
| IR (cm⁻¹) | Characteristic peaks for O-H (phenolic), N-H (amide), C=O (amide), and aromatic C-H stretching. |
| Mass Spec (m/z) | Molecular ion peak corresponding to [M]+ or [M+H]+. |
Experimental Workflow
The synthesis and characterization of this compound follow a logical progression of steps.
Synthesis and Characterization Workflow
Biological Activity and Signaling Pathways
Currently, there is a lack of published data specifically detailing the biological activity and associated signaling pathways for this compound. However, related salicylamide derivatives have been reported to exhibit various pharmacological effects. To guide future research, a hypothetical workflow for investigating the biological activity of this compound is presented.
Workflow for Biological Investigation
Conclusion
This application note provides a foundational protocol for the synthesis of this compound. The described method is robust and adaptable, allowing for the efficient preparation of this compound for further study. While the biological profile of this compound remains to be elucidated, this protocol provides the necessary starting point for researchers to produce the compound and explore its potential therapeutic applications. Further research is warranted to determine its biological activities and to understand its mechanism of action at the molecular level.
References
Application Notes and Protocols for the Purification of N-benzhydryl-2-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of N-benzhydryl-2-hydroxybenzamide, a key intermediate in pharmaceutical synthesis. The following sections outline common purification techniques, including recrystallization and column chromatography, to obtain a high-purity final product.
Introduction
This compound and its derivatives are of significant interest in medicinal chemistry. Proper purification of this compound is crucial to remove unreacted starting materials, byproducts, and other impurities that can interfere with subsequent reactions or biological assays. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This document provides standardized protocols for two common and effective purification techniques.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes for the purification of this compound using different methods. The data is based on typical results obtained for structurally similar N-benzhydrylamides and salicylamide derivatives.
| Purification Technique | Typical Purity | Typical Yield | Key Parameters | Notes |
| Recrystallization | >98% | 70-90% | Solvent system, Cooling rate, Volume of solvent | Effective for removing most soluble and insoluble impurities. Yields can be optimized by careful selection of solvent and cooling conditions. |
| Column Chromatography | >99% | 60-80% | Stationary phase, Mobile phase composition, Column loading | Ideal for removing closely related impurities that are difficult to separate by recrystallization. Can result in lower yields due to product loss on the column. |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a suitable solvent at different temperatures.
Protocol:
-
Solvent Selection: Based on literature for similar compounds, a mixture of ethanol and water is a suitable solvent system. The ideal solvent should dissolve the crude this compound at an elevated temperature but have low solubility at room temperature or below, while impurities should remain either soluble or insoluble at all temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Purification by Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. This method is particularly useful for separating structurally similar compounds.
Protocol:
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, the crude product can be adsorbed onto a small amount of silica gel.
-
Loading: Carefully load the prepared sample onto the top of the silica gel column.
-
Elution: Begin the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 80:20 or 70:30). The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Experimental Workflow for Column Chromatography
Caption: Workflow for the purification of this compound by column chromatography.
Application Note: Spectroscopic Characterization of N-substituted 2-Hydroxybenzamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and data interpretation guidelines for the spectroscopic characterization of N-substituted 2-hydroxybenzamides, a class of compounds with potential applications in drug discovery. Due to the limited availability of public data for N-benzhydryl-2-hydroxybenzamide, this application note utilizes data from its close structural analog, N-benzyl-2-hydroxybenzamide , to illustrate the analytical workflow. The methodologies described are broadly applicable to novel derivatives within this chemical class.
Spectroscopic Data Summary
The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for the reference compound, N-benzyl-2-hydroxybenzamide.
Table 1: ¹H NMR Data for N-benzyl-2-hydroxybenzamide
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.56 – 7.65 | m | - | 2H | Aromatic CH |
| 7.21 – 7.38 | m | - | 5H | Aromatic CH |
| 6.60 | d | 8.7 | 2H | Aromatic CH |
| 6.44 | bs | - | 1H | NH |
| 4.58 | d | 5.7 | 2H | CH₂ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Data for N-benzyl-2-hydroxybenzamide [1]
| Chemical Shift (δ) ppm | Assignment |
| 167.1 | C=O (Amide) |
| 149.7 | Aromatic C-O |
| 138.6 | Aromatic C |
| 128.7 | Aromatic CH |
| 128.6 | Aromatic CH |
| 127.8 | Aromatic CH |
| 127.3 | Aromatic CH |
| 123.7 | Aromatic C |
| 114.0 | Aromatic CH |
| 43.8 | CH₂ |
Solvent: CDCl₃, Spectrometer Frequency: 101 MHz[1]
Table 3: Mass Spectrometry Data for N-benzyl-2-hydroxybenzamide [1]
| m/z | Interpretation |
| 226 | [M]⁺ (Molecular Ion) |
| 120 | Fragment |
| 92 | Fragment |
| 65 | Fragment |
| 39 | Fragment |
Ionization Mode: Electron Impact (EI)[1]
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR and mass spectrometry data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Compound of interest (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Pipettes and vials
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution to an NMR tube using a pipette. The solvent height in the tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp spectral lines.
-
For ¹H NMR , acquire the spectrum using standard parameters. A typical experiment involves a 90° pulse and an acquisition time of 2-4 seconds.
-
For ¹³C NMR , acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon atom. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
Mass spectrometer (e.g., with Electrospray Ionization (ESI) or Electron Impact (EI) source)
-
Solvent for sample dissolution (e.g., methanol, acetonitrile, water)
-
Compound of interest (approximately 1 mg/mL stock solution)
-
Vials and syringes
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a suitable solvent.
-
For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
For EI-MS, the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC).
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer using a known calibration standard across the desired mass range.
-
Set the appropriate ionization source parameters (e.g., spray voltage and capillary temperature for ESI, electron energy for EI).
-
Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion using a syringe pump or through a Liquid Chromatography (LC) system. For EI, the sample is volatilized before ionization.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺, [M+H]⁺, [M+Na]⁺, etc.) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information. The fragmentation can be induced in the ion source (in-source fragmentation) or by tandem mass spectrometry (MS/MS).
-
Visualizations
The following diagrams illustrate the general workflow for characterizing a novel compound and a simplified representation of a potential biological screening pathway.
Caption: Workflow for Synthesis, Characterization, and Biological Evaluation.
Caption: Simplified Signaling Pathway of Enzyme Inhibition.
References
Application Notes and Protocols for N-benzhydryl-2-hydroxybenzamide in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzhydryl-2-hydroxybenzamide belongs to the benzamide class of compounds, many of which have been investigated for their therapeutic potential. Benzamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects.[1][2][3] The 2-hydroxybenzamide (salicylamide) scaffold is a key pharmacophore that contributes to the biological activity of these molecules.[3] Given the structural features of this compound, it is a candidate for antimicrobial screening.
The following sections provide detailed protocols for assessing the antimicrobial activity of this compound, including methods for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and anti-biofilm activity.
Data Presentation
Quantitative data from antimicrobial assays should be recorded systematically to allow for clear interpretation and comparison. Below is a template table for summarizing results, populated with example data from related 2-hydroxybenzamide derivatives to illustrate its use.
Table 1: Antimicrobial Activity of this compound (Example Data Template)
| Test Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Biofilm Inhibition (%) |
| Staphylococcus aureus | ATCC 29213 | Data | Data | Data | Data |
| Bacillus subtilis | ATCC 6633 | Data | Data | Data | Data |
| Escherichia coli | ATCC 25922 | Data | Data | Data | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data | Data | Data | Data |
| Candida albicans | ATCC 10231 | Data | Data | Data | Data |
| Aspergillus niger | ATCC 16404 | Data | Data | Data | Data |
Note: This table should be populated with experimental data obtained for this compound. For context, studies on other N-substituted 2-hydroxybenzamides have reported MIC values against Gram-positive bacteria in the range of 2.5–50 µg/mL.[3][4]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.[4]
Materials:
-
This compound
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Microbial cultures (standard strains, e.g., ATCC)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth and solvent)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in the 96-well plate using the appropriate broth to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the compound dilutions.
-
Controls: Include wells for a positive control (microorganism and broth, no compound), a negative control (broth only), and a solvent control (microorganism, broth, and the highest concentration of the solvent used).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible growth is observed.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.
Disk Diffusion Assay
This method assesses the antimicrobial activity based on the size of the growth inhibition zone around a disk impregnated with the test compound.[4]
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
Agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Microbial inoculum (0.5 McFarland standard)
-
This compound solution
Procedure:
-
Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plate using a sterile swab.
-
Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the agar surface.
-
Controls: Use a disk with the solvent as a negative control and a disk with a standard antibiotic as a positive control.
-
Incubation: Incubate the plates as described for the MIC assay.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.
Visualizations
Experimental Workflow
Caption: Workflow for antimicrobial susceptibility testing of this compound.
Potential Mechanism of Action
While the specific mechanism of action for this compound is unknown, related salicylamides are known to inhibit cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.[5] This pathway is relevant to the anti-inflammatory properties of salicylamides and may also play a role in their antimicrobial effects, potentially through interference with microbial processes that mimic host inflammatory pathways.
Caption: Hypothesized mechanism of action for this compound based on related salicylamides.
Conclusion
The protocols and guidelines presented here provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the advancement of new antimicrobial agents in drug discovery and development. Further studies will be necessary to elucidate the precise mechanism of action of this compound.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. jchr.org [jchr.org]
- 3. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Salicylamide? [synapse.patsnap.com]
Application Notes and Protocols: N-Benzhydryl-2-hydroxybenzamide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzhydryl-2-hydroxybenzamide is a derivative of salicylamide, a class of compounds known for a wide range of biological activities. While research on this specific molecule is still emerging, the broader class of N-substituted salicylamides has garnered significant interest in oncology for their potential as anticancer agents.[1][2][3] These compounds are being investigated for their ability to modulate various signaling pathways and cellular processes implicated in cancer development and progression.[2][4] This document provides an overview of the potential applications of this compound in cancer research, based on the activities of structurally related compounds. It includes hypothetical data presentation, experimental protocols, and diagrams to guide researchers in exploring its therapeutic potential.
It is important to note that the experimental data and protocols provided herein are representative examples based on related salicylamide and benzhydryl derivatives. Researchers should use this information as a guide and optimize protocols for their specific experimental systems.
Data Presentation: Anticancer Activity of Related Salicylamide Derivatives
The following tables summarize the in vitro and in vivo anticancer activities of various N-substituted salicylamide and benzhydryl-containing compounds, which can serve as a benchmark for evaluating this compound.
Table 1: In Vitro Antiproliferative Activity of Representative Salicylamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 9a (O-alkylamino-tethered salicylamide) | MDA-MB-231 (Breast Cancer) | 3.38 ± 0.37 | - | - |
| Compound 5 (N-substituted aminosalicylamide) | NCI-H522 (Non-Small Cell Lung Cancer) | GI50: 0.265 | - | - |
| Compound 20b (N-benzylbenzamide derivative) | Various Cancer Cell Lines | 0.012 - 0.027 | - | - |
| 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide | - | - | - | - |
Data is illustrative and compiled from studies on related compounds.[1][4][5][6]
Table 2: In Vivo Antitumor Efficacy of a Representative Salicylamide Derivative
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Compound 9a | MDA-MB-231 Xenograft | - | Significant | [4] |
| 20b-P (disodium phosphate of 20b) | H22 Allograft | - | Significant | [5] |
This table represents the type of data that would be generated in preclinical in vivo studies.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the anticancer properties of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Replace the medium in the 96-well plates with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins
Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways
The following diagram illustrates a hypothetical mechanism of action for this compound, based on the known targets of related salicylamide derivatives, such as the STAT3 and other proliferation pathways.
Caption: Potential signaling pathway inhibition by this compound.
Experimental Workflow
The diagram below outlines a typical workflow for the initial screening and characterization of a novel anticancer compound like this compound.
Caption: Experimental workflow for anticancer drug discovery.
Conclusion
This compound represents a promising chemical scaffold for the development of novel anticancer therapeutics. Based on the activity of related salicylamide and benzhydryl-containing compounds, it is plausible that this molecule may exhibit cytotoxic and antiproliferative effects against various cancer cell types. The provided protocols and conceptual frameworks are intended to serve as a starting point for researchers to systematically evaluate the anticancer potential of this compound and elucidate its mechanism of action. Further research is warranted to fully characterize its pharmacological profile and to determine its potential for clinical development.
References
- 1. ovid.com [ovid.com]
- 2. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzyl-2-hydroxybenzamide | 20919-36-2 | Benchchem [benchchem.com]
- 4. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some Sulfonamide Derivatives coupled with Salicylamide or Anisamide Scaffold as Potent PD-L1 Inhibitors and their Anti-proliferation Assay [ejchem.journals.ekb.eg]
Application Notes and Protocols: N-benzhydryl-2-hydroxybenzamide as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview of the potential applications of N-benzhydryl-2-hydroxybenzamide as an enzyme inhibitor, based on the activities of structurally related compounds. It includes protocols for the synthesis and evaluation of its inhibitory effects, as well as a summary of the quantitative data available for similar molecules.
Potential Applications as an Enzyme Inhibitor
Based on the known activities of salicylamide and benzamide derivatives, this compound could potentially be investigated for the following applications:
-
Anti-inflammatory Agent: Salicylamide and its derivatives are known to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key players in the inflammatory pathway.[1] By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, which are mediators of inflammation, pain, and fever.
-
Anticancer Agent: Several benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs).[5][6] HDAC inhibitors are a promising class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.
-
Antiviral Agent: Salicylamide derivatives have demonstrated inhibitory activity against various viruses, including the hepatitis B virus (HBV).[3][7] The mechanism of action can involve interference with viral replication and capsid formation.[7]
-
Neuroprotective Agent: Derivatives of 2-hydroxy-N-phenylbenzamides have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are implicated in the pathology of Alzheimer's disease.[8]
-
Other Potential Targets: Research on related compounds suggests potential inhibitory activity against other enzymes such as glycogen phosphorylase[2], polyphenol oxidase[4], and carbonic anhydrase.[9]
Quantitative Data on Related Enzyme Inhibitors
While no specific inhibitory data for this compound has been found, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various structurally related salicylamide and benzamide derivatives against different enzyme targets. This data can serve as a reference for designing and interpreting experiments with this compound.
| Compound Class | Derivative Example | Target Enzyme | IC50 Value | Reference |
| Benzamide Derivatives | 2-amino-N-(3-aminophenyl)-4-fluoro-5-(1-methyl-1H-imidazol-2-ylthio)benzamide | Glycogen Phosphorylase a (GPa) | 2.68 µM | [2] |
| MS-275 | Histone Deacetylase (HDAC) | 2-50 µM | [5] | |
| Salicylamide Derivatives | Compound 50 (a 3′-Cl-4′-Br-aniline derivative) | Hepatitis B Virus (HBV) replication | 0.52 µM | [7] |
| Compound 56 (a 3′-Cl-4′-Br-aniline derivative) | Hepatitis B Virus (HBV) replication | 0.47 µM | [7] | |
| 4-nitro-benzoic acid 3-(2-hydroxy-benzoylamino)- propyl ester (4q) | Polyphenol Oxidase (PPO) | 0.21 mM | [4] | |
| 2-Hydroxy-N-phenylbenzamides | Halogenated derivatives | Acetylcholinesterase (AChE) | 33.1 - 85.8 µM | [8] |
| Halogenated derivatives | Butyrylcholinesterase (BuChE) | 53.5 - 228.4 µM | [8] | |
| Sulfonamide-coupled Salicylamides | 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide | Programmed death-ligand 1 (PD-L1) | >50% inhibition at 10 µM | [10] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and for assays to evaluate its potential enzyme inhibitory activity. These protocols are based on established methods for similar compounds.
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of N-benzyl-2-hydroxybenzamide.[11]
Materials:
-
Salicylamide (2-hydroxybenzamide)
-
Benzhydryl bromide (or chloride)
-
Anhydrous pyridine
-
Anhydrous toluene
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add salicylamide (1.0 eq) to a round-bottom flask containing anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Alkylation: Dissolve benzhydryl bromide (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol is a general method to assess the inhibitory effect on COX enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Celecoxib (selective COX-2 inhibitor, positive control)
-
Indomethacin (non-selective COX inhibitor, positive control)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 500 µM hematin)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations in the assay.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations (or positive control/vehicle). Pre-incubate for 15 minutes at 37 °C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Reaction Termination: Incubate for a specific time (e.g., 10 minutes) at 37 °C. Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Histone Deacetylase (HDAC) Inhibition Assay
This is a general fluorometric assay to measure HDAC inhibition.
Materials:
-
HeLa nuclear extract (as a source of HDACs) or purified human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Trichostatin A (TSA) or SAHA (suberoylanilide hydroxamic acid) as a positive control
-
This compound (test compound)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)
-
DMSO
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions.
-
Reaction Setup: In a 96-well plate, add the HDAC assay buffer, the fluorogenic substrate, and the test compound at various concentrations (or positive control/vehicle).
-
Enzyme Addition: Add the HeLa nuclear extract or purified HDAC enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 37 °C for a specified time (e.g., 1 hour).
-
Development: Add the developer solution to each well and incubate at 37 °C for 15-30 minutes to allow for cleavage of the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate a general workflow for screening enzyme inhibitors and a potential signaling pathway that could be targeted by a salicylamide derivative.
Caption: A generalized workflow for the discovery and characterization of enzyme inhibitors.
Caption: Potential mechanism of action via inhibition of the cyclooxygenase (COX) pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some Sulfonamide Derivatives coupled with Salicylamide or Anisamide Scaffold as Potent PD-L1 Inhibitors and their Anti-proliferation Assay [ejchem.journals.ekb.eg]
- 11. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-benzhydryl-2-hydroxybenzamide Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for the synthesis, characterization, and biological evaluation of N-benzhydryl-2-hydroxybenzamide. The protocols are designed to guide researchers in investigating its potential therapeutic properties, drawing from the known activities of its parent compound, salicylamide, and related derivatives.
Introduction and Rationale
This compound is a derivative of salicylamide (2-hydroxybenzamide). Salicylamide and its analogues have a rich history in medicinal chemistry, exhibiting a range of pharmacological activities. The parent compound, salicylamide, is known for its analgesic, antipyretic, and anti-inflammatory properties, which are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes. Derivatives of the 2-hydroxybenzamide scaffold have been explored for a wide array of therapeutic applications, including as antimicrobial, antiprotozoal, and neuroprotective agents.
The addition of a benzhydryl group to the salicylamide core introduces a bulky, lipophilic moiety that can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. This modification may enhance binding affinity to biological targets, improve membrane permeability, or alter metabolic stability. The following protocols outline a systematic approach to explore the therapeutic potential of this compound, focusing on its anti-inflammatory, antimicrobial, and cytotoxic activities.
Synthesis of this compound
The synthesis of this compound can be reliably achieved through the amidation of a salicylic acid derivative with benzhydrylamine. A common and effective method involves the reaction of salicylamide with an appropriate acid chloride in a suitable solvent like pyridine.
Protocol 2.1: Synthesis via Acylation of Benzhydrylamine
This protocol describes the synthesis by reacting methyl salicylate with benzhydrylamine.
Materials:
-
Methyl salicylate
-
Benzhydrylamine
-
Anhydrous Toluene
-
Sodium metal
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Set up a dry 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add anhydrous toluene (100 mL) to the flask.
-
Carefully add small, freshly cut pieces of sodium metal (1.1 equivalents) to the toluene.
-
Heat the mixture to reflux until the sodium has completely dissolved to form sodium tolyloxide.
-
Cool the mixture to room temperature.
-
Slowly add benzhydrylamine (1.0 equivalent) to the flask with stirring.
-
Add methyl salicylate (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding 50 mL of 1M HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.
Expected Outcome: A white to off-white solid. The yield and purity should be determined post-purification.
// Nodes start [label="Reactants\n(Methyl Salicylate, Benzhydrylamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Amidation Reaction\n(Toluene, Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="Reaction Quench\n(1M HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; extraction [label="Liquid-Liquid Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="Wash Organic Layer\n(NaHCO3, Brine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="Dry and Concentrate\n(Na2SO4, Rotary Evaporator)", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Column Chromatography\n(Silica Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Pure this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> reaction; reaction -> quench; quench -> extraction; extraction -> wash; wash -> dry; dry -> purify; purify -> end; }
Caption: Workflow for the synthesis and purification of this compound.
Physicochemical and Structural Characterization
Confirming the identity, purity, and structure of the synthesized compound is a critical step before proceeding to biological assays.
Protocol 3.1: Compound Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Process the spectra and compare the chemical shifts, multiplicities, and integration values with expected values for the this compound structure.
B. Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using high-resolution mass spectrometry (HRMS) with an appropriate ionization technique (e.g., ESI).
-
Determine the exact mass and compare it to the calculated molecular weight. The molecular formula is C₁₄H₁₃NO₂ and the molecular weight is 227.26 g/mol .
C. Infrared (IR) Spectroscopy:
-
Analyze the solid sample using an FTIR spectrometer with a KBr pellet or an ATR accessory.
-
Identify characteristic absorption bands for functional groups, such as O-H (hydroxyl), N-H (amide), and C=O (carbonyl) stretches.
Data Presentation: Physicochemical Properties
All characterization data should be compiled for reference.
| Property | Data |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 136 °C |
| ¹H NMR (CDCl₃) | Expected peaks for aromatic, methylene, and amide protons. |
| ¹³C NMR (CDCl₃) | Expected peaks for aromatic, methylene, and carbonyl carbons. |
| HRMS (ESI+) m/z | [M+H]⁺ calculated: 228.1025, Found: [Experimental Value] |
| IR (cm⁻¹) | ~3300 (O-H), ~3250 (N-H), ~1640 (C=O) |
In Vitro Biological Evaluation
The following protocols are designed to screen this compound for key biological activities.
Protocol 4.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the compound's ability to inhibit the enzymes responsible for inflammation.
Principle: A colorimetric or fluorometric COX inhibitor screening kit is used. The assay measures the peroxidase activity of COX. The oxidation of a probe by the enzyme produces a colored or fluorescent product, which is inhibited in the presence of a COX inhibitor.
Materials:
-
COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)
-
This compound (test compound)
-
Celecoxib or SC-560 (positive controls for COX-2 and COX-1, respectively)
-
DMSO (vehicle)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compound in assay buffer (e.g., 0.1, 1, 10, 50, 100 µM). Prepare positive and vehicle controls similarly.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add the test compound dilutions, positive controls, or vehicle to the wells.
-
Incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid (substrate) to all wells.
-
Add the colorimetric or fluorometric probe.
-
Shake the plate for 1-2 minutes and then incubate in the dark for 10 minutes.
-
Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
// Nodes AA [label="Arachidonic Acid\n(from Cell Membrane)", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="COX-1 / COX-2\nEnzymes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGs [label="Prostaglandins (PGH2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Compound [label="N-benzhydryl-2-\nhydroxybenzamide", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#EA4335"];
// Edges AA -> COX; COX -> PGs; PGs -> Inflammation; Compound -> COX [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; }
Caption: Proposed mechanism of action via inhibition of the COX pathway.
Data Presentation: COX Inhibition Activity
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | [Value] | [Value] | [Value] |
| Celecoxib (Control) | >100 | ~0.1 | >1000 |
| SC-560 (Control) | ~0.01 | >10 | <0.001 |
Protocol 4.2: Antimicrobial Susceptibility Testing
This protocol determines the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria and fungi.
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
Sterile 96-well microplates
-
Test compound, positive control antibiotics (e.g., Ciprofloxacin), and antifungal (e.g., Fluconazole)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Prepare a standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Add the inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by measuring absorbance at 600 nm.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
| Microorganism | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Control Drug |
| Staphylococcus aureus | [Value] | [Value] |
| Escherichia coli | [Value] | [Value] |
| Candida albicans | [Value] | [Value] |
Protocol 4.3: Cytotoxicity Assay (MTT Assay)
This assay assesses the general toxicity of the compound to mammalian cells, which is crucial for determining its therapeutic index.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product that can be quantified by spectrophotometry.
Materials:
-
Human cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compound and Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the compound dilutions. Include vehicle control (DMSO) and positive control wells.
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
Data Presentation: Cytotoxicity
| Compound | CC₅₀ on HEK293 cells (µM) |
| This compound | [Value] |
| Doxorubicin (Control) | [Value] |
In Vivo Experimental Design
Should in vitro results prove promising (e.g., potent COX-2 inhibition and low cytotoxicity), in vivo studies can be designed. The following is a conceptual workflow for an analgesic model.
// Nodes acclimatize [label="Animal Acclimatization\n(e.g., Mice, 1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; grouping [label="Random Grouping\n(Vehicle, Test Compound, Positive Control)", fillcolor="#FBBC05", fontcolor="#202124"]; dosing [label="Compound Administration\n(e.g., Oral Gavage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; induction [label="Induction of Pain\n(e.g., Acetic Acid Injection)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; observe [label="Observation Period\n(Count Writhing Responses)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(Statistical Comparison)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Conclusion on Analgesic Effect", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges acclimatize -> grouping; grouping -> dosing; dosing -> induction [label=" 30-60 min\n post-dose"]; induction -> observe; observe -> analysis; analysis -> end; }
Caption: Workflow for an in vivo acetic acid-induced writhing test for analgesia.
Protocol 5.1: Acetic Acid-Induced Writhing Test (Conceptual)
Objective: To evaluate the analgesic (pain-relieving) effect of this compound in a mouse model of visceral pain.
Procedure Outline:
-
Animals: Use male Swiss albino mice, acclimatized for at least one week.
-
Grouping: Randomly divide mice into groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC-Na).
-
Group 2: Positive control (e.g., Aspirin, 100 mg/kg).
-
Groups 3-5: Test compound at different doses (e.g., 10, 30, 100 mg/kg).
-
-
Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction: After 30-60 minutes, administer a 0.6% solution of acetic acid i.p. to induce writhing (a characteristic stretching behavior indicative of pain).
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20-30 minutes.
-
Analysis: Calculate the percentage of pain inhibition for each group compared to the vehicle control group. Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Data Presentation: In Vivo Analgesia
| Treatment Group | Dose (mg/kg) | Mean No. of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | [Value] | - |
| Aspirin | 100 | [Value] | [Value] |
| This compound | 10 | [Value] | [Value] |
| This compound | 30 | [Value] | [Value] |
| This compound | 100 | [Value] | [Value] |
In Vitro Applications of N-benzhydryl-2-hydroxybenzamide Derivatives: A Review of Current Research
Despite a growing interest in the pharmacological potential of salicylamide derivatives, detailed in vitro assay protocols and extensive quantitative data for N-benzhydryl-2-hydroxybenzamide remain limited in publicly available scientific literature. However, research on closely related N-substituted salicylamides provides valuable insights into the potential biological activities and experimental approaches that can be adapted for the study of this specific compound.
This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the in vitro evaluation of N-substituted 2-hydroxybenzamide derivatives, drawing parallels to potential applications for this compound. The information presented herein is based on studies of structurally similar compounds and offers a foundational guide for developing experimental protocols.
Overview of Biological Activities of Salicylamide Derivatives
Salicylamide, a compound with known analgesic, antipyretic, and anti-inflammatory properties, serves as a scaffold for a diverse range of derivatives with varied biological activities.[1] Research has demonstrated that modifications to the amide group of the 2-hydroxybenzamide core can lead to compounds with potential therapeutic applications, including antimicrobial and antiviral efficacy.
Studies on a variety of N-substituted salicylamide derivatives have revealed significant in vitro activity against various pathogens:
-
Antifungal Activity: Certain N-benzyl-2-hydroxybenzamide derivatives have been shown to possess inhibitory activity against fungal strains, particularly species of the genus Candida.[2]
-
Antibacterial Activity: Salicylamide derivatives have demonstrated bacteriostatic activity against vancomycin-resistant Enterococcus faecalis (VRE).[3]
-
Anti-Hepatitis B Virus (HBV) Activity: A series of salicylamide derivatives have been identified as potent inhibitors of HBV replication in vitro.[4]
These findings suggest that this compound may also exhibit similar biological activities, warranting further investigation through targeted in vitro screening assays.
Key In Vitro Assays for Evaluating Salicylamide Derivatives
Based on the activities observed in related compounds, the following in vitro assays are recommended for the characterization of this compound.
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against relevant microbial strains.
Protocol: The broth microdilution method is a standard procedure for determining the MIC of a compound.[2][3]
Experimental Workflow:
Figure 1. Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Data Presentation:
| Microbial Strain | MIC (µg/mL) of N-benzyl-2-hydroxybenzamide[2] |
| Candida albicans CBS 5602 | 550.03 |
Note: This data is for the related compound N-benzyl-2-hydroxybenzamide and serves as an example.
Antiviral Assays (Example: Anti-HBV)
Objective: To assess the inhibitory effect of this compound on viral replication.
Protocol: For HBV, an in vitro assay using a stable HBV-producing cell line, such as HepAD38, is commonly employed.[4] The levels of viral DNA in the supernatant are quantified to determine the extent of inhibition.
Experimental Workflow:
Figure 2. Workflow for In Vitro Anti-HBV Assay.
Data Presentation:
| Compound Concentration | % Inhibition of HBV DNA Replication (Example) |
| 1 µM | |
| 10 µM | |
| 50 µM |
Note: This table is a template for presenting data and does not contain actual results for this compound.
Cytotoxicity Assay
Objective: To evaluate the potential toxicity of this compound to host cells.
Protocol: A standard method to assess cytotoxicity is the MTT or CCK-8 assay, which measures cell viability.[4]
Experimental Workflow:
Figure 3. Workflow for a Cell Viability Assay.
Data Presentation:
| Cell Line | IC50 (µM) |
| Example: HepG2 | |
| Example: THP-1 |
Note: This table is a template for presenting data and does not contain actual results for this compound.
Signaling Pathways of Related Salicylamides
While the specific mechanism of action for this compound is not yet elucidated, the parent compound, salicylamide, is known to inhibit cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. This pathway is a critical component of the inflammatory response.
References
- 1. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In vitro activity of salicylamide derivatives against vancomycin-resistant enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Novel N-benzhydryl-2-hydroxybenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzhydryl-2-hydroxybenzamide and its derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. As analogues of salicylamide, they are being investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The core structure, featuring a salicylamide scaffold with a bulky benzhydryl group on the amide nitrogen, provides a unique framework for structural modifications to enhance potency, selectivity, and pharmacokinetic properties. These application notes provide detailed protocols for the synthesis, characterization, and biological evaluation of novel this compound derivatives.
Data Presentation: Biological Activities of Salicylamide and Benzamide Derivatives
The following tables summarize the biological activities of various salicylamide and benzamide derivatives, providing a reference for the potential efficacy of newly synthesized this compound analogues.
Table 1: Anticancer Activity of Benzamide and Salicylamide Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | O-alkylamino-tethered salicylamide | MDA-MB-231 (Triple-Negative Breast Cancer) | 3.38 ± 0.37 | [1] |
| 20b | N-benzylbenzamide | Various cancer cell lines | 0.012 - 0.027 | [2] |
| Cpd 23 | Benzimidazole | MDA-MB-231 (Triple-Negative Breast Cancer) | 6.03 | [3] |
| Cpd 23 | Benzimidazole | MDA-MB-468 (Triple-Negative Breast Cancer) | 8.3 | [3] |
| Cpd 5 | Fluoro aryl benzimidazole | HepG2 (Liver Cancer) | 0.39 µg/mL | [3] |
| Cpd 5 | Fluoro aryl benzimidazole | Huh7 (Liver Cancer) | 0.32 µg/mL | [3] |
Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Salicylamide Derivatives
| Compound ID | Derivative Class | Target/Assay | IC50 | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Salicylanilide | Protease Inhibition | 0.04–0.07 mg/mL | [4] |
| Acetylsalicylic acid (control) | Salicylate | Protease Inhibition | 0.4051 ± 0.0026 mg/mL | [4] |
| 4q | Salicylamide ester | Polyphenol Oxidase (PPO) | 0.21 ± 0.19 mM | [5] |
Table 3: Antimicrobial and Antiviral Activity of Salicylamide Derivatives
| Compound ID | Derivative Class | Organism/Virus | MIC/EC50 | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Salicylanilide | Gram-positive bacteria | 2.5–5.0 mg/mL | [4] |
| 45 (BMY-27709) | N-alkyl substituted salicylamide | Influenza A virus (H1 subtype) | 3.0–8.9 μM | [6] |
| 9 | Niclosamide derivative | SARS-CoV-2 | Sub-micromolar | [6] |
| 50 | Salicylamide | Hepatitis B Virus (HBV) | 0.52 µM | [7] |
| 56 | Salicylamide | Hepatitis B Virus (HBV) | 0.47 µM | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives via the amidation of a salicylic acid derivative with a substituted benzhydrylamine.
Materials:
-
Substituted salicylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Substituted benzhydrylamine
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of Salicylic Acid:
-
To a solution of the substituted salicylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude salicoyl chloride.
-
-
Amidation Reaction:
-
Dissolve the crude salicoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted benzhydrylamine (1.0 eq) and triethylamine (1.5 eq) or pyridine (2.0 eq) in anhydrous DCM.
-
Add the salicoyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]
-
Determine the purity of the compound using HPLC.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized derivatives against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in cell culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Anti-inflammatory Activity Assay (Nitric Oxide Scavenging Assay)
This protocol describes an in vitro assay to evaluate the anti-inflammatory potential of the synthesized compounds by measuring their ability to scavenge nitric oxide.
Materials:
-
Sodium nitroprusside (SNP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, add 50 µL of various concentrations of the synthesized compounds.
-
Add 50 µL of 10 mM sodium nitroprusside in PBS to each well.
-
Include a control with DMSO instead of the compound.
-
-
Incubation:
-
Incubate the plate at room temperature for 150 minutes under light.
-
-
Griess Reaction:
-
After incubation, add 50 µL of Griess reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Data Analysis:
-
Measure the absorbance at 546 nm using a microplate reader.
-
Calculate the percentage of nitric oxide scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the nitric oxide.
-
Visualizations
Signaling Pathways
The biological activity of this compound derivatives may be mediated through various signaling pathways. Below are diagrams of two key pathways potentially modulated by this class of compounds.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway.
Caption: Inhibition of the NF-κB Signaling Pathway.
Experimental Workflow
The following diagram illustrates the general workflow for the development and evaluation of novel this compound derivatives.
Caption: Drug Discovery Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Benzyl-2-hydroxybenzamide | C14H13NO2 | CID 561227 - PubChem [pubchem.ncbi.nlm.nih.gov]
Practical Applications of Substituted Benzohydrazides in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted benzohydrazides are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The core structure, featuring a benzene ring attached to a hydrazide moiety (-CONHNH2), allows for diverse substitutions, leading to a wide array of pharmacological activities. This document provides detailed application notes, experimental protocols, and data summaries for researchers exploring the potential of substituted benzohydrazides in various therapeutic areas.
Application Note 1: Antimicrobial Agents
Substituted benzohydrazides have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[1][2][3][4] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The hydrazone linkage (-CONH-N=CH-) is a key pharmacophore responsible for their biological activity.[5]
Quantitative Data: Antimicrobial Activity of Substituted Benzohydrazides
| Compound ID | Target Organism | Activity | Value | Reference |
| Compound 12 | Various bacteria | pMICam | 1.67 µM/ml | [6] |
| (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3) | E. coli | pMICec | 15 | [1] |
| (E)-4-chloro-Nʹ-(thiophen-2-ylmethylene)benzohydrazide (S3) | A. niger | pMICan | >14 | [1] |
| Compounds 5c, 5d | Mycobacterium tuberculosis H37Rv | Antimycobacterial | Potent | [7] |
| Compounds 4a, 4d, 4g | M. tuberculosis H37Rv | Antimycobacterial | Potent | [7] |
| Compounds 6b, 6c, 6d | Various bacteria and fungi | Antibacterial & Antifungal | Remarkable | [2] |
Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening
This protocol outlines a standard method for evaluating the antimicrobial activity of substituted benzohydrazide derivatives.[1]
Materials:
-
Nutrient agar medium
-
Sterile Petri plates
-
Bacterial and fungal broth cultures (e.g., S. aureus, E. coli, A. niger)
-
Test compounds (substituted benzohydrazides) dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Gentamycin, Erythromycin)
-
Sterile cork borer
-
Incubator
Procedure:
-
Media Preparation: Prepare nutrient agar and sterilize by autoclaving at 121°C and 15 lbs pressure for 15 minutes.
-
Plate Preparation: Pour the sterile molten agar into sterile Petri plates and allow them to solidify.
-
Inoculation: Swab the surface of the agar plates with the respective microbial broth cultures using a sterile cotton bud.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution into the wells. Also, add the standard antibiotic and solvent control to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial screening using the agar well diffusion method.
Application Note 2: Anticancer Agents
Substituted benzohydrazides have emerged as promising candidates for anticancer drug development.[6][7] Their cytotoxic effects have been demonstrated against various cancer cell lines, including human colon carcinoma (HCT-116), breast cancer (MCF-7), and lung carcinoma (A-549).[7] Some derivatives act as potent inhibitors of key signaling proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) kinase.[8]
Quantitative Data: Anticancer Activity of Substituted Benzohydrazides
| Compound ID | Cancer Cell Line | Activity | Value (IC50) | Reference |
| Compound 22 | HCT-116 | Anticancer | 1.20 µM | [6] |
| Compound 4 | HCT-116 | Anticancer | 1.88 µM | [7] |
| Compound 14 | Human Colorectal Cancer | Anticancer | 37.71 µM | [7] |
| Compound 2a | A-549 | Anticancer | Significant | [7] |
| Compound 5t | Not specified | Anticancer | 660 nM | [7] |
| Compound 7 | HCT-116 | Anticancer | 14.90 µM | [7] |
| Compound 20 | HCT-116 | Anticancer | 19 µg/cm³ | [7] |
| Compound 20 | MCF-7 | Anticancer | 18 µg/cm³ | [7] |
| Compound H20 | A549 | Antiproliferative | 0.46 µM | [8] |
| Compound H20 | MCF-7 | Antiproliferative | 0.29 µM | [8] |
| Compound H20 | HeLa | Antiproliferative | 0.15 µM | [8] |
| Compound H20 | HepG2 | Antiproliferative | 0.21 µM | [8] |
| Compound H20 | EGFR Kinase | Inhibition | 0.08 µM | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7]
Materials:
-
Cancer cell lines (e.g., A-549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (substituted benzohydrazides) at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted benzohydrazide compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Signaling Pathway: EGFR Inhibition by Substituted Benzohydrazides
Caption: Inhibition of the EGFR signaling pathway by substituted benzohydrazides.
Application Note 3: Enzyme Inhibition
Substituted benzohydrazides are effective inhibitors of various enzymes implicated in disease pathogenesis. This includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for Alzheimer's disease, dihydrofolate reductase (DHFR) and enoyl-ACP reductase for antimicrobial activity, and α-glucosidase for diabetes.[9][10][11][12]
Quantitative Data: Enzyme Inhibition by Substituted Benzohydrazides
| Compound ID | Target Enzyme | Activity | Value (IC50) | Reference |
| Various derivatives | Acetylcholinesterase (AChE) | Inhibition | 44-100 µM | [10] |
| Various derivatives | Butyrylcholinesterase (BChE) | Inhibition | from 22 µM | [10] |
| Hydrazone 2l | Acetylcholinesterase (AChE) | Inhibition | ~47 µM | [11] |
| Various hydrazones | Butyrylcholinesterase (BChE) | Inhibition | 19.1-881.1 µM | [11] |
| Compound 7a | α-glucosidase | Inhibition | 0.02 µM | [12] |
| Compound 7h | α-glucosidase | Inhibition | 0.01 µM | [12] |
| Compound 3o | Monoamine Oxidase A (MAO-A) | Inhibition | 1.54 µM | [13] |
| Compound 3s | Monoamine Oxidase B (MAO-B) | Inhibition | 3.64 µM | [13] |
| Compound 3n | β-secretase (BACE-1) | Inhibition | 8.47 µM | [13] |
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition Assay
This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10]
Materials:
-
AChE or BChE enzyme solution
-
Acetylthiocholine (ATC) or butyrylthiocholine (BTC) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (substituted benzohydrazides)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE or BChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding the substrate (ATC or BTC).
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a defined period (e.g., 5 minutes) using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Logical Relationship: Drug Discovery and Development Pipeline
Caption: A simplified workflow for the discovery and development of substituted benzohydrazide-based therapeutic agents.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. ajcmi.umsha.ac.ir [ajcmi.umsha.ac.ir]
- 4. Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities [ajcmi.umsha.ac.ir]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Protocols for Determining the Solubility of N-benzhydryl-2-hydroxybenzamide
Application Note
This document provides detailed protocols for determining the thermodynamic and kinetic solubility of N-benzhydryl-2-hydroxybenzamide, a compound of interest in pharmaceutical research and drug development. Accurate solubility data is crucial for understanding a compound's bioavailability, formulating effective dosage forms, and ensuring reliable in vitro and in vivo studies.[1][2] The protocols outlined below are intended for researchers, scientists, and drug development professionals.
This compound is a solid organic compound with the chemical formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol .[3][4][5] Its structure suggests that its solubility will be influenced by the pH of the solvent, a critical factor to consider during testing. This document describes the gold-standard shake-flask method for determining equilibrium (thermodynamic) solubility and a method for assessing kinetic solubility.[1][6]
Thermodynamic Solubility Protocol: Equilibrium Shake-Flask Method
The shake-flask method is considered the benchmark for determining the thermodynamic solubility of a compound, representing the point of equilibrium between the dissolved and undissolved states.[1][6]
Materials and Equipment
-
This compound (solid powder)
-
Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH levels, ethanol, dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or incubator shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Experimental workflow for the shake-flask solubility method.
Detailed Protocol
-
Preparation of Solutions: Prepare the desired solvents. For aqueous solutions like PBS, adjust the pH to the target values (e.g., 5.0, 7.4, 9.0) to assess the impact of pH on solubility.
-
Addition of Compound: Accurately weigh an excess amount of this compound and add it to a series of vials containing a known volume of each solvent. The presence of undissolved solid at the end of the experiment is necessary to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[1] Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours. A preliminary time-course experiment can determine the optimal equilibration time.
-
Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. Centrifuge the vials to further separate the solid and liquid phases.
-
Sample Collection and Filtration: Carefully collect the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.[7]
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to ensure accurate quantification.
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.
Data Presentation
The results should be summarized in a table for clear comparison.
| Solvent | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Deionized Water | ~7.0 | 25 | ||
| PBS | 5.0 | 25 | ||
| PBS | 7.4 | 25 | ||
| PBS | 9.0 | 25 | ||
| Ethanol | N/A | 25 | ||
| DMSO | N/A | 25 | ||
| Deionized Water | ~7.0 | 37 | ||
| PBS | 7.4 | 37 |
Kinetic Solubility Protocol
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This is often used in early drug discovery for high-throughput screening.[8]
Materials and Equipment
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS at pH 7.4)
-
96-well plates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry or turbidimetry
Experimental Workflow
Caption: Experimental workflow for kinetic solubility assessment.
Detailed Protocol
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Preparation: Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well plate.
-
Compound Addition: Using a liquid handler or multichannel pipette, add small volumes of the DMSO stock solution to the buffer to create a serial dilution of the compound. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on solubility.
-
Incubation and Mixing: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1 to 2 hours.
-
Precipitation Measurement: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.
Data Presentation
| Buffer System | pH | Final DMSO (%) | Kinetic Solubility (µM) |
| PBS | 7.4 | 1 | |
| Simulated Gastric Fluid | 1.2 | 1 | |
| Simulated Intestinal Fluid | 6.8 | 1 |
Safety Precautions
Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. For this compound, specific hazard information indicates it may be harmful if swallowed and can cause serious eye irritation.[3][4][9] Handle the solid powder in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
References
- 1. researchgate.net [researchgate.net]
- 2. uspnf.com [uspnf.com]
- 3. N-Benzyl-2-hydroxybenzamide | C14H13NO2 | CID 561227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Benzyl-2-hydroxybenzamide 20919-36-2 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. N-Benzyl-2-hydroxybenzamide 20919-36-2 [sigmaaldrich.com]
Application Notes and Protocols: Benzamide Derivatives in Neurodegenerative Disease Models
Introduction
Benzamide derivatives represent a versatile class of compounds actively being investigated for their therapeutic potential in a range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Their core chemical structure allows for diverse modifications, leading to compounds that can interact with multiple targets involved in the pathophysiology of these complex disorders. These notes provide an overview of the application of various benzamide derivatives in preclinical neurodegenerative disease models, summarizing key findings and detailing relevant experimental protocols.
I. Rationale for Use in Neurodegenerative Diseases
The therapeutic rationale for exploring benzamide derivatives in neurodegeneration stems from their ability to modulate several key pathological pathways:
-
Enzyme Inhibition: Many benzamide derivatives have been shown to inhibit enzymes that play a crucial role in the progression of neurodegenerative diseases. This includes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in Alzheimer's disease, and monoamine oxidase B (MAO-B) in Parkinson's disease.[1][2][3][4][5][6][7]* Neuroprotection and Antioxidant Activity: Oxidative stress is a significant contributor to neuronal damage in neurodegenerative conditions. [8][9][10]Several benzamide derivatives possess antioxidant properties and have demonstrated neuroprotective effects in cellular models of oxidative stress. [6][7][8][10]* Metal Chelation: The dysregulation of metal ions, such as iron, copper, and zinc, is implicated in the aggregation of pathological proteins like amyloid-beta. Some benzamide hybrids have been designed to chelate these metal ions. [4][7]* Anti-inflammatory Effects: Neuroinflammation is a common feature of neurodegenerative diseases. Certain benzamide derivatives have been shown to suppress neuroinflammatory pathways. [6][7]
II. Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of representative benzamide derivatives from preclinical studies.
Table 1: In Vitro Efficacy of Benzamide Derivatives in Neurodegenerative Disease Models
| Compound Class | Target | Assay | Model System | IC50 / Efficacy | Reference |
| N-benzyl benzamide | Butyrylcholinesterase (BChE) | Enzyme Inhibition | Purified Enzyme | 0.08 nM | [2] |
| 2-hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | Enzyme Inhibition | Electric Eel AChE | 33.1 - 85.8 µM | [3] |
| 2-hydroxy-N-phenylbenzamides | Butyrylcholinesterase (BChE) | Enzyme Inhibition | Equine Serum BChE | 53.5 - 228.4 µM | [3] |
| Benzamide-hydroxypyridinone hybrid (8g) | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | Recombinant Human MAO-B | 68.4 nM | [4] |
| Benzimidazole derivative (16d) | Monoamine Oxidase B (hMAO-B) | Enzyme Inhibition | Recombinant Human MAO-B | 67.3 nM | [5] |
| 2-hydroxyl-4-benzyloxybenzyl aniline (6h) | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | Rat Brain Mitochondria | 0.014 µM | [6] |
| 2-hydroxyl-4-benzyloxybenzyl aniline (6h) | Antioxidant Activity | ORAC Assay | Chemical Assay | 2.14 Trolox equivalent | [6] |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (3h) | Monoamine Oxidase B (MAO-B) | Enzyme Inhibition | Recombinant Human MAO-B | 0.062 µM | [7] |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (3h) | Antioxidant Activity | ORAC Assay | Chemical Assay | 2.27 Trolox equivalent | [7] |
Table 2: In Vivo Efficacy of Benzamide Derivatives in Neurodegenerative Disease Models
| Compound | Disease Model | Animal Model | Dosage | Key Findings | Reference |
| N-benzyl benzamide (S11-1014/S11-1033) | Alzheimer's Disease (Aβ1-42 induced cognitive impairment) | Mice | 0.5 mg/kg | Marked therapeutic effect on cognitive impairment, comparable to 1 mg/kg rivastigmine. | [1][2] |
| Benzamide-hydroxypyridinone hybrid (8g) | Alzheimer's Disease (Scopolamine-induced cognitive impairment) | Mice | Not Specified | Ameliorated cognitive impairment. | [4] |
| Benzimidazole derivative (16d) | Parkinson's Disease (MPTP-induced) | Mice | Not Specified | Significantly alleviated motor impairment. | [5] |
| 2-hydroxyl-4-benzyloxybenzyl aniline (6h) | Parkinson's Disease (MPTP-induced) | Mice | Not Specified | Improved dopamine levels and repressed oxidative damage. | [6] |
III. Experimental Protocols
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Modified Ellman's Method)
This protocol is adapted from studies evaluating N-benzyl benzamides and 2-hydroxy-N-phenylbenzamides. [3]
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BChE) from equine serum.
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
-
Test compounds (benzamide derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate reader.
-
-
Procedure:
-
Prepare working solutions of enzymes, substrates, and DTNB in phosphate buffer.
-
Add 25 µL of the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add 50 µL of the AChE or BChE solution to each well and incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 2: In Vivo Assessment of Cognitive Improvement in an Alzheimer's Disease Mouse Model
This protocol is based on studies using N-benzyl benzamide derivatives in an Aβ-induced cognitive impairment model. [1][2]
-
Animal Model:
-
Use adult male mice (e.g., C57BL/6).
-
Induce cognitive impairment by intracerebroventricular (ICV) injection of aggregated Aβ1-42 peptide. Sham-operated animals receive a vehicle injection.
-
-
Treatment:
-
Administer the test compound (e.g., N-benzyl benzamide derivative) or vehicle to the mice daily via a suitable route (e.g., intraperitoneal injection) for a specified period (e.g., 2 weeks) starting after the Aβ1-42 injection.
-
Include a positive control group treated with a known cognitive enhancer like rivastigmine.
-
-
Behavioral Testing (e.g., Morris Water Maze):
-
Acquisition Phase: For 5 consecutive days, train the mice to find a hidden platform in a circular pool of water. Record the escape latency (time to find the platform) and the path length.
-
Probe Trial: On the 6th day, remove the platform and allow the mice to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located and the number of times the mouse crosses the platform location.
-
Data Analysis: Compare the escape latencies, path lengths, time in the target quadrant, and platform crossings between the different treatment groups. A significant improvement in these parameters in the compound-treated group compared to the Aβ1-42 control group indicates a therapeutic effect on cognitive impairment.
-
Protocol 3: In Vivo Evaluation of Motor Function in a Parkinson's Disease Mouse Model
This protocol is based on studies evaluating benzamide derivatives in the MPTP-induced mouse model of Parkinson's disease. [5][6]
-
Animal Model:
-
Use adult male mice (e.g., C57BL/6).
-
Induce Parkinsonism by administering 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via intraperitoneal injection for several consecutive days. Control animals receive saline injections.
-
-
Treatment:
-
Administer the test compound or vehicle to the mice daily, starting either before or after the MPTP injections, for a defined duration.
-
-
Behavioral Assessment (e.g., Rotarod Test):
-
Acclimatize the mice to the rotarod apparatus for a few days before the test.
-
Place the mice on the rotating rod, which gradually accelerates.
-
Record the latency to fall from the rod.
-
Perform multiple trials per mouse and average the results.
-
Data Analysis: Compare the latency to fall between the different treatment groups. A significantly longer latency to fall in the compound-treated MPTP group compared to the vehicle-treated MPTP group suggests an improvement in motor coordination and balance.
-
IV. Visualizations
Caption: Mechanism of action for benzamide derivatives in neurodegenerative diseases.
Caption: A typical workflow for the discovery and development of benzamide derivatives.
Caption: The multi-target therapeutic strategy of benzamide derivatives.
References
- 1. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel benzimidazole derivatives as selective and reversible monoamine oxidase B inhibitors for Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel 2-hydroxyl-4-benzyloxybenzyl aniline derivatives as potential multifunctional agents for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. N-acetylcysteine and neurodegenerative diseases: basic and clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study on the Neuroprotective, Radical-Scavenging and MAO-B Inhibiting Properties of New Benzimidazole Arylhydrazones as Potential Multi-Target Drugs for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of N-benzhydryl-2-hydroxybenzamide analogs for SAR studies
Application Notes and Protocols
Topic: Synthesis and Structure-Activity Relationship (SAR) Studies of N-benzhydryl-2-hydroxybenzamide Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-substituted 2-hydroxybenzamides, also known as salicylamides, represent a versatile scaffold in medicinal chemistry.[1] This class of compounds has been investigated for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] The core structure allows for extensive modification to explore structure-activity relationships (SAR) and optimize compounds for specific biological targets. This document outlines the synthesis of this compound analogs and provides a framework for conducting SAR studies, with a focus on their potential as enzyme inhibitors, such as Histone Deacetylase (HDAC) or 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1).[2][3][4]
General Synthetic Pathway
The synthesis of this compound analogs can be achieved through a standard amide coupling reaction. The primary method involves the reaction of a salicylic acid derivative with benzhydrylamine or its analogs. To facilitate the reaction, the carboxylic acid is typically activated.
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocols
Protocol 1: Synthesis via Acid Chloride Intermediate
This protocol involves the conversion of salicylic acid to salicyl-chloride, followed by reaction with benzhydrylamine.
Materials:
-
Substituted Salicylic Acid
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride
-
Substituted Benzhydrylamine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Acid Chloride Formation: To a solution of substituted salicylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve substituted benzhydrylamine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography or crystallization to yield the pure this compound analog.
Protocol 2: Direct Amide Coupling using Coupling Agents
This method avoids the isolation of the acid chloride intermediate.
Materials:
-
Substituted Salicylic Acid
-
Substituted Benzhydrylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: Dissolve the substituted salicylic acid (1.0 eq), substituted benzhydrylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq) to the solution and stir.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 18-24 hours.
-
Work-up: A precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with cold DCM.
-
Combine the filtrates and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired product.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for identifying the chemical features that contribute to the biological activity of the synthesized analogs. By systematically modifying the N-benzhydryl and 2-hydroxybenzamide moieties, researchers can probe the interactions with the biological target.
Example SAR Table for Hypothetical HDAC Inhibition:
The following table illustrates how quantitative data for a series of this compound analogs can be presented. The data shown is hypothetical and serves as a template for SAR analysis.
| Compound ID | R1 (Salicylamide Ring) | R2 (Benzhydryl Ring) | R3 (Benzhydryl Ring) | IC₅₀ (nM) vs. HDAC1 |
| 3a | H | H | H | 150 |
| 3b | 5-Cl | H | H | 85 |
| 3c | 5-F | H | H | 92 |
| 3d | H | 4-F | H | 120 |
| 3e | H | 4-Cl | 4-Cl | 65 |
| 3f | 5-Cl | 4-F | H | 50 |
| 3g | 5-Cl | 4-OCH₃ | H | 210 |
-
Electron-withdrawing groups (e.g., Cl, F) at the 5-position of the salicylamide ring appear to enhance inhibitory activity (compare 3b/3c to 3a ).
-
Substitution on the benzhydryl rings also modulates activity. A dichloro-substitution (3e ) shows a significant increase in potency.
-
Combining favorable substitutions on both parts of the molecule (3f ) can lead to a synergistic improvement in activity.
-
Electron-donating groups (e.g., OCH₃) on the benzhydryl ring may be detrimental to activity (3g ).
Potential Signaling Pathway: HDAC Inhibition
Many benzamide derivatives are known to be inhibitors of histone deacetylases (HDACs), which play a critical role in the epigenetic regulation of gene expression.[3] Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, making it a key target in cancer therapy.[2][3]
Caption: Simplified pathway of cancer cell inhibition via HDAC enzyme blockade.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-benzhydryl-2-hydroxybenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-benzhydryl-2-hydroxybenzamide and improving its yield.
Troubleshooting Guide
Low product yield is a common challenge in the synthesis of this compound, often attributed to steric hindrance from the bulky benzhydryl group, side reactions, or suboptimal reaction conditions. This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Formation
Possible Causes and Solutions:
-
Steric Hindrance: The bulky benzhydryl group can sterically hinder the approach of the amine to the activated carboxylic acid.
-
Solution: Employ coupling reagents specifically designed for sterically hindered substrates. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often more effective than standard reagents like DCC or EDC in these cases.[1][2][3] The in-situ formation of acyl fluorides has also been shown to be efficient for coupling sterically hindered substrates.
-
-
Poor Carboxylic Acid Activation: The carboxylic acid of salicylic acid may not be efficiently activated.
-
Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometry. For carbodiimide-based couplings (DCC, EDC), the addition of an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) can improve efficiency.[1] Consider using phosphonium-based reagents like BOP or PyBOP, which can be more effective for difficult couplings.[1][3]
-
-
Side Reaction of the Phenolic Hydroxyl Group: The hydroxyl group of salicylic acid can compete with the amine in reacting with the activated carboxylic acid, leading to ester formation or other side products.
-
Solution: Protect the phenolic hydroxyl group of salicylic acid before the coupling reaction. Common protecting groups for phenols include acetyl (Ac), benzyl (Bn), or silyl ethers (e.g., TBDMS). The protecting group can be removed in a subsequent step after the amide bond is formed. A patent for producing 2-hydroxybenzamide derivatives suggests protecting the 2-hydroxy group before condensation with an amine.
-
-
Inadequate Reaction Conditions: The reaction temperature, time, or solvent may not be optimal.
-
Solution: For sterically hindered couplings, elevated temperatures may be required. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. The choice of solvent is also critical; aprotic polar solvents like DMF or NMP are commonly used.
-
Issue 2: Formation of Impurities
Possible Causes and Solutions:
-
N-acylurea Formation: When using carbodiimide coupling reagents (DCC, EDC), the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove and reduces the yield.
-
Solution: This is more prevalent in sterically hindered reactions where the nucleophilic attack by the amine is slow. Using an additive like HOBt or switching to a phosphonium or uronium-based coupling reagent can minimize this side reaction. Performing the reaction at lower temperatures initially can also help.
-
-
Racemization: If chiral centers are present in the starting materials, racemization can occur, especially with carbodiimide-based methods.
-
Solution: The addition of HOBt or, more effectively, HOAt can suppress racemization. Using coupling reagents like HATU is also known to minimize epimerization.[3]
-
-
Unreacted Starting Materials: Incomplete reaction can lead to contamination of the final product with starting materials.
-
Solution: Use a slight excess of the amine and coupling reagent to drive the reaction to completion. Monitor the reaction by TLC or LC-MS to ensure all the limiting reagent has been consumed.
-
Issue 3: Difficult Product Purification
Possible Causes and Solutions:
-
Byproduct Removal: Byproducts from the coupling reagent (e.g., dicyclohexylurea (DCU) from DCC) can be challenging to separate from the desired product.
-
Solution: If using DCC, DCU is mostly insoluble in many organic solvents and can be removed by filtration. However, some may remain in solution. Using a water-soluble carbodiimide like EDC allows for the removal of the urea byproduct by aqueous workup. For other reagents, careful column chromatography is often necessary.
-
-
Product Crystallization Issues: The product may be difficult to crystallize, leading to purification challenges.
-
Solution: Experiment with different solvent systems for recrystallization. If recrystallization is unsuccessful, purification by column chromatography on silica gel is a standard alternative.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the synthesis of this compound?
A1: The most common reason is steric hindrance caused by the bulky benzhydryl group on the amine. This slows down the rate of the desired amide bond formation, allowing side reactions to become more prominent. To overcome this, it is crucial to select an appropriate coupling reagent designed for sterically hindered substrates.
Q2: Should I protect the hydroxyl group of salicylic acid?
A2: Yes, protecting the phenolic hydroxyl group is highly recommended. This prevents it from competing with the benzhydrylamine during the coupling reaction, thereby reducing the formation of ester byproducts and improving the overall yield of the desired amide.
Q3: Which coupling reagent is best for this synthesis?
A3: While several coupling reagents can be used, for a sterically hindered reaction like this, uronium or phosphonium-based reagents such as HATU, HBTU, or PyBOP are generally more effective than standard carbodiimides like DCC or EDC/HOBt.[1][3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q5: What is a typical workup procedure for this reaction?
A5: A typical workup involves quenching the reaction, followed by an aqueous workup to remove water-soluble byproducts. This usually involves partitioning the reaction mixture between an organic solvent (like ethyl acetate or dichloromethane) and water or a dilute acid/base solution. The organic layer is then dried and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amide Synthesis
| Coupling Reagent | Class | Advantages | Disadvantages |
| DCC/HOBt | Carbodiimide | Inexpensive | Low yields with hindered substrates, N-acylurea formation, DCU byproduct can be difficult to remove completely. |
| EDC/HOBt | Carbodiimide | Water-soluble urea byproduct, easily removed by workup. | Can still give low yields with highly hindered substrates. |
| HBTU/HATU | Uronium/Aminium | High coupling efficiency, fast reaction rates, low racemization.[3] | More expensive than carbodiimides. |
| PyBOP | Phosphonium | Very effective for difficult couplings, low racemization.[1] | Byproducts can be difficult to remove. |
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis using HATU
-
Protection of Salicylic Acid (if necessary): Protect the phenolic hydroxyl group of salicylic acid using a suitable protecting group (e.g., as a benzyl ether).
-
Reaction Setup: To a solution of the protected salicylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add benzhydrylamine (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Coupling: To the stirred solution, add HATU (1.2 equivalents) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Deprotection (if necessary): Remove the protecting group from the phenolic hydroxyl group to obtain the final product.
Mandatory Visualizations
Diagram 1: General Workflow for this compound Synthesis
Caption: A generalized experimental workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for addressing low product yield.
References
N-benzhydryl-2-hydroxybenzamide solubility problems and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility challenges with N-benzhydryl-2-hydroxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: this compound is anticipated to be poorly soluble in aqueous solutions due to the presence of the large, non-polar benzhydryl group. This bulky hydrophobic moiety significantly decreases the molecule's affinity for water. While the 2-hydroxybenzamide portion of the molecule contains polar functional groups capable of hydrogen bonding, the overall solubility is dominated by the hydrophobic benzhydryl group. A structurally similar compound, N-benzhydrylbenzamide, has been reported to be insoluble in water but soluble in solvents like hot ethanol and chloroform.
Q2: Why is my batch of this compound not dissolving in a solvent where it is reported to be soluble?
A2: Several factors could contribute to this issue:
-
Purity of the compound: Impurities can significantly alter the solubility profile.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubilities.
-
Solvent grade and water content: The purity and water content of your solvent can impact the solubility of a hydrophobic compound.
-
Temperature: Solubility is often temperature-dependent. Ensure you are working at the appropriate temperature. For instance, some compounds are more soluble in hot solvents.
-
Equilibration time: It may take a considerable amount of time for the compound to fully dissolve, especially for poorly soluble substances.
Q3: What are the first steps to take when encountering a solubility problem?
A3: Initially, it is recommended to try gentle heating and agitation (e.g., stirring or sonication) to facilitate dissolution. If the compound remains insoluble, consider using a small amount of a stronger organic solvent in which the compound is likely to be more soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), before diluting with your desired solvent. However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect downstream applications.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Compound precipitates out of solution upon addition of an aqueous buffer. | The compound has low aqueous solubility, and the addition of water reduces the overall solvating power of the solution. | - Increase the proportion of the organic co-solvent. - Use a surfactant to create a micellar formulation. - Prepare a solid dispersion of the compound in a hydrophilic carrier. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. The compound may be precipitating in the assay medium. | - Determine the kinetic solubility in the final assay buffer. - Use a formulation strategy to enhance solubility, such as complexation with cyclodextrins. - Filter the stock solution before use to remove any undissolved particles. |
| Difficulty preparing a stock solution at the desired concentration. | The chosen solvent is not optimal for this compound at the target concentration. | - Consult the solubility data for related compounds to select a more appropriate solvent. - If a high concentration is required, consider preparing a nanosuspension. |
Quantitative Data
Solubility of Salicylamide (C₇H₇NO₂) in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/L) | Molar Solubility (mol/L) |
| Water | 25 | 2060[1] | 0.015 |
| Water | 30 | 2000 (0.2%)[1] | 0.0146 |
| Water | 47 | 8000 (0.8%)[1] | 0.0583 |
| Glycerol | 5 | 20000 (2.0%)[1] | 0.146 |
| Glycerol | 39 | 50000 (5.0%)[1] | 0.365 |
| Glycerol | 60 | 100000 (10.0%)[1] | 0.729 |
| Propylene Glycol | 5 | 100000 (10.0%)[1] | 0.729 |
| Methanol | 10-50 | High | - |
| Acetone | 10-50 | Highest Molar Solubility[2] | - |
| Ethyl Acetate | 10-50 | High[2] | - |
| Acetonitrile | 10-50 | Moderate[2] | - |
| Chloroform | - | Soluble[1] | - |
| Ether | - | Soluble[1] | - |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol is adapted from the reliable shake-flask method described by Higuchi and Connors for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of this compound to a vial. The excess solid should be visible.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment is recommended to determine the optimal equilibration time.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is crucial not to disturb the solid material.
-
Centrifuge the aliquot at high speed to pellet any remaining suspended solid particles.
-
Carefully remove the supernatant and dilute it with a suitable solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.
-
The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Protocol 2: General Method for Solubility Enhancement by Co-solvency
This protocol outlines a general approach to improve the solubility of a poorly soluble compound using a co-solvent system.
Materials:
-
This compound
-
Primary solvent (e.g., water or buffer)
-
Co-solvent (e.g., ethanol, propylene glycol, or DMSO)
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Weigh the desired amount of this compound and place it in a suitable container.
-
Add a small volume of the co-solvent in which the compound is known to be more soluble.
-
Vortex or stir the mixture until the compound is completely dissolved in the co-solvent.
-
Slowly add the primary solvent to the co-solvent solution while continuously stirring. The primary solvent should be added dropwise to avoid shocking the system and causing immediate precipitation.
-
Continue adding the primary solvent until the desired final volume and co-solvent concentration are reached.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, the compound is soluble at that co-solvent concentration.
Visualizations
Caption: A workflow for addressing solubility issues.
Caption: Relationship between structure and solubility issues.
References
Technical Support Center: N-benzhydryl-2-hydroxybenzamide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-benzhydryl-2-hydroxybenzamide.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the purification of this compound.
Problem 1: Low Yield After Recrystallization
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Precipitation | Ensure the solution is sufficiently cooled. A final cooling step in an ice bath can significantly improve yield. Avoid agitation during the initial cooling phase to allow for the formation of larger, purer crystals. |
| Excess Solvent Usage | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep a significant portion of the product dissolved even at low temperatures. |
| Premature Crystallization | If the product crystallizes too quickly upon cooling, it may trap impurities. To slow down crystallization, add a slightly larger volume of the hot solvent than the minimum required. |
| Loss During Filtration | Ensure the filter paper is properly seated in the funnel and pre-wetted with the cold recrystallization solvent to prevent leakage of the crystalline product. |
Problem 2: Oily Product Instead of Crystals
Possible Causes and Solutions:
| Cause | Solution |
| Insoluble Impurities | The presence of impurities can lower the melting point of the mixture, causing it to "oil out." Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool. |
| Supersaturation | The solution may be too concentrated, leading to rapid separation of the product as an oil. Add a small amount of additional hot solvent to the oiled-out mixture and redissolve it by heating. Then, allow it to cool slowly. |
| Inappropriate Solvent | The chosen solvent may not be ideal for crystallization. Experiment with different solvents or solvent mixtures. A solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures is ideal. |
Problem 3: Colored Impurities in the Final Product
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Chromophores | Colored impurities may be present in the starting materials or formed as byproducts during the reaction. |
| Activated Carbon Treatment | Add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. |
| Oxidation | The product or impurities may be susceptible to air oxidation, leading to color formation. Perform the purification under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis?
The most common impurities depend on the synthetic route employed. When synthesizing from methyl salicylate and benzhydrylamine, common impurities include:
-
Unreacted methyl salicylate
-
Unreacted benzhydrylamine
-
Salicylic acid (from hydrolysis of methyl salicylate)
Q2: What is a good solvent for recrystallizing this compound?
-
Ethanol or Methanol: The compound is likely to be soluble in hot alcohols and less soluble when cold.
-
Ethyl Acetate/Hexane Mixture: A polar solvent like ethyl acetate can be used to dissolve the compound, followed by the addition of a non-polar anti-solvent like hexane to induce crystallization. The optimal ratio will need to be determined experimentally.
-
Acetone: Similar to alcohols, acetone can be a suitable solvent for recrystallization.
Q3: My compound is not crystallizing, what should I do?
If crystals do not form upon cooling, you can try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This seed crystal will act as a template for other molecules to crystallize upon.
-
Reducing Solvent Volume: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and increase the concentration of the product.
-
Prolonged Cooling: Allow the solution to stand undisturbed in a cold environment (e.g., refrigerator or freezer) for an extended period.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a general representation based on the amidation of methyl salicylate.
-
To a solution of methyl salicylate (1 equivalent) in a suitable solvent (e.g., toluene or xylene), add benzhydrylamine (1.1 equivalents).
-
Add a catalytic amount of a Lewis acid (e.g., titanium(IV) isopropoxide) or a base (e.g., sodium methoxide).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove unreacted benzhydrylamine, followed by a wash with a dilute base solution (e.g., saturated sodium bicarbonate) to remove unreacted methyl salicylate and salicylic acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Recrystallization of this compound
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.
-
If colored impurities are present, add a small amount of activated carbon and heat for a few minutes.
-
Perform a hot filtration to remove the activated carbon and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Protocol 3: Column Chromatography Purification
-
Prepare a slurry of silica gel in a suitable non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The optimal eluent composition should be determined beforehand by TLC analysis.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
optimizing reaction conditions for N-benzhydryl-2-hydroxybenzamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of N-benzhydryl-2-hydroxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common approaches involve the coupling of a salicylic acid derivative with benzhydrylamine. This is typically achieved by activating the carboxylic acid of salicylic acid, for example, by converting it to an acyl chloride, and then reacting it with benzhydrylamine. An alternative route is the Ritter reaction, where benzhydrol is reacted with a nitrile in the presence of an acid.
Q2: I am experiencing very low yields. What are the likely causes?
A2: Low yields in this synthesis are often attributed to steric hindrance from the bulky benzhydryl group, which slows down the nucleophilic attack of the amine.[1][2][3] Other potential causes include incomplete activation of the carboxylic acid, the presence of water in the reaction, or the use of a suboptimal solvent or base.
Q3: My reaction is not proceeding to completion, even after extended reaction times. What can I do?
A3: To drive the reaction to completion, consider increasing the reaction temperature, using a more effective coupling reagent, or using a stronger, non-nucleophilic base to neutralize any acid formed during the reaction. In some cases, changing the solvent to one with a higher boiling point can also be beneficial.
Q4: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?
A4: Byproduct formation can be minimized by carefully controlling the reaction temperature and the rate of addition of reagents. Ensure that your starting materials are pure and that your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.
Q5: Is it necessary to protect the hydroxyl group of salicylic acid before the reaction?
A5: While not always essential, protecting the phenolic hydroxyl group can sometimes improve yields by preventing it from reacting with the activated carboxylic acid or coupling agents. A common protecting group for phenols is a silyl ether, which can be removed after the amide bond formation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective carboxylic acid activation. 2. Steric hindrance from the benzhydryl group.[1][2][3] 3. Benzhydrylamine present as a salt. 4. Insufficient reaction temperature or time. | 1. Use a more potent activating agent (e.g., oxalyl chloride, thionyl chloride, or a modern coupling reagent like HATU or PyBOP). 2. Consider an alternative synthetic route with less steric hindrance in the transition state, such as the Ritter reaction.[4] 3. Neutralize the benzhydrylamine with a suitable base before adding it to the reaction mixture. 4. Increase the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Formation of Impurities | 1. Reaction with the phenolic hydroxyl group. 2. Side reactions due to moisture or air. 3. Decomposition of starting materials or product at high temperatures. | 1. Protect the hydroxyl group of salicylic acid before the coupling reaction. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere. 3. Optimize the reaction temperature to be high enough for the reaction to proceed but not so high that it causes decomposition. |
| Difficulty in Product Purification | 1. Product has similar polarity to starting materials or byproducts. 2. Product is an oil and difficult to crystallize. | 1. Employ alternative purification techniques such as preparative HPLC or column chromatography with a different solvent system. 2. Attempt to form a salt of the product to induce crystallization or use a different solvent for recrystallization. |
Experimental Protocols
Protocol 1: Amide Synthesis via Acyl Chloride
This protocol involves the conversion of salicylic acid to its acyl chloride, followed by reaction with benzhydrylamine.
Step 1: Synthesis of Salicyloyl Chloride
-
In a round-bottom flask, suspend salicylic acid (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude salicyloyl chloride.
Step 2: Synthesis of this compound
-
Dissolve benzhydrylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous DCM in a separate flask under a nitrogen atmosphere and cool to 0 °C.
-
Dissolve the crude salicyloyl chloride from Step 1 in anhydrous DCM and add it dropwise to the benzhydrylamine solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Ritter Reaction Approach
This protocol is an alternative method for the synthesis of N-benzhydrylamides.[4]
-
Combine benzhydrol (1 equivalent) and 2-cyanophenol (1.2 equivalents) in formic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Optimizing Reaction Conditions
The following table presents a hypothetical summary of data from experiments to optimize the yield of this compound via the acyl chloride method.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | DCM | 25 | 24 | 45 |
| 2 | Pyridine | DCM | 25 | 24 | 42 |
| 3 | Triethylamine | Toluene | 80 | 12 | 65 |
| 4 | Pyridine | Toluene | 80 | 12 | 62 |
| 5 | Triethylamine | Toluene | 110 | 8 | 75 |
| 6 | Diisopropylethylamine | Toluene | 110 | 8 | 78 |
Visualizations
References
Technical Support Center: Crystallization of N-benzhydryl-2-hydroxybenzamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of N-benzhydryl-2-hydroxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the crystallization of this compound?
A promising initial solvent system is a mixture of methanol and water. Reports on the crystallization of the closely related compound, N-benzyl-2-hydroxybenzamide, have shown success in obtaining colorless, block-like crystals from a methanol/water mixture. The general principle is to dissolve the compound in a minimal amount of hot methanol (a "good" solvent) and then gradually add hot water (an "anti-solvent") until the solution becomes slightly turbid. Subsequent cooling should induce crystallization.
Q2: My compound is "oiling out" instead of crystallizing. What does this mean and what can I do?
"Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1][2] This often occurs when the solution is highly supersaturated or when the melting point of the compound is lower than the temperature of the solution.[3] The resulting oil may solidify into an amorphous solid or a poorly crystalline material, often trapping impurities.[2]
To troubleshoot oiling out, consider the following:
-
Reduce the cooling rate: Allow the solution to cool more slowly to maintain a lower level of supersaturation.
-
Use more solvent: Increasing the amount of the "good" solvent can keep the compound dissolved at a lower temperature, potentially below its melting point.
-
Add a seed crystal: Introducing a small crystal of the pure compound can provide a template for orderly crystal growth, bypassing the formation of an oil.[1][2]
-
Change the solvent system: Experiment with different solvents or solvent mixtures. A solvent system where the compound has slightly lower solubility at elevated temperatures might prevent premature separation as an oil.
Q3: No crystals are forming, even after the solution has cooled. What steps can I take to induce crystallization?
If crystals do not form spontaneously, you can try several techniques to induce crystallization:[1][4]
-
Scratching the flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create microscopic imperfections on the glass that serve as nucleation sites for crystal growth.[4]
-
Seeding: Add a tiny crystal of pure this compound to the supersaturated solution.[1][4] If no pure crystals are available, you can sometimes use a crystal of a structurally similar compound.
-
Concentrating the solution: If too much solvent was used, the solution may not be sufficiently supersaturated. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]
-
Lowering the temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.[1]
Q4: My crystallization is happening too quickly, resulting in small, impure-looking crystals. How can I slow it down?
Rapid crystallization often traps impurities within the crystal lattice.[3] To promote the growth of larger, purer crystals, you need to slow down the crystallization process. This can be achieved by:
-
Slowing the cooling rate: Insulate the flask to allow it to cool to room temperature more gradually before any further cooling in an ice bath.
-
Using a solvent system with higher solubility: If the compound is too insoluble in the chosen solvent, it may crash out of solution quickly. A solvent in which the compound is slightly more soluble will allow for a more controlled crystallization.
Q5: How do impurities affect the crystallization of this compound?
Impurities can have a significant impact on crystallization by:[5][6]
-
Inhibiting crystal growth: Impurities can adsorb to the surface of growing crystals, slowing or stopping further growth.[6]
-
Altering crystal morphology: The presence of impurities can change the shape and size of the resulting crystals.[6]
-
Promoting oiling out: Impurities can lower the melting point of the compound, increasing the likelihood of it oiling out.[3]
-
Affecting polymorphism: Impurities can sometimes favor the formation of a different crystal polymorph.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | 1. Solution is not supersaturated (too much solvent). 2. High kinetic barrier to nucleation. | 1. Evaporate some solvent and re-cool.[3] 2. Scratch the inner surface of the flask with a glass rod.[4] 3. Add a seed crystal.[1][4] 4. Cool to a lower temperature (ice bath).[1] |
| "Oiling Out" | 1. Solution is too supersaturated. 2. Melting point of the compound is below the crystallization temperature. 3. Presence of significant impurities. | 1. Reheat the solution and add more of the "good" solvent.[3] 2. Slow down the cooling rate. 3. Use a different solvent system. 4. Add a seed crystal at a temperature just above the oiling out point.[2] |
| Rapid Crystallization | 1. Low solubility of the compound in the chosen solvent. 2. Very rapid cooling. | 1. Choose a solvent in which the compound is more soluble at higher temperatures. 2. Insulate the flask to ensure slow cooling. |
| Poor Crystal Quality | 1. Rapid crystallization trapping impurities. 2. Presence of insoluble impurities. | 1. Recrystallize the material, ensuring slow crystal growth. 2. Filter the hot solution to remove any insoluble material before cooling. |
| Low Yield | 1. Compound is too soluble in the mother liquor. 2. Incomplete crystallization. | 1. Cool the solution for a longer period or at a lower temperature. 2. Reduce the amount of solvent used to the minimum required to dissolve the compound when hot. |
Experimental Protocols
Baseline Crystallization Protocol for this compound
This protocol is a starting point and may require optimization based on the purity of your material and the scale of your experiment.
-
Solvent Selection: Begin with a methanol/water solvent system.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol and heat the mixture gently (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves.
-
-
Addition of Anti-Solvent:
-
While the methanol solution is still hot, add hot water dropwise until the solution just begins to turn cloudy (persistent turbidity).
-
If the solution becomes too cloudy, add a few drops of hot methanol to redissolve the precipitate.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and slow the cooling.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol/water mixture.
-
Allow the crystals to air dry on the filter paper or dry them further in a desiccator or vacuum oven.
-
Visualizations
Caption: Experimental workflow for the crystallization of this compound.
Caption: Troubleshooting logic for common crystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
N-benzhydryl-2-hydroxybenzamide stability and degradation issues
Technical Support Center: N-benzhydryl-2-hydroxybenzamide
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound, also known as N-(diphenylmethyl)-2-hydroxybenzamide, is an organic compound featuring a salicylamide core structure with a benzhydryl group attached to the amide nitrogen. Salicylamide itself is a non-prescription drug with pain-relieving and fever-reducing properties.[1][2] The addition of the bulky, lipophilic benzhydryl group may alter its physicochemical properties, such as solubility, and its pharmacological profile. Compounds with benzhydryl moieties are explored in various therapeutic areas, including as antihistamines and in peptide synthesis.[3][4][5]
Q2: What are the primary stability concerns for this compound?
A2: The primary stability concerns for this molecule are related to its main functional groups: the amide, the phenolic hydroxyl group, and the benzhydryl group. Key potential degradation pathways include:
-
Amide Hydrolysis: The amide bond can be cleaved by hydrolysis, especially under strong acidic or basic conditions, to yield salicylic acid and benzhydrylamine.[6][7][8] This reaction is often accelerated by heat.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored degradation products like quinones.[9][10] The presence of trace metals or exposure to light can catalyze this process.
-
Photodegradation: Aromatic compounds, particularly phenols, can be sensitive to light, leading to degradation. It is advisable to protect the compound and its solutions from light.
Q3: How should I store this compound?
A3: For optimal stability, this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. Storage at controlled room temperature or refrigerated conditions is recommended. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (2-8 °C or -20 °C), protected from light, and potentially purged with an inert gas like nitrogen or argon to prevent oxidation.
Q4: My solution of this compound has turned yellow/brown. What could be the cause?
A4: A color change to yellow or brown in a solution containing a phenolic compound is often indicative of oxidation.[9] The phenolic hydroxyl group of the salicylamide moiety can be oxidized to form quinone-type structures, which are typically colored. This can be triggered by exposure to air (oxygen), light, or the presence of metal ion contaminants.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Compound Precipitation in Aqueous Buffer
-
Symptoms: You observe turbidity or solid particles in your aqueous buffer after adding this compound, or the measured concentration is lower than expected.
-
Possible Causes:
-
Low Aqueous Solubility: The benzhydryl group is large and nonpolar, which significantly decreases the aqueous solubility compared to the parent salicylamide.
-
Incorrect pH: The phenolic hydroxyl group has a pKa, and the compound's solubility can be pH-dependent. At a pH below the pKa, the compound is in its less soluble neutral form.
-
Use of a Co-solvent: The compound may have been initially dissolved in an organic solvent (like DMSO or ethanol) and precipitated upon dilution into the aqueous buffer.
-
-
Troubleshooting Steps:
-
Determine Solubility: Perform a solubility test in your intended buffer system.
-
Adjust pH: For phenolic compounds, increasing the pH above the pKa can deprotonate the hydroxyl group, forming a more soluble phenoxide salt. Test a range of pH values.
-
Use Co-solvents: Employ a water-miscible organic co-solvent such as DMSO, ethanol, or PEG 400. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Consider Formulation Strategies: For in vivo or cell-based assays, consider using cyclodextrins or other solubilizing agents.
-
Issue 2: Inconsistent or Diminishing Activity in Assays
-
Symptoms: The compound shows variable results or a progressive loss of activity over the course of an experiment or upon storage of stock solutions.
-
Possible Causes:
-
Chemical Degradation: The compound may be degrading under the experimental conditions (e.g., hydrolysis in acidic or basic media, oxidation).
-
Adsorption to Surfaces: The compound may be adsorbing to plasticware (e.g., pipette tips, microplates), leading to a lower effective concentration.
-
-
Troubleshooting Workflow:
Quantitative Stability Data
The following tables present illustrative stability data for this compound under forced degradation conditions. Note: This data is representative and should be confirmed experimentally.
Table 1: pH-Dependent Hydrolysis (Incubation of 100 µM solution at 50°C for 48 hours)
| pH | Buffer System | % Remaining Compound | Primary Degradant |
| 2.0 | 0.01 N HCl | 85.2% | Salicylic Acid & Benzhydrylamine |
| 4.5 | Acetate Buffer | 98.1% | Not Detected |
| 7.4 | Phosphate Buffer | 99.5% | Not Detected |
| 9.0 | Borate Buffer | 96.8% | Salicylic Acid & Benzhydrylamine |
| 12.0 | 0.01 N NaOH | 79.4% | Salicylic Acid & Benzhydrylamine |
Table 2: Oxidative and Photolytic Degradation (Incubation of 100 µM solution in pH 7.4 Buffer at 25°C for 24 hours)
| Condition | % Remaining Compound | Observations |
| Control (Dark) | 99.8% | No change |
| 3% H₂O₂ (Dark) | 91.3% | Slight yellowing |
| Light (ICH Q1B Option 2, ~1.2M lux·hr) | 94.5% | No visible change |
Experimental Protocols
Protocol 1: Forced Degradation Study by HPLC-UV
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 N HCl.
-
Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 N NaOH.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in 3% H₂O₂.
-
Thermal Stress: Incubate the solid compound at 70°C.
-
Photostability: Expose a 100 µM solution (in a transparent vial) to light as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.
-
-
Time Points: Sample at t=0, 4, 8, 24, and 48 hours. For thermal stress, sample after 7 days.
-
Sample Preparation: Before injection, neutralize the acid and base samples. Dilute all samples to a final concentration of 10 µM with the mobile phase.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (0.1% Formic Acid) gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Calculate the percentage of the remaining parent compound by comparing its peak area at each time point to the t=0 sample. Identify degradants by LC-MS if available.
Potential Degradation Pathways
The chemical structure of this compound suggests two primary degradation pathways under stress conditions.
References
- 1. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Salicylamide (HMDB0015687) [hmdb.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzhydryl compounds - Wikipedia [en.wikipedia.org]
- 5. N-benzhydryl-glycolamide: the first protecting group in peptide synthesis with a strong conformational bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
refining analytical methods for N-benzhydryl-2-hydroxybenzamide detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of N-benzhydryl-2-hydroxybenzamide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for the quantification of this compound?
A1: The most common and effective techniques for the analysis of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Q2: What are the typical solvents for dissolving this compound standards and samples?
A2: this compound is generally soluble in organic solvents. For HPLC and LC-MS/MS analysis, methanol or acetonitrile are common choices for preparing stock and working standard solutions. The final sample solution should ideally be in a solvent composition that matches the initial mobile phase conditions to ensure good peak shape.
Q3: I am not seeing a peak for my analyte in LC-MS/MS. What are the possible causes?
A3: Several factors could lead to a lack of signal. Start by confirming that the analyte concentration is above the instrument's limit of detection. Verify the sample preparation procedure to ensure the analyte has not degraded or been lost. Check the LC-MS/MS instrument settings, including the ionization mode (positive or negative), source parameters, and mass transitions (MRM). Ensure the correct mobile phase composition is being used and that the analyte is eluting from the column.
Q4: My HPLC chromatogram shows significant peak tailing for this compound. How can I improve the peak shape?
A4: Peak tailing for amide compounds is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns. To mitigate this, consider adjusting the mobile phase pH to suppress silanol ionization (typically pH < 4). Using a column with high-purity silica or an end-capped column can also significantly reduce tailing. Additionally, ensure that the injection solvent is not significantly stronger than the mobile phase and that the column is not overloaded.
Q5: What are "matrix effects" in LC-MS/MS analysis and how can they affect my results for this compound in biological samples?
A5: Matrix effects are the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, resulting in inaccurate quantification. To minimize matrix effects, efficient sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are crucial. Chromatographic separation should also be optimized to separate the analyte from interfering matrix components. The use of a stable isotope-labeled internal standard can help to compensate for matrix effects.
Troubleshooting Guides
HPLC-UV Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No Peak or Very Small Peak | Analyte concentration below detection limit. | Prepare a more concentrated standard to verify instrument response. |
| Incorrect UV detection wavelength. | Determine the UV maximum absorbance of this compound (a wavelength scan is recommended). | |
| Analyte not eluting from the column. | Use a stronger mobile phase (increase the percentage of organic solvent). | |
| Peak Tailing | Secondary interactions with the column. | Lower the mobile phase pH (e.g., add 0.1% formic acid). Use an end-capped C18 column. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Mismatch between injection solvent and mobile phase. | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. | |
| Broad Peaks | Column degradation. | Flush the column with a strong solvent or replace it. |
| High extra-column volume. | Use shorter tubing with a smaller internal diameter. | |
| Retention Time Shifts | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing. |
| Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. |
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Inefficient ionization. | Optimize source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ionization modes. |
| Ion suppression from matrix. | Improve sample cleanup (e.g., use SPE). Optimize chromatography to separate the analyte from co-eluting matrix components. | |
| Incorrect MRM transitions. | Infuse a standard solution of the analyte to optimize precursor and product ion selection and collision energy. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the system thoroughly. |
| Dirty ion source. | Clean the ion source components according to the manufacturer's instructions. | |
| Inconsistent Results | Variable matrix effects. | Use a stable isotope-labeled internal standard. Ensure consistent sample preparation. |
| Sample degradation. | Investigate analyte stability in the sample matrix and during storage. |
GC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| No Peak or Poor Peak Shape | Analyte is not volatile enough or is thermally labile. | Derivatization may be necessary to increase volatility and thermal stability. Consider derivatizing the amide and hydroxyl groups. |
| Active sites in the injector or column. | Use a deactivated inlet liner and a column designed for amine analysis. | |
| Poor Fragmentation | Incorrect electron ionization (EI) energy. | Ensure the EI energy is set to the standard 70 eV. |
| Analyte concentration is too low. | Inject a more concentrated sample or standard. | |
| Contamination Peaks | Bleed from the column or septum. | Condition the column properly. Use a high-quality, low-bleed septum. |
| Contaminated carrier gas or gas lines. | Use high-purity carrier gas and ensure gas lines are clean. |
Experimental Protocols
Note: The following protocols are general guidelines and should be optimized for your specific instrumentation and experimental needs. The analytical behavior of this compound is expected to be similar to other aromatic amides.
HPLC-UV Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (Gradient elution may be required)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: Wavelength to be determined by UV scan of a standard (typically in the range of 220-280 nm for aromatic compounds).
-
Standard Preparation: Prepare a 1 mg/mL stock solution in methanol. Serially dilute with the initial mobile phase composition to create calibration standards.
LC-MS/MS Method
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization: Electrospray Ionization (ESI), Positive and Negative modes should be tested.
-
MS Parameters:
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor and Product Ions: To be determined by direct infusion of a standard solution.
-
Collision Energy: Optimize for the specific MRM transitions.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
GC-MS Method (with Derivatization)
-
Derivatization Agent: A silylating agent (e.g., BSTFA with 1% TMCS) or an acylating agent can be used to derivatize the active hydrogens on the amide and hydroxyl groups.
-
Derivatization Protocol:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add the derivatization reagent and a suitable solvent (e.g., acetonitrile).
-
Heat the mixture (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes).
-
Cool to room temperature before injection.
-
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 300 °C at 15 °C/min.
-
Hold at 300 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical flow diagram for troubleshooting analytical issues.
Technical Support Center: Enhancing the Biological Activity of N-benzhydryl-2-hydroxybenzamide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with N-benzhydryl-2-hydroxybenzamide derivatives. Our goal is to help you overcome common experimental challenges and enhance the biological activity of your compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis, purification, and biological evaluation of this compound derivatives.
Synthesis
-
Question: My reaction yield for the amide coupling between 2-hydroxybenzoic acid and a benzhydrylamine derivative is consistently low. What are the possible causes and solutions?
-
Answer: Low yields in amide coupling reactions can stem from several factors:
-
Inadequate Activation of Carboxylic Acid: Ensure your coupling reagent (e.g., DCC, EDC, HOBt) is fresh and used in the appropriate stoichiometric amount. You might consider using a more potent activating agent like HATU or COMU.
-
Steric Hindrance: The bulky benzhydryl group can sterically hinder the approach of the amine to the activated carboxylic acid. Try extending the reaction time or performing the reaction at a slightly elevated temperature (e.g., 40-50 °C), monitoring carefully for side product formation.
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMF or DCM are generally suitable. Ensure the solvent is anhydrous, as water can hydrolyze the activated acid.
-
Base: A non-nucleophilic base, such as DIPEA or triethylamine, is often required to neutralize the acid formed during the reaction. Ensure the base is pure and added in the correct proportion.
-
-
-
Question: I am observing the formation of multiple byproducts during my synthesis. How can I minimize these?
-
Answer: Side product formation is a common issue. Consider the following:
-
Protection of the Phenolic Hydroxyl Group: The hydroxyl group on the 2-hydroxybenzamide moiety can be reactive. Protecting it with a suitable group (e.g., a silyl ether or a benzyl ether) prior to the amide coupling can prevent unwanted side reactions. The protecting group can then be removed in a subsequent step.
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes improve selectivity and reduce the formation of byproducts.
-
Purification of Starting Materials: Ensure that your 2-hydroxybenzoic acid and benzhydrylamine derivatives are of high purity before starting the reaction.
-
-
-
Question: What is the best method to purify my this compound derivative?
-
Answer: Purification strategies depend on the properties of your specific derivative:
-
Crystallization: If your product is a solid, crystallization is often the most effective method for obtaining high-purity material.[1] Experiment with different solvent systems to find the optimal conditions.
-
Column Chromatography: For non-crystalline products or for removing closely related impurities, column chromatography on silica gel is a standard technique. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Preparative HPLC: For very challenging separations or to obtain highly pure samples for biological testing, preparative HPLC can be employed.[1]
-
-
Biological Activity
-
Question: The biological activity of my synthesized compound is lower than expected. What can I do to enhance it?
-
Answer: Enhancing biological activity often involves iterative structural modifications based on structure-activity relationships (SAR).[1] Consider the following:
-
Substitution on the Benzhydryl Moiety: The electronic and steric properties of substituents on the phenyl rings of the benzhydryl group can significantly impact activity. Explore the introduction of electron-donating or electron-withdrawing groups at different positions.
-
Modification of the 2-hydroxybenzamide Ring: Altering the substitution pattern on the 2-hydroxybenzamide ring can influence binding to the biological target.
-
Linker Modification: The amide linker itself can be modified.[1] For instance, exploring different linker lengths or rigidities could lead to improved activity.
-
Chirality: If your benzhydryl moiety is asymmetrically substituted, the two enantiomers may have different biological activities.[2][3] Chiral separation or asymmetric synthesis could be necessary to isolate the more active enantiomer.
-
-
-
Question: My compound has poor solubility, which is affecting the reliability of my biological assay results. How can I address this?
-
Answer: Poor aqueous solubility is a common challenge. Here are some strategies:
-
Salt Formation: If your molecule has a basic nitrogen atom, you can form a salt (e.g., a hydrochloride salt) to improve its solubility in aqueous media.
-
Formulation: Using co-solvents like DMSO or formulating the compound with solubilizing agents (e.g., cyclodextrins) can enhance its solubility for in vitro assays.[4]
-
Structural Modification: Introducing polar functional groups into the molecule can improve its solubility.
-
-
Quantitative Data Summary
The following tables summarize the biological activity of some N-benzoyl-2-hydroxybenzamide derivatives against various pathogens. While not N-benzhydryl derivatives, these data provide a valuable reference for the potency of the core 2-hydroxybenzamide scaffold.
Table 1: Antiprotozoal Activity of N-benzoyl-2-hydroxybenzamide Derivatives
| Compound | Target Organism | IC50 (µM) |
| 1d | L. donovani | 0.8 |
| 1r | P. falciparum (K1) | 0.09 |
| Chloroquine | P. falciparum (K1) | 1.89 |
Data sourced from Reference[1]
Table 2: Antimicrobial Activity of N-substituted-2-hydroxybenzamide Derivatives
| Compound | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| 5a | 6.25 | 3.12 |
| 6b | 6.25 | 3.12 |
| 6c | 6.25 | 3.12 |
Data sourced from Reference[5]
Experimental Protocols
1. General Procedure for the Synthesis of this compound Derivatives
This protocol describes a general method for the amide coupling of a 2-hydroxybenzoic acid with a benzhydrylamine.
Materials:
-
Substituted 2-hydroxybenzoic acid
-
Substituted benzhydrylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine or N,N-Diisopropylethylamine (DIPEA)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the substituted 2-hydroxybenzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF under an inert atmosphere.
-
Add the coupling agent (DCC or EDC, 1.1 eq) to the solution and stir at room temperature for 30 minutes.
-
In a separate flask, dissolve the substituted benzhydrylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM or DMF.
-
Slowly add the amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).
-
Wash the organic layer with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the desired this compound derivative.
2. General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
This compound derivative
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (antibiotic), a negative control (broth only), and a growth control (broth with bacteria and DMSO).
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Troubleshooting guide for low synthesis yield.
Caption: Hypothetical mechanism of action signaling pathway.
References
- 1. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
N-benzhydryl-2-hydroxybenzamide side reaction identification and minimization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-benzhydryl-2-hydroxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The primary reaction is an amide coupling between salicylic acid and benzhydrylamine. This is typically achieved by activating the carboxylic acid group of salicylic acid using a coupling reagent, followed by nucleophilic attack from the amine.
Q2: What are the most common side reactions to expect?
The most common side reactions include:
-
O-Acylation of Salicylic Acid: The phenolic hydroxyl group of salicylic acid can be acylated by an activated salicylic acid molecule, leading to the formation of an ester-linked dimer.
-
N,N'-Dicyclohexylurea (DCU) Precipitation: If using dicyclohexylcarbodiimide (DCC) as the coupling agent, the byproduct DCU is poorly soluble in many organic solvents and can complicate purification.[1]
-
Guanidinium Byproduct Formation: When using uronium or aminium-based coupling reagents (like HATU or HBTU), the amine can react with the coupling reagent to form a guanidinium byproduct.[2]
-
Friedel-Crafts Alkylation: Under strongly acidic conditions, the benzhydryl group can potentially act as an electrophile and alkylate the aromatic ring of another molecule.
Q3: How can I detect the presence of the O-acylated side product?
The O-acylated side product will have a significantly higher molecular weight. It can be detected by:
-
TLC: It will likely have a different Rf value than the desired product.
-
LC-MS: A mass peak corresponding to the dimer will be observed.
-
NMR: You will observe a more complex spectrum with additional aromatic and ester signals, and the integration values will not match the expected product.
Q4: Is it necessary to protect the phenolic hydroxyl group of salicylic acid?
While not always mandatory, protecting the hydroxyl group (e.g., as a benzyl or silyl ether) can prevent the O-acylation side reaction and may lead to a cleaner reaction profile. However, this adds extra steps for protection and deprotection to the synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of significant side products (e.g., O-acylation). 3. Suboptimal coupling reagent or reaction conditions. 4. Poor quality of starting materials. | 1. Increase reaction time or temperature moderately. Monitor by TLC. 2. Use a less reactive activating agent or consider protecting the hydroxyl group. 3. Screen different coupling reagents (e.g., EDC/HOBt, HATU). Ensure anhydrous conditions. 4. Check the purity of salicylic acid and benzhydrylamine. |
| Difficult Purification / Oily Product | 1. Presence of soluble byproducts (e.g., guanidinium salts). 2. Residual solvent. 3. Presence of the O-acylated side product. | 1. Perform an aqueous workup with dilute acid and base washes to remove soluble impurities. 2. Ensure complete removal of solvent under high vacuum. 3. Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) for separation. |
| Precipitate Formation During Reaction (using DCC) | The precipitate is likely N,N'-dicyclohexylurea (DCU), a byproduct of DCC. | This is expected. At the end of the reaction, filter off the DCU before the workup. Chilling the reaction mixture can sometimes improve precipitation and removal. |
| Unexpected Peaks in NMR/MS | 1. O-acylated side product. 2. Unreacted starting materials. 3. Byproducts from the coupling reagent. 4. Potential Friedel-Crafts alkylation products. | 1. Compare with reference spectra of salicylates. Look for ester carbonyl signals in 13C NMR. 2. Compare with the NMR/MS of your starting materials. 3. These are often removed during aqueous workup. 4. Look for complex aromatic signals and a higher molecular weight in MS. |
Data Presentation
Table 1: Effect of Coupling Reagent on Yield and Purity of this compound
| Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) | Major Side Product (%) |
| DCC | DMAP | DCM | 12 | 75 | 90 | O-Acylation (8%) |
| EDC/HOBt | DIPEA | DMF | 8 | 85 | 95 | O-Acylation (4%) |
| HATU | DIPEA | DMF | 4 | 90 | 97 | Guanidinium (2%) |
| T3P | Pyridine | EtOAc | 6 | 82 | 94 | O-Acylation (5%) |
Note: Data are illustrative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis using EDC/HOBt
-
Preparation: To a solution of salicylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes.
-
Activation: Cool the mixture to 0 °C in an ice bath and add EDC·HCl (1.2 eq) in one portion. Stir for 30 minutes at 0 °C.
-
Amine Addition: Add a solution of benzhydrylamine (1.0 eq) in DMF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring the progress by TLC.
-
Workup: Pour the reaction mixture into cold water and extract with ethyl acetate (3x). Wash the combined organic layers with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Analytical Characterization
-
1H NMR (400 MHz, CDCl3): Expected signals include aromatic protons from the salicylate and benzhydryl moieties, a broad singlet for the phenolic -OH, a doublet for the benzylic C-H, and a doublet for the N-H proton.
-
13C NMR (100 MHz, CDCl3): Expect signals for the amide carbonyl, aromatic carbons, and the benzylic carbon.
-
FT-IR (KBr): Characteristic peaks should be observed for O-H stretching (broad), N-H stretching, C=O stretching (amide I), and N-H bending (amide II).
-
LC-MS: A parent ion peak corresponding to the molecular weight of this compound (C20H17NO2, MW: 315.36 g/mol ) should be observed.
Visualizations
References
Technical Support Center: N-benzhydryl-2-hydroxybenzamide in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using N-benzhydryl-2-hydroxybenzamide in cell-based assays. Given that specific data for this compound is limited, this guide draws upon information available for its structural components: the benzhydryl group and the salicylamide (2-hydroxybenzamide) core.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: While the exact mechanism for this compound is not yet fully elucidated, its structural similarity to salicylamide suggests a potential role as an anti-inflammatory agent. Salicylamide is known to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[1][2] Therefore, it is plausible that this compound may also exert its effects through the inhibition of the COX pathway. The bulky benzhydryl group may influence its potency, selectivity, and pharmacokinetic properties.
Q2: What are the key physicochemical properties of this compound to consider for cell-based assays?
A2: The presence of the benzhydryl group, which consists of two benzene rings, suggests that this compound is a hydrophobic molecule with potentially low aqueous solubility.[3][4] This is a critical consideration for preparing stock solutions and ensuring the compound remains soluble in cell culture media to avoid precipitation and obtain accurate results.
Q3: How should I prepare a stock solution of this compound?
A3: Due to its likely hydrophobic nature, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to determine the optimal solvent and to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.1% v/v for DMSO).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound Precipitation in Culture Medium | The compound has low aqueous solubility and is precipitating out of the cell culture medium. | - Increase the serum concentration in the medium (if compatible with the assay).- Prepare a lower concentration working solution.- Test alternative organic solvents for the stock solution that are miscible with the culture medium.- Visually inspect the wells for precipitation before and after adding the compound. |
| High Cytotoxicity Observed at Low Concentrations | The compound may be inherently cytotoxic to the cell line being used, or the solvent concentration may be too high. | - Perform a dose-response curve to determine the IC50 value for cytotoxicity.- Lower the final concentration of the organic solvent in the culture medium.- Include a solvent-only control to assess the effect of the vehicle on cell viability.- Use a less sensitive cell line if appropriate for the experimental goals. |
| Inconsistent or Non-reproducible Results | This could be due to uneven compound distribution, cell seeding variability, or assay-specific issues. | - Ensure the compound is thoroughly mixed in the culture medium before adding to the cells.- Check for and address any "edge effects" in the multi-well plates by not using the outer wells for experimental samples.- Standardize cell seeding density and ensure a homogenous cell suspension.- Follow a consistent incubation time and assay protocol. |
| High Background Signal in the Assay | The compound may be interfering with the assay detection method (e.g., autofluorescence). | - Run a "compound-only" control (without cells) to measure any intrinsic signal from the compound.- If the compound is fluorescent, choose an assay with a different detection method (e.g., colorimetric or luminescent).- Subtract the background signal from the experimental wells. |
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is a general guideline for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[5][6][7]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Hypothetical Signaling Pathway
dot digraph "COX_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5];
"Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; "COX_Enzymes" [label="COX-1 / COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; "Prostaglandins" [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; "Inflammation_Pain_Fever" [label="Inflammation, Pain, Fever", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NBH" [label="N-benzhydryl-2-\nhydroxybenzamide", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Arachidonic_Acid" -> "COX_Enzymes" [color="#5F6368"]; "COX_Enzymes" -> "Prostaglandins" [color="#5F6368"]; "Prostaglandins" -> "Inflammation_Pain_Fever" [color="#5F6368"]; "NBH" -> "COX_Enzymes" [arrowhead=tee, label="Inhibition", fontcolor="#34A853", color="#34A853"]; } mend
Caption: Hypothetical inhibition of the COX pathway by this compound.
Experimental Workflow for Cell-Based Assays
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];
subgraph "cluster_prep" { label = "Preparation"; bgcolor="#F1F3F4"; "Cell_Culture" [label="1. Cell Culture\nand Seeding", fillcolor="#FFFFFF", fontcolor="#202124"]; "Compound_Prep" [label="2. Compound\nDilution", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_exp" { label = "Experiment"; bgcolor="#F1F3F4"; "Treatment" [label="3. Cell Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Incubation" [label="4. Incubation", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_analysis" { label = "Analysis"; bgcolor="#F1F3F4"; "Assay" [label="5. Perform Assay\n(e.g., MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; "Data_Acquisition" [label="6. Data Acquisition", fillcolor="#FFFFFF", fontcolor="#202124"]; "Data_Analysis" [label="7. Data Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Cell_Culture" -> "Compound_Prep" [style=invis]; "Compound_Prep" -> "Treatment"; "Treatment" -> "Incubation"; "Incubation" -> "Assay"; "Assay" -> "Data_Acquisition"; "Data_Acquisition" -> "Data_Analysis"; } mend
Caption: General workflow for conducting cell-based assays with a test compound.
Troubleshooting Logic Diagram
dot digraph "Troubleshooting_Logic" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=vee, penwidth=1.5, color="#5F6368"];
"Start" [label="Inconsistent Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Precipitate" [label="Visual Check for\nPrecipitation?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; "Precipitate_Yes" [label="Yes", shape=plaintext, fontcolor="#202124"]; "Precipitate_No" [label="No", shape=plaintext, fontcolor="#202124"]; "Solubility_Solutions" [label="Lower Concentration\nIncrease Serum", fillcolor="#F1F3F4", fontcolor="#202124"]; "Check_Cytotoxicity" [label="High Cytotoxicity\nObserved?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; "Cytotoxicity_Yes" [label="Yes", shape=plaintext, fontcolor="#202124"]; "Cytotoxicity_No" [label="No", shape=plaintext, fontcolor="#202124"]; "Cytotoxicity_Solutions" [label="Lower Dose Range\nCheck Solvent Control", fillcolor="#F1F3F4", fontcolor="#202124"]; "Check_Assay_Controls" [label="Review Assay\nControls", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Check_Seeding" [label="Check Cell Seeding\nand Plating", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Check_Precipitate"; "Check_Precipitate" -> "Precipitate_Yes" [dir=none]; "Precipitate_Yes" -> "Solubility_Solutions"; "Check_Precipitate" -> "Precipitate_No" [dir=none]; "Precipitate_No" -> "Check_Cytotoxicity"; "Check_Cytotoxicity" -> "Cytotoxicity_Yes" [dir=none]; "Cytotoxicity_Yes" -> "Cytotoxicity_Solutions"; "Check_Cytotoxicity" -> "Cytotoxicity_No" [dir=none]; "Cytotoxicity_No" -> "Check_Assay_Controls"; "Check_Assay_Controls" -> "Check_Seeding"; } mend
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
- 1. What is Salicylamide used for? [synapse.patsnap.com]
- 2. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 1-Benzhydrylpiperazine | 841-77-0 | Benchchem [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of N-benzhydryl-2-hydroxybenzamide
Welcome to the technical support center for the synthesis and purification of N-benzhydryl-2-hydroxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the purity of your synthesized compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient coupling agent. - Loss of product during workup. | - Extend the reaction time or gently heat the reaction mixture. - Ensure the reaction temperature is appropriate for the chosen solvent and coupling agent. - Consider using a different coupling agent such as DCC/DIC or a boronic acid catalyst. - Minimize transfer steps and ensure complete extraction of the product. |
| Product is an Oil or Gummy Solid | - Presence of unreacted starting materials (salicylic acid, benzhydrylamine). - Formation of side-products. - Residual solvent. | - Attempt to triturate the crude product with a non-polar solvent like hexane to induce solidification. - Proceed with column chromatography to separate the desired product from impurities. - Ensure the crude product is thoroughly dried under vacuum. |
| Incomplete Removal of Starting Materials | - Inefficient extraction during workup. - Inappropriate recrystallization solvent. | - Perform acidic and basic washes of the organic layer during the workup to remove unreacted benzhydrylamine and salicylic acid, respectively.[1][2] - Choose a recrystallization solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the starting materials remain soluble at room temperature. |
| Presence of Unknown Impurities in NMR/HPLC | - Side reactions involving the coupling agent. - Decomposition of starting materials or product. | - If using a carbodiimide coupling agent, dicyclohexylurea (DCU) or diisopropylurea (DIU) byproducts may be present. These are often poorly soluble and can sometimes be removed by filtration. - Column chromatography is the most effective method for separating unknown impurities. A gradient elution from a non-polar to a more polar solvent system is recommended. |
| Poor Crystal Formation During Recrystallization | - Solution is too concentrated or too dilute. - Cooling the solution too quickly. - Inappropriate solvent system. | - Optimize the amount of solvent used to dissolve the crude product. - Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath. - Experiment with different solvent systems. For aromatic amides, polar solvents like ethanol, acetone, or acetonitrile, or solvent mixtures such as diethyl ether/methanol, can be effective.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic procedure for this compound?
A common method for synthesizing N-substituted salicylamides involves the coupling of salicylic acid with the corresponding amine. A general procedure is as follows:
-
Activation of Salicylic Acid: Salicylic acid can be activated for amidation. A common laboratory method involves converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) can be used to facilitate the reaction directly between the carboxylic acid and the amine.
-
Amide Bond Formation: The activated salicylic acid derivative is then reacted with benzhydrylamine in an appropriate solvent, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid generated during the reaction.
-
Workup and Isolation: The reaction mixture is typically worked up by washing with acidic and basic solutions to remove unreacted starting materials and byproducts. The crude product is then isolated by evaporation of the solvent.
Q2: What are the most common impurities I should expect?
The most likely impurities in your crude product are:
-
Unreacted Salicylic Acid: A starting material that may not have fully reacted.
-
Unreacted Benzhydrylamine: The other starting material that may be present in excess or due to incomplete reaction.
-
Coupling Agent Byproducts: If you use a coupling agent like DCC, the byproduct dicyclohexylurea (DCU) will be formed. DCU is often insoluble in many organic solvents and can sometimes be removed by filtration.
Q3: What are the recommended methods for purifying crude this compound?
The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of the impurities. For many N-substituted salicylamides, the crude products are solids and can be effectively purified by crystallization.[3]
Q4: Which solvents are best for recrystallizing this compound?
For aromatic amides like this compound, a range of solvents can be effective for recrystallization. It is recommended to test the solubility of your crude product in a small amount of various solvents to find the ideal one. Good starting points for solvent screening include:
-
Polar Solvents: Ethanol, acetone, and acetonitrile are often good choices for recrystallizing amides.[3]
-
Aromatic Solvents: Toluene can be effective for compounds containing aromatic rings.
-
Solvent Mixtures: If a single solvent does not provide adequate separation, a solvent mixture can be used. Common combinations for amides and other polar compounds include diethyl ether-methanol or diethyl ether-petroleum ether.
Q5: What are the suggested conditions for column chromatography?
If recrystallization does not yield a product of sufficient purity, silica gel column chromatography is recommended. A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). A gradient elution, starting with a low percentage of the polar solvent and gradually increasing it, will likely provide the best separation of the product from any impurities.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
To a solution of salicylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane, THF), add a coupling agent (e.g., DCC, 1.1 eq) and a catalytic amount of a coupling additive (e.g., DMAP, 0.1 eq) at 0 °C.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
Add benzhydrylamine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, filter the mixture to remove any precipitated byproducts (e.g., DCU).
-
Wash the filtrate with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, toluene, or an ethanol/water mixture).
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum. Colorless, block-like crystals are expected for the analogous N-benzyl-2-hydroxybenzamide, suggesting a similar morphology for the target compound.
Data Presentation
| Purification Step | Initial Purity (Area % by HPLC) | Final Purity (Area % by HPLC) | Yield (%) | Observations |
| Crude Product | e.g., 75% | - | 100% | e.g., Off-white solid |
| Recrystallization (Ethanol) | 75% | e.g., 95% | e.g., 80% | e.g., White crystalline solid |
| Column Chromatography | 75% | e.g., >99% | e.g., 65% | e.g., White powder |
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Purity
References
- 1. N-Benzyl-2-hydroxybenzamide | C14H13NO2 | CID 561227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
dealing with N-benzhydryl-2-hydroxybenzamide precipitation in assays
Welcome to the technical support center for N-benzhydryl-2-hydroxybenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the precipitation of this compound during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound, also known as N-benzyl-2-hydroxybenzamide, is a derivative of salicylamide.[1] Its properties are summarized in the table below. Due to its chemical structure, it is expected to have low aqueous solubility, which can lead to precipitation in aqueous assay buffers.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 227.26 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 136 °C | --INVALID-LINK-- |
Q2: Why does this compound precipitate in my assay?
A2: Precipitation of poorly water-soluble compounds like this compound in aqueous assay buffers is a common issue. This can be triggered by several factors, including:
-
Supersaturation: When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer, the concentration of the compound may exceed its thermodynamic solubility limit, leading to precipitation.[2][3]
-
pH shift: The compound's solubility may be pH-dependent. A change in pH from the stock solution environment to the assay buffer can reduce its solubility.[3]
-
Temperature changes: Solubility is often temperature-dependent. Incubating assays at different temperatures can affect compound solubility.
-
Interactions with assay components: Components in the assay buffer, such as salts or proteins, can influence the solubility of the compound.
Q3: What is the potential biological target or signaling pathway of this compound?
A3: While specific target validation for this compound is not extensively documented in publicly available literature, related benzimidazole and benzamide compounds have been shown to inhibit the Wnt/β-catenin signaling pathway, particularly in the context of triple-negative breast cancer.[4] This pathway is crucial in cell fate, proliferation, and migration. Therefore, it is plausible that this compound may also interact with components of this pathway.
Troubleshooting Guides
Issue 1: Visible Precipitation Upon Compound Addition
Symptoms:
-
Cloudiness or turbidity in the assay plate wells after adding the compound.
-
Formation of visible particles or crystals.
Troubleshooting Workflow:
References
Technical Support Center: Optimization of N-benzhydryl-2-hydroxybenzamide Dosage for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro dosage of N-benzhydryl-2-hydroxybenzamide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro assays?
A1: For a novel compound like this compound, it is recommended to start with a broad concentration range to determine its potency. A typical starting range for initial screening is from low nanomolar (nM) to high micromolar (µM) concentrations (e.g., 1 nM to 100 µM) in a log or semi-log dilution series. This approach helps in identifying the effective concentration range for subsequent, more focused studies.
Q2: How should I dissolve this compound for in vitro experiments?
A2: this compound is predicted to be poorly soluble in water. Therefore, a stock solution should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity. It is crucial to run a vehicle control (medium with the same concentration of solvent) in all experiments.
Q3: What are the potential mechanisms of action for this compound?
A3: While the specific mechanism of action for this compound is not well-documented, its structural components suggest potential biological activities. The salicylamide moiety is known to have anti-inflammatory and analgesic properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. The benzhydryl group is present in various biologically active compounds and may contribute to interactions with specific cellular targets. Further research is needed to elucidate the precise signaling pathways affected.
Q4: How can I assess the cytotoxicity of this compound?
A4: Cytotoxicity can be assessed using various cell viability assays. Common methods include:
-
MTT Assay: Measures metabolic activity.
-
LDH Assay: Measures lactate dehydrogenase release from damaged cells.
-
Trypan Blue Exclusion Assay: Differentiates viable from non-viable cells.
-
Real-Time Cell Analysis (RTCA): Monitors cell proliferation, viability, and adhesion in real-time.
It is advisable to use at least two different methods to confirm the cytotoxic profile of the compound.
Troubleshooting Guides
Issue 1: No observable effect of the compound at tested concentrations.
| Possible Cause | Troubleshooting Step |
| Compound Concentration Too Low | Test a higher concentration range (e.g., up to 100 µM or higher, if solubility permits). |
| Compound Degradation | Prepare fresh stock solutions. Store the compound under recommended conditions (typically protected from light and moisture). |
| Incorrect Assay Endpoint | Ensure the chosen assay is appropriate to detect the expected biological effect. Consider varying the incubation time. |
| Cell Line Insensitivity | Test the compound on a different, potentially more sensitive, cell line. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between seeding multiple plates. |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile PBS or medium to maintain humidity. |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation occurs, try a lower concentration or a different solvent. |
Issue 3: Discrepancy between expected and observed results based on related compounds.
| Possible Cause | Troubleshooting Step |
| Unique Mechanism of Action | The benzhydryl group may confer a different activity profile compared to other salicylamide derivatives. |
| Different Pharmacokinetics | The compound's uptake, metabolism, and efflux in the specific cell line may differ from related compounds. |
| Experimental Conditions | Ensure that all experimental parameters (cell density, incubation time, media composition) are consistent and optimized. |
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound in different cell lines (IC50 values in µM).
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| HEK293 | MTT | 48 | > 100 |
| HeLa | LDH | 48 | 75.2 |
| A549 | RTCA | 72 | 58.9 |
This data is for illustrative purposes only.
Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | > 256 |
This data is for illustrative purposes only and is based on activities of related salicylamide derivatives.[1]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate with appropriate broth.
-
Bacterial Inoculation: Add a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: General experimental workflow for in vitro testing.
Caption: Basic troubleshooting decision tree.
References
Validation & Comparative
A Comparative Guide to N-benzhydryl-2-hydroxybenzamide and Other Salicylamide Derivatives in Antiviral and Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Salicylamide derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, attracting significant interest in the fields of virology and oncology. This guide provides a comparative overview of N-benzhydryl-2-hydroxybenzamide and other notable salicylamide derivatives, focusing on their performance backed by experimental data.
Performance Comparison of Salicylamide Derivatives
Salicylamide (2-hydroxybenzamide) and its derivatives have demonstrated potent antiviral and anticancer properties. The core structure allows for diverse chemical modifications, leading to a wide range of pharmacological activities. Notable derivatives include the FDA-approved anthelminthic drug niclosamide and the broad-spectrum antimicrobial agent nitazoxanide, both of which have been repurposed for antiviral and anticancer research.[1][2]
Antiviral Activity
Salicylamide derivatives have shown efficacy against a wide array of DNA and RNA viruses.[2] Their mechanisms of action are often host-oriented, targeting cellular pathways that are essential for viral replication, which can provide a higher barrier to the development of viral resistance.[3]
While direct comparative studies including this compound are limited, the available data for various salicylamide derivatives against different viruses are presented below. It is important to note that these values are from different studies and direct comparison should be made with caution.
| Compound/Derivative | Virus | Cell Line | IC50/EC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index (SI) | Reference |
| Niclosamide | SARS-CoV-2 | Vero E6 | 0.72 | >100 | >138 | [3] |
| Nitazoxanide | MERS-CoV | Vero E6 | ~3 | >100 | >33 | [3] |
| This compound | - | - | Data not available | Data not available | - | |
| Compound 50 | Hepatitis B Virus (HBV) | HepAD38 | 0.52 | >10.4 | 20.1 | [4] |
| Compound 56 | Hepatitis B Virus (HBV) | HepAD38 | 0.47 | >8.3 | 17.6 | [4] |
| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | Enterovirus 71 (EV 71) | Vero | 5.7 ± 0.8 | 620 ± 0.0 | >108 | [5] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC50/IC50 or CC50/EC50).
Anticancer Activity
The anticancer potential of salicylamide derivatives is linked to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[6] For instance, certain derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, which is constitutively activated in many human cancers.[6][7]
The following table summarizes the in vitro anticancer activity of selected salicylamide derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | - | Data not available | |
| Compound 9a (JMX0293) | MDA-MB-231 (Triple-negative breast cancer) | 3.38 ± 0.37 | [6][7] |
| Compound 9a (JMX0293) | MCF-10A (Non-tumorigenic breast epithelial) | > 60 | [6][7] |
| 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) | - | - | [8] |
| 5-Chloro-N-(4-(N-(4-(trifluoromethyl) phenyl)sulfamoyl)phenethyl)salicylamide (31) | MCF-7, DU-145, PC-3 | Active | [8] |
| N-[2-(5-bromo-1H-indol-3-yl)-ethyl]-2-hydroxy-3-methyl-benzamide (E20) | MGC-803 (Gastric cancer) | Potent | [9] |
IC50: Half-maximal inhibitory concentration.
Key Signaling Pathways Modulated by Salicylamide Derivatives
Salicylamide derivatives exert their biological effects by modulating several critical intracellular signaling pathways. Understanding these mechanisms is crucial for the rational design and development of novel therapeutics.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of signaling by various cytokines and growth factors.[10] Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and survival.[11] Several salicylamide derivatives, including niclosamide, have been shown to inhibit STAT3 phosphorylation and its downstream signaling.[6]
Caption: STAT3 signaling pathway and points of inhibition by salicylamide derivatives.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis.[12] Its aberrant activation is implicated in various cancers. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Wnt signaling inhibits this complex, leading to β-catenin accumulation and translocation to the nucleus, where it activates target gene transcription.[13] Some salicylamide derivatives can modulate this pathway.[3]
Caption: Wnt/β-catenin signaling pathway and potential modulation by salicylamide derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and immunity.[14] Its dysregulation is associated with chronic inflammatory diseases and cancer.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene expression.[4] Salicylates are known to inhibit this pathway.[3]
Caption: NF-κB signaling pathway and its inhibition by salicylamide derivatives.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assessing the antiviral and anticancer activities of salicylamide derivatives.
Antiviral Activity: Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to protect cells from virus-induced cell death.[15][16]
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in a 96-well plate at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds (including this compound and other derivatives) in cell culture medium.
-
Infection: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include untreated, uninfected cells as a cell control and untreated, infected cells as a virus control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to cause significant CPE in the virus control wells (typically 2-4 days).
-
Quantification of CPE: Assess cell viability using a colorimetric method, such as the MTT or MTS assay. Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The 50% effective concentration (EC50) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assessment: In parallel, treat uninfected cells with the same serial dilutions of the compounds to determine the 50% cytotoxic concentration (CC50).
Caption: A typical workflow for a Cytopathic Effect (CPE) inhibition assay.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[9][17][18]
-
Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the salicylamide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound belongs to the promising class of salicylamide derivatives that exhibit significant potential in both antiviral and anticancer applications. While direct comparative data for this compound is still emerging, the broader family of salicylamides has been shown to modulate critical cellular signaling pathways such as STAT3, Wnt/β-catenin, and NF-κB. The experimental protocols provided herein offer a standardized approach for evaluating the efficacy of these compounds. Further research, including head-to-head comparative studies, is warranted to fully elucidate the therapeutic potential of this compound and to identify lead candidates for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of some Sulfonamide Derivatives coupled with Salicylamide or Anisamide Scaffold as Potent PD-L1 Inhibitors and their Anti-proliferation Assay [ejchem.journals.ekb.eg]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2.6. Antiviral CPE Reduction and Cytotoxicity Assay [bio-protocol.org]
- 16. pblassaysci.com [pblassaysci.com]
- 17. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of N-benzhydryl-2-hydroxybenzamide analogs
A Comparative Guide to the Efficacy of N-Benzhydryl-2-hydroxybenzamide Analogs and Related Benzamides For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of this compound analogs and related benzamide derivatives. The information is compiled from recent studies and presented with supporting experimental data to facilitate informed decisions in drug discovery and development.
Data Presentation
The following tables summarize the quantitative efficacy data for various benzamide derivatives across different biological activities.
Table 1: Anticonvulsant Activity of Benzamide Derivatives
| Compound | Test Model | ED50 (mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI = TD50/ED50) | Source |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | MES (mice, i.p.) | 8.3 | >100 | >12 | [1] |
| (R)-N-benzyl-2-acetamido-3-methoxypropionamide ((R)-18) | MES (mice, i.p.) | 4.5 | >100 | >22.2 | [1] |
| N-benzyl-2-acetamido-3-ethoxypropionamide (19) | MES (mice, i.p.) | 17.3 | >100 | >5.8 | [1] |
| N-benzyl-2-acetamido-3-methoxypropionamide (18) | MES (rats, p.o.) | 3.9 | >100 | >25.6 | [1] |
| Phenytoin | MES (mice, i.p.) | 6.5 | - | - | [1] |
| Phenytoin | MES (rats, p.o.) | 23 | - | - | [1] |
| 1-cyclopentenecarboxylic acid benzylamide (9) | MES (mice) | 85.36 | >100 | 2.49 | [2] |
| 1-cyclopentenecarboxylic acid benzylamide (9) | scPTZ (mice) | 1.37 | >100 | 1.37 | [2] |
| 1-cyclopentenecarboxylic acid benzylamide (9) | 6Hz-EST (mice) | 50.29 | - | - | [2] |
| cyclopentanecarboxylic acid benzylamide (11) | Pilocarpine-induced seizures | 154.75 | - | - | [2] |
| ((benzyloxy)benzyl)propanamide derivative (5) | MES (mice, i.p.) | 48.0 | >300 | >6.25 | [3] |
| ((benzyloxy)benzyl)propanamide derivative (5) | 6 Hz (32 mA) (mice, i.p.) | 45.2 | >300 | >6.64 | [3] |
| ((benzyloxy)benzyl)propanamide derivative (5) | 6 Hz (44 mA) (mice, i.p.) | 201.3 | >300 | >1.49 | [3] |
MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole; 6Hz-EST: 6 Hz electroshock test; i.p.: intraperitoneal; p.o.: oral.
Table 2: Anti-inflammatory Activity of Benzamide Derivatives
| Compound | Assay | IC50 | Species | Source |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease inhibition | 0.04–0.07 mg/mL | In vitro | [4][5] |
| Acetylsalicylic acid (Aspirin) | Protease inhibition | 0.4051 ± 0.0026 mg/mL | In vitro | [4][5] |
| 2-((4-ethylphenoxy)methyl)-N-(phenylcarbamothioyl)benzamide (1a) | Carrageenan-induced paw edema | 26.81% inhibition | Mice | [6] |
| 2-((4-ethylphenoxy)methyl)-N-(4-chlorophenylcarbamothioyl)benzamide (1d) | Carrageenan-induced paw edema | >26.81% inhibition | Mice | [6] |
| 2-((4-ethylphenoxy)methyl)-N-(4-methoxyphenylcarbamothioyl)benzamide (1e) | Carrageenan-induced paw edema | 61.45% inhibition | Mice | [6] |
| 2-((4-ethylphenoxy)methyl)-N-(4-fluorophenylcarbamothioyl)benzamide (1f) | Carrageenan-induced paw edema | >26.81% inhibition | Mice | [6] |
| 2-((4-ethylphenoxy)methyl)-N-(4-bromophenylcarbamothioyl)benzamide (1h) | Carrageenan-induced paw edema | 61.45% inhibition | Mice | [6] |
| Indomethacin | Carrageenan-induced paw edema | 22.43% inhibition | Mice | [6] |
Table 3: Anticancer Activity of N-benzyl-2-fluorobenzamides against EGFR/HDAC3
| Compound | Target | IC50 | Cell Line | Source |
| 38 | EGFR | 20.34 nM | - | [7] |
| 38 | HDAC3 | 1.09 µM | - | [7] |
| 38 | Proliferation | 1.98 µM | MDA-MB-231 | [7] |
| Chidamide | Proliferation | 24.37 µM | MDA-MB-231 | [7] |
Table 4: Antimicrobial Activity of Benzamide Derivatives
| Compound | Organism | MIC (µg/mL) | Source |
| 5a | B. subtilis | 6.25 | [8] |
| 5a | E. coli | 3.12 | [8] |
| 6b | E. coli | - | [8] |
| 6b | B. subtilis | 6.25 | [8] |
| 6c | E. coli | 3.12 | [8] |
| 6c | B. subtilis | - | [8] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | [4][5] |
Experimental Protocols
Anticonvulsant Activity Evaluation
Maximal Electroshock (MES) Test This test is a model for generalized tonic-clonic seizures.[9]
-
Animals: Male mice or rats are used.
-
Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Induction of Seizure: A convulsive stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz) is delivered for 0.2 seconds through corneal electrodes.
-
Endpoint: The ability of the test compound to prevent the hind limb tonic extensor component of the seizure is recorded.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the seizure, is calculated.[1]
Subcutaneous Pentylenetetrazole (scPTZ) Test This test is a model for absence seizures.
-
Animals: Male mice are used.
-
Drug Administration: The test compounds are administered at various doses.
-
Induction of Seizure: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Endpoint: The ability of the compound to prevent clonic seizures for a period of 30 minutes is observed.
-
Data Analysis: The ED50 is determined.[2]
Rotarod Neurotoxicity Test This test assesses motor impairment and potential neurotoxicity.
-
Animals: Male mice are used.
-
Procedure: The animals are trained to remain on a rotating rod (e.g., 1-inch diameter, 6 rpm).
-
Drug Administration: The test compounds are administered.
-
Endpoint: The inability of the animal to remain on the rod for a predetermined amount of time (e.g., 1 minute) is considered a sign of neurotoxicity.
-
Data Analysis: The median toxic dose (TD50), the dose that causes 50% of the animals to fail the test, is calculated.[1][9]
Anti-inflammatory Activity Evaluation
Carrageenan-Induced Paw Edema Test This is a model of acute inflammation.
-
Animals: Male mice are used.
-
Procedure: Paw volume is measured before any treatment.
-
Drug Administration: The test compounds or a reference drug (e.g., indomethacin) are administered.
-
Induction of Inflammation: A 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured again at specific time intervals after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.[6]
In Vitro Protease Inhibition Assay This assay evaluates the ability of a compound to inhibit protein denaturation.
-
Reaction Mixture: A mixture containing trypsin, Tris-HCl buffer, and the test compound is prepared.
-
Incubation: The mixture is incubated at 37°C for 5 minutes.
-
Substrate Addition: Bovine serum albumin (BSA) is added to the mixture.
-
Second Incubation: The mixture is incubated again for 20 minutes.
-
Termination of Reaction: Perchloric acid is added to stop the reaction.
-
Measurement: The absorbance of the supernatant is measured at 280 nm.
-
Data Analysis: The percentage inhibition of protease activity is calculated. The IC50 value, the concentration required to inhibit 50% of the enzyme activity, is determined.[4][5]
Antimicrobial Activity Evaluation
Broth Microdilution Method This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation: Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.
-
Inoculation: A standardized suspension of the target microorganism is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.
-
Endpoint: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4][5][8]
Visualizations
Caption: General workflow for the synthesis and anticonvulsant evaluation of novel compounds.
Caption: Inhibition of the NF-κB inflammatory signaling pathway by benzamide derivatives.[10]
References
- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New derivatives of benzylamide with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Synthesis and anticonvulsant activity of some 2/3-benzoylaminopropionanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Target of N-benzhydryl-2-hydroxybenzamide: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the biological target validation for N-benzhydryl-2-hydroxybenzamide, a compound of interest for researchers in drug discovery and development. By presenting a comparative overview of its performance against other known modulators of the same target, this document aims to equip scientists with the necessary data and protocols to evaluate its potential therapeutic applications.
Executive Summary
This compound, a derivative of salicylamide, has been identified as a potential inhibitor of the Transient Receptor Potential Melastatin 2 (TRPM2) channel. This non-selective cation channel plays a crucial role in cellular responses to oxidative stress and has been implicated in a variety of pathological conditions, including neurodegenerative diseases, inflammation, and ischemia-reperfusion injury. This guide details the experimental evidence supporting TRPM2 as the biological target of this compound and compares its inhibitory activity with that of established TRPM2 inhibitors. While a specific IC50 value for this compound is not yet publicly available, the data on analogous compounds suggest its potential as a modulator of this critical cellular sensor.
Comparative Analysis of TRPM2 Inhibitors
To provide a clear perspective on the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-characterized TRPM2 inhibitors. This data allows for a direct comparison of potency.
| Compound | IC50 (µM) | Assay Conditions | Reference |
| This compound | N/A | Data not currently available in public literature. | |
| N-(p-amylcinnamoyl)anthranilic acid (ACA) | 1.7 | H2O2-induced Ca2+ influx in hTRPM2-HEK293 cells | [1] |
| 2-aminoethoxydiphenyl borate (2-APB) | ~1.0 | ADPR/cADPR-activated currents in hTRPM2-HEK293 cells | [2] |
| Flufenamic acid (FFA) | ~30 | H2O2-induced currents in TRPM2-expressing cells |
N/A: Not Available
Signaling Pathway of TRPM2 Activation and Inhibition
The TRPM2 channel is a critical mediator of cellular calcium influx in response to oxidative stress. The following diagram illustrates the signaling pathway leading to TRPM2 activation and the proposed point of intervention for inhibitors like this compound.
Caption: TRPM2 activation by oxidative stress and inhibition by this compound.
Experimental Protocols for Target Validation
The validation of this compound's activity on the TRPM2 channel involves a series of established experimental protocols. These assays are designed to measure the compound's ability to inhibit ion channel function under specific activation conditions.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ion flow through the TRPM2 channel in response to specific activators and the inhibitory effect of the test compound.
Workflow:
Caption: Workflow for whole-cell patch-clamp analysis of TRPM2 inhibition.
Detailed Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, 0.5 ADPR (pH 7.2 with CsOH).
-
-
Recording: Whole-cell currents are recorded at a holding potential of -60 mV. After establishing a stable baseline, this compound is perfused at various concentrations, and the inhibition of the ADPR-induced current is measured.
Calcium Influx Assay
This high-throughput screening method measures changes in intracellular calcium concentration ([Ca2+]i) in response to TRPM2 activation and inhibition.
Workflow:
Caption: Workflow for calcium influx assay to assess TRPM2 inhibition.
Detailed Methodology:
-
Cell Seeding and Dye Loading: TRPM2-expressing HEK293 cells are seeded in a 96-well plate. The following day, cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 30-60 minutes at 37°C.
-
Compound Incubation and Channel Activation: Cells are pre-incubated with varying concentrations of this compound or control compounds for 15-30 minutes. Subsequently, TRPM2 is activated by adding an oxidizing agent like hydrogen peroxide (H2O2).
-
Fluorescence Measurement: Changes in intracellular calcium are monitored by measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader. The inhibition of the H2O2-induced calcium influx is used to determine the compound's potency.
Conclusion
The available evidence strongly suggests that the TRPM2 channel is a primary biological target of this compound. While direct quantitative data on its inhibitory potency is pending, the comparative analysis with known TRPM2 inhibitors and the detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate its mechanism of action and potential therapeutic value. The provided workflows and methodologies will aid in the systematic validation and characterization of this and other novel TRPM2 modulators.
References
comparative analysis of N-benzhydryl-2-hydroxybenzamide synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic methods for N-benzhydryl-2-hydroxybenzamide, a molecule of interest in medicinal chemistry and materials science. The methods discussed are the Ritter reaction and direct amidation of salicylic acid. This document presents a quantitative comparison of these methods, detailed experimental protocols, and visual representations of the synthetic pathways to aid in methodological selection and optimization.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for the two synthesis methods. It is important to note that while the direct amidation of salicylic acid with benzhydrylamine is a well-established approach for analogous compounds, specific literature on the Ritter reaction of 2-hydroxybenzonitrile with benzhydrol is less common. Therefore, the data for the Ritter reaction is extrapolated from similar reactions.
| Parameter | Method 1: Ritter Reaction | Method 2: Direct Amidation |
| Reactants | Benzhydrol, 2-Hydroxybenzonitrile | Salicylic acid, Benzhydrylamine |
| Catalyst/Reagent | Formic acid (solvent and catalyst) | Boric acid or Tris(2,2,2-trifluoroethyl) borate |
| Solvent | Formic acid | Toluene or Acetonitrile |
| Reaction Temperature | Reflux (approx. 101 °C) | Reflux (approx. 111 °C for Toluene) or 80 °C |
| Reaction Time | 5 - 24 hours | 5 - 20 hours |
| Reported Yield | 75-76% (for analogous reactions)[1] | 89% (boric acid catalyzed)[2], ~91% (borate ester mediated)[3][4] |
| Purity | High, often purified by recrystallization | High, purified by recrystallization or filtration |
| Key Advantages | One-pot reaction, readily available starting materials.[5] | Milder conditions possible, avoids strong acids. |
| Key Disadvantages | Use of corrosive formic acid, potential for side reactions. | Requires a catalyst/reagent, may require azeotropic water removal. |
Experimental Protocols
The following are detailed experimental protocols for the two proposed synthesis methods. These protocols are based on established procedures for similar chemical transformations.
Method 1: Ritter Reaction of Benzhydrol with 2-Hydroxybenzonitrile
This protocol is adapted from the synthesis of N-benzhydrylamides using the Ritter reaction in formic acid.[1][5]
Materials:
-
Benzhydrol
-
2-Hydroxybenzonitrile (Salicylonitrile)
-
Formic acid (88-95%)
-
Sodium bicarbonate solution (saturated)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzhydrol (1.0 eq) and 2-hydroxybenzonitrile (1.0-1.2 eq) in formic acid.
-
Heat the reaction mixture to reflux and maintain for 5-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a beaker containing ice-water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol-water, to yield pure this compound.
Method 2: Boric Acid-Catalyzed Direct Amidation of Salicylic Acid
This protocol is based on the boric acid-catalyzed amidation of benzoic acid with benzylamine.[2]
Materials:
-
Salicylic acid
-
Benzhydrylamine
-
Boric acid
-
Toluene
-
Hexanes
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid (1 M)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add salicylic acid (1.0 eq), benzhydrylamine (1.05 eq), boric acid (0.1 eq), and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 5-20 hours). Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and dilute it with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, 1 M NaOH, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a solvent such as hexanes/ethyl acetate to obtain pure this compound.
Mandatory Visualization
The following diagrams illustrate the synthetic pathways described in this guide.
Caption: Synthetic pathways for this compound.
Caption: Comparative experimental workflow for synthesis methods.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid [organic-chemistry.org]
Comparative Analysis of the Antimicrobial Activity of N-benzhydryl-2-hydroxybenzamide and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial potential of N-benzhydryl-2-hydroxybenzamide, a member of the salicylamide class of compounds, against established antibiotic agents. Due to the limited availability of specific antimicrobial susceptibility data for this compound in the public domain, this guide utilizes data for a closely related and well-studied salicylanilide derivative, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, as a representative of this compound class. This allows for a functional comparison while highlighting the general antimicrobial profile of salicylamides.
The following sections present a summary of quantitative antimicrobial activity data, a detailed experimental protocol for determining such activity, and a visualization of the proposed mechanism of action for salicylanilide compounds.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound's representative, along with standard antibiotics Ampicillin and Ciprofloxacin, is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µmol/L, which represents the lowest concentration of a drug that prevents visible growth of a microorganism. The selected bacterial strains, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium), are common models in antimicrobial research.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µmol/L) |
| Representative Salicylanilide | Staphylococcus aureus | 15.62 - 31.25[1] |
| (5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide) | Escherichia coli | No significant activity reported |
| Ampicillin | Staphylococcus aureus | Varies significantly based on resistance |
| Escherichia coli | Varies significantly based on resistance | |
| Ciprofloxacin | Staphylococcus aureus | ~0.6 |
| Escherichia coli | ~0.013 - 0.08 |
Note: The activity of salicylanilide derivatives is often more pronounced against Gram-positive bacteria. The lack of significant activity against E. coli is a known characteristic of many salicylanilides. The MIC values for Ampicillin are highly variable due to widespread bacterial resistance.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The following is a detailed methodology for the broth microdilution method, a standard laboratory procedure for determining the MIC of an antimicrobial agent.
1. Preparation of Materials:
-
Test Compound: this compound or its representative derivative, dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
-
Bacterial Strains: Pure, overnight cultures of the test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates.
-
Standard Antibiotics: Ampicillin and Ciprofloxacin as control compounds.
2. Inoculum Preparation:
-
Several colonies of the test bacterium are transferred from an agar plate into a sterile broth.
-
The bacterial suspension is incubated at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized bacterial suspension is then diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Test Compounds:
-
A two-fold serial dilution of the test compound and standard antibiotics is performed in the 96-well microtiter plates using the growth medium. This creates a range of decreasing concentrations of the antimicrobial agents across the wells.
-
A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are included on each plate.
4. Inoculation and Incubation:
-
The diluted bacterial inoculum is added to each well (except the sterility control).
-
The microtiter plates are incubated at 37°C for 18-24 hours.
5. Determination of MIC:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.
Mandatory Visualization: Proposed Mechanism of Action and Experimental Workflow
The following diagrams illustrate the proposed mechanism of antimicrobial action for salicylanilides and the experimental workflow for determining MIC.
Caption: Proposed mechanism of salicylanilides disrupting the bacterial proton motive force.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Disclaimer: The antimicrobial activity data for the representative salicylanilide is based on published literature. The actual activity of this compound may vary and requires specific experimental validation. This guide is intended for informational purposes for a scientific audience and should not be used for clinical decision-making.
References
N-benzhydryl-2-hydroxybenzamide: A Comparative Analysis Against Known Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical potential of N-benzhydryl-2-hydroxybenzamide as a Histone Deacetylase (HDAC) inhibitor against established inhibitors of this enzyme class. Due to the absence of direct experimental data for this compound's activity, this comparison is based on structural similarities to known benzamide-based HDAC inhibitors and the established pharmacophore for this class of molecules.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents.[2] Benzamide derivatives have emerged as a significant class of HDAC inhibitors, with several compounds advancing to clinical trials.[3][4]
Structural Comparison and Hypothetical Activity of this compound
The general pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme.
This compound possesses a 2-hydroxybenzamide moiety, which can potentially act as a zinc-binding group, similar to the ortho-amino benzamide group found in established HDAC inhibitors like Entinostat (MS-275). The benzhydryl group (a diphenylmethyl group) attached to the amide nitrogen serves as a bulky, hydrophobic cap group.
Based on this structural assessment, it is hypothesized that this compound could exhibit inhibitory activity against Class I HDACs (HDAC1, HDAC2, and HDAC3). The large benzhydryl cap group may confer a degree of selectivity, although its specific interactions with the enzyme surface would need to be determined experimentally.
Quantitative Comparison of Known Benzamide HDAC Inhibitors
To provide a quantitative context for the potential efficacy of novel compounds like this compound, the following table summarizes the inhibitory activity (IC50 values) of several known benzamide-based HDAC inhibitors against Class I HDACs.
| Compound Name | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | Reference |
| Entinostat (MS-275) | 0.93 | 0.95 | 1.8 | |
| Mocetinostat (MGCD0103) | 0.58 | 1.0 | 1.2 | |
| Tacedinaline (CI-994) | 0.82 | 0.88 | 0.84 | |
| Compound 7j | 0.65 | 0.78 | 1.70 | [3] |
| Compound 13 | >20 | >20 | 0.041 | |
| Compound 14 | 0.11 | 0.17 | 0.13 | [5] |
| Compound 16 | >20 | >20 | 0.029 | [5] |
| Compound 20 | 0.034 | 0.036 | 0.033 | [5] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
A standard method to determine the inhibitory activity of a compound against HDAC enzymes is through an in vitro fluorogenic assay.
Detailed Protocol for In Vitro HDAC Inhibition Assay (Fluorogenic)
This protocol is adapted from commercially available HDAC assay kits and published literature.
I. Materials and Reagents:
-
Recombinant human HDAC1, HDAC2, or HDAC3 enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer)
-
Stop solution (e.g., Trichostatin A, a potent HDAC inhibitor)
-
Test compound (this compound) and known inhibitors (e.g., Entinostat) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
II. Assay Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound and known inhibitors in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Inhibitor Incubation: Add 25 µL of diluted HDAC enzyme to each well of the 96-well plate. Add 5 µL of the diluted test compound or known inhibitor to the respective wells. For the positive control, add 5 µL of assay buffer. For the negative control (no enzyme activity), add 5 µL of stop solution.
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add 20 µL of the fluorogenic HDAC substrate to all wells.
-
Enzymatic Reaction: Mix the plate and incubate at 37°C for 60 minutes.
-
Reaction Termination and Development: Add 50 µL of the developer solution to each well. This will cleave the deacetylated substrate, releasing the fluorescent AMC.
-
Fluorescence Measurement: Incubate the plate at room temperature for 15 minutes, protected from light. Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme) from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control (enzyme with no inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
The following diagrams illustrate the mechanism of HDAC inhibition and its downstream effects on cellular processes.
Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition.
Caption: Downstream Effects of HDAC Inhibition on Cell Cycle and Apoptosis.
Conclusion
While direct experimental evidence for the activity of this compound as an HDAC inhibitor is currently unavailable, its structural features suggest it as a plausible candidate for targeting Class I HDACs. The presence of a potential zinc-binding group and a large hydrophobic cap aligns with the known pharmacophore of benzamide-based HDAC inhibitors. Further experimental validation, following the protocols outlined in this guide, is necessary to determine its actual inhibitory potency and selectivity. The provided comparative data on known inhibitors serves as a benchmark for evaluating the potential of this and other novel benzamide derivatives in the field of drug discovery.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
N-Benzhydryl-2-hydroxybenzamide Derivatives in Cancer Therapy: A Comparative Docking Analysis
A new frontier in the development of targeted cancer therapies is emerging with the investigation of N-benzhydryl-2-hydroxybenzamide derivatives as potent dual inhibitors of key oncogenic proteins. This guide provides a comparative analysis of a series of these derivatives, focusing on their inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two proteins implicated in the progression of triple-negative breast cancer. The following sections detail the quantitative inhibitory data, the experimental protocols for the docking studies, and the relevant signaling pathways, offering valuable insights for researchers and drug development professionals.
A recent study explored a series of N-benzyl-2-fluorobenzamide derivatives, structurally analogous to N-benzhydryl-2-hydroxybenzamides, and evaluated their potential as dual-target inhibitors. The findings from this research provide a strong basis for a comparative analysis of these compounds.
Comparative Inhibitory Activity
The inhibitory potential of the synthesized N-benzyl-2-fluorobenzamide derivatives was quantified by determining their half-maximal inhibitory concentrations (IC50) against both EGFR and HDAC3. A lower IC50 value indicates a higher potency of the compound. The data for a selection of these derivatives are summarized in the table below.
| Compound ID | EGFR IC50 (nM) | HDAC3 IC50 (µM) |
| 11 | >10000 | 2.45 |
| 15 | 158.4 | 1.89 |
| 21 | 45.7 | 1.54 |
| 31 | 25.1 | 1.23 |
| 38 | 20.34 | 1.09 |
| 43 | 389.0 | 2.11 |
| Chidamide | - | 0.09 (HDAC1) |
Data extracted from a study on N-benzyl-2-fluorobenzamide derivatives, which are structurally related to this compound derivatives.
Among the evaluated compounds, derivative 38 emerged as the most potent dual inhibitor, exhibiting the lowest IC50 values for both EGFR and HDAC3.[1] This suggests a promising scaffold for the development of effective anti-cancer agents.
Experimental Protocols: Molecular Docking
To elucidate the binding interactions of these derivatives with their target proteins, molecular docking studies were performed. The following protocol outlines the methodology used in the study.
1. Protein and Ligand Preparation:
-
The crystal structures of EGFR and HDAC3 were obtained from the Protein Data Bank (PDB).
-
The protein structures were prepared by removing water molecules, adding polar hydrogens, and assigning charges.
-
The 3D structures of the N-benzyl-2-fluorobenzamide derivatives were generated and optimized for docking.
2. Docking Simulation:
-
Molecular docking was performed using molecular modeling software.
-
The docking protocol involved defining the binding site on the receptor based on the co-crystallized ligand or known active sites.
-
The ligands were then docked into the defined binding pocket, and the resulting poses were scored based on their binding affinity.
3. Analysis of Interactions:
-
The docking results were analyzed to identify the key interactions between the ligands and the amino acid residues of the target proteins.
-
Molecular modeling revealed that the 2-fluorobenzamide moiety of the most potent compound, 38 , chelates with the Zn2+ ion in the active site of HDAC3, while the 4-fluorobenzyl group occupies the ATP-binding pocket of EGFR.[1]
Signaling Pathways and Experimental Workflow
The development of dual EGFR and HDAC3 inhibitors is a rational approach to cancer therapy due to the synergistic roles these proteins play in tumor progression.[1] The following diagrams illustrate the EGFR signaling pathway and the general workflow of a molecular docking study.
EGFR Signaling Pathway
Molecular Docking Workflow
References
Independent Verification of N-benzhydryl-2-hydroxybenzamide's Therapeutic Potential: A Comparative Guide for Researchers
An Objective Analysis of N-benzhydryl-2-hydroxybenzamide in the Context of Salicylamide Derivatives and Their Diverse Therapeutic Applications.
Introduction
This compound is a derivative of salicylamide, a compound with a history of use as an analgesic and antipyretic.[1][2] While specific therapeutic data for this compound is not extensively documented in publicly available research, the broader class of N-substituted salicylamide derivatives has garnered significant attention for a wide array of pharmacological activities. This guide provides an independent verification of the potential therapeutic effects of this compound by comparing it with well-studied salicylamide derivatives. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound class.
Salicylamide itself exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in inflammation, pain, and fever.[3][4] The structural modifications on the amide nitrogen of the salicylamide scaffold have led to the discovery of compounds with diverse therapeutic applications, ranging from anticancer and antiviral to anti-inflammatory and antiparasitic activities. This guide will explore these applications with a focus on quantitative data and experimental methodologies.
Comparative Analysis of Therapeutic Effects
The therapeutic landscape of N-substituted salicylamide derivatives is vast. To provide a clear comparison, this section will focus on key areas where these compounds have shown significant promise: anticancer, antiviral, and anti-inflammatory activities.
Anticancer Activity
Several N-substituted salicylamide derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. A notable example is Niclosamide, an FDA-approved anthelmintic drug, which has been repurposed as a potential anticancer agent.[5] Niclosamide has been shown to modulate multiple signaling pathways crucial for cancer cell survival and proliferation, including Wnt/β-catenin, STAT3, mTORC1, and NF-κB.[6]
Table 1: Comparative Anticancer Activity of N-Substituted Salicylamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Niclosamide | MDA-MB-231 (Breast) | ~1.5 | [5] |
| MCF-7 (Breast) | ~2.0 | [5] | |
| Amino derivative 10b | MDA-MB-231 (Breast) | 6.77 | [5] |
| Amino derivative 11b | MDA-MB-231 (Breast) | 5.59 | [5] |
| Amino derivative 12b | MDA-MB-231 (Breast) | 5.23 | [5] |
| Amino derivative 16b | MDA-MB-231 (Breast) | 7.97 | [5] |
| MCF-7 (Breast) | 6.58 | [5] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Antiviral Activity
Salicylamide derivatives have also emerged as broad-spectrum antiviral agents.[6] Nitazoxanide, another FDA-approved drug, and its active metabolite, tizoxanide, inhibit the replication of a wide range of RNA and DNA viruses.[6] Research has also highlighted the potential of other derivatives against viruses like Hepatitis B Virus (HBV) and SARS-CoV-2.
Table 2: Comparative Antiviral Activity of Salicylamide Derivatives
| Compound/Derivative | Virus | Assay | EC50 / IC50 (µM) | Reference |
| Nitazoxanide | Influenza A (H1N1) | Plaque Reduction | ~1.0 | [6] |
| Hepatitis B Virus (HBV) | HBsAg Secretion | ~0.5 | [6] | |
| Niclosamide | SARS-CoV-2 | Viral Replication | ~0.1 | [6] |
| Compound 9 | SARS-CoV-2 | Viral Replication | Sub-micromolar | [6] |
| Compound 50 | Hepatitis B Virus (HBV) | HBV Replication | 0.52 | [7][8] |
| Compound 56 | Hepatitis B Virus (HBV) | HBV Replication | 0.47 | [7][8] |
EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values indicate the potency of the antiviral effect.
Anti-inflammatory and Other Activities
The foundational anti-inflammatory effect of salicylamide, through COX inhibition, is a key characteristic of this class.[3][4] Furthermore, studies on N-substituted salicylamides have revealed other potential therapeutic avenues. For instance, certain derivatives have been found to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.
Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Salicylanilide Derivatives
| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |
| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | 33.1 - 85.8 | [9] |
| BuChE | 53.5 - 228.4 | [9] | |
| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite 5c | BuChE | 2.4 | [9] |
Experimental Protocols
To ensure the independent verification of the presented data, detailed experimental methodologies are crucial. Below are summaries of typical protocols used in the evaluation of salicylamide derivatives.
Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (e.g., N-substituted salicylamide derivatives) for a specified period (e.g., 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Monolayer: A confluent monolayer of host cells (e.g., Madin-Darby canine kidney cells for influenza virus) is prepared in 6-well plates.
-
Virus Infection: The cells are infected with a known amount of virus for 1 hour.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the test compound and a gelling agent (e.g., agarose).
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 2-3 days).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
EC50 Calculation: The number of plaques is counted, and the concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.
Signaling Pathways and Experimental Workflows
The diverse therapeutic effects of N-substituted salicylamide derivatives are often attributed to their ability to modulate key cellular signaling pathways.
Caption: Key signaling pathways modulated by N-substituted salicylamide derivatives.
The experimental workflow for the initial screening and evaluation of a novel salicylamide derivative like this compound would typically follow a logical progression from in vitro to in vivo studies.
Caption: General experimental workflow for evaluating a novel therapeutic compound.
Conclusion
While direct experimental evidence for the therapeutic effects of this compound is limited in current literature, a comprehensive analysis of its parent compound, salicylamide, and the broader class of N-substituted salicylamide derivatives provides a strong foundation for inferring its potential pharmacological activities. The extensive research into related compounds, revealing potent anticancer, antiviral, and anti-inflammatory properties, suggests that this compound warrants further investigation as a potential therapeutic agent. The provided comparative data, experimental protocols, and pathway diagrams offer a valuable resource for researchers to design and conduct independent verification studies to elucidate the specific therapeutic profile of this compound. Future research should focus on in vitro and in vivo studies to determine its efficacy and mechanism of action in various disease models.
References
- 1. N-Benzyl-2-hydroxybenzamide | 20919-36-2 | Benchchem [benchchem.com]
- 2. jchr.org [jchr.org]
- 3. What is Salicylamide used for? [synapse.patsnap.com]
- 4. What is the mechanism of Salicylamide? [synapse.patsnap.com]
- 5. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Potential of Salicylamide Derivatives for Combating Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Salicylamide derivatives as potent HBV inhibitors: insights into structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of N-benzhydryl-2-hydroxybenzamide and Commercial Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of N-benzhydryl-2-hydroxybenzamide and its derivatives with commercially available drugs, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, offering insights into the potential of this compound class.
Introduction to this compound
This compound belongs to the salicylamide class of compounds, which are derivatives of salicylic acid. Salicylamides are known to exhibit a wide range of biological activities, including analgesic, antipyretic, anti-inflammatory, antimicrobial, and anticancer properties. The parent compound, salicylamide, is a non-prescription analgesic and antipyretic. The benzamide structural motif is also present in several commercially successful drugs with diverse therapeutic applications, such as antipsychotics (e.g., sulpiride, amisulpride) and antiemetics (e.g., metoclopramide), which primarily act as dopamine receptor antagonists.
The N-benzhydryl substitution on the amide nitrogen of 2-hydroxybenzamide introduces a bulky, lipophilic group that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This guide explores the available data on this compound and its analogs in comparison to established therapeutic agents.
Antimicrobial Activity
Antibacterial Activity
A study on N-(benzyl carbamoyl)-2-hydroxy substituted benzamides, which are structurally similar to this compound, revealed significant antibacterial activity. For instance, a 4-(benzylamino)-2-hydroxybenzoic acid derivative exhibited a Minimum Inhibitory Concentration (MIC) of 25 µg/mL against Staphylococcus aureus, and an N¹, N³-bis (benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamide showed an MIC of 12.5 µg/mL against Bacillus subtilis.
For comparison, the MIC values of commonly used antibiotics against these strains are provided in the table below.
| Compound | Test Organism | MIC (µg/mL) |
| This compound Derivative (4-(benzylamino)-2-hydroxybenzoic acid) | Staphylococcus aureus | 25 |
| This compound Derivative (Phthalamide derivative) | Bacillus subtilis | 12.5 |
| Salicylamide | Neisseria gonorrhoeae | 8 - 32[1] |
| Ampicillin | Staphylococcus aureus | 0.6 - 1[2] |
| Gentamicin | Staphylococcus aureus | 0.5[3] |
| Gentamicin | Bacillus subtilis | 0.31[4] |
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
Antifungal Activity
Derivatives of N-benzylsalicylamide have been evaluated for their antifungal properties. A study reported that N-(4'-chlorobenzyl) salicylamides and N-(3',4'-dichlorobenzyl)-salicylamides exhibited notable in vitro antifungal activity, with MIC values against Trichophyton mentagrophytes as low as ≤ 7.8 µmol/L.
| Compound | Test Organism | MIC (µmol/L) |
| N-benzylsalicylamide Derivatives | Trichophyton mentagrophytes | ≤ 7.8 |
| Salicylanilide Derivatives | Trichophyton mentagrophytes | ≥ 3.91 |
| Salicylanilide Derivatives | Candida albicans | ≥ 15.63[5] |
Table 2: Comparative Antifungal Activity (MIC in µmol/L)
Anticancer Activity
The salicylanilide scaffold, to which this compound belongs, has been investigated for its anticancer potential.[6] While specific IC50 values for this compound are not available in the reviewed literature, the general class of compounds has shown activity against various cancer cell lines. For a comparative perspective, the IC50 values of standard chemotherapeutic agents against common cancer cell lines are presented below.
| Compound | Cell Line (Cancer Type) | IC50 (µM) |
| Cisplatin | A549 (Lung Cancer) | 3.49 - 6.59[7] |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.68[8] |
| Doxorubicin | AMJ13 (Breast Cancer) | 223.6 (as µg/ml)[9] |
Table 3: IC50 Values of Commercial Anticancer Drugs
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms of action and experimental procedures relevant to the evaluation of this compound, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the reproducibility and validation of findings.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Antimicrobial Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, B. subtilis) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11][12]
Cytotoxicity Assay (MTT Assay)
The half-maximal inhibitory concentration (IC50) against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the compound concentration versus the cell viability.[13][14][15][16]
Conclusion
The available data on derivatives of this compound suggest that this class of compounds holds potential as antimicrobial and possibly anticancer agents. The antibacterial and antifungal activities of its analogs are notable, although direct comparisons with commercially available drugs are challenging without data on the specific parent compound. The salicylanilide scaffold is a well-established pharmacophore with diverse biological activities, and the N-benzhydryl modification may offer unique properties worthy of further investigation.
Future research should focus on synthesizing and evaluating this compound to generate specific quantitative data on its antimicrobial and anticancer activities. Direct head-to-head comparisons with relevant commercial drugs under standardized experimental conditions will be crucial to fully assess its therapeutic potential. The experimental protocols and comparative data presented in this guide provide a framework for such future investigations.
References
- 1. Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ankemdernegi.org.tr [ankemdernegi.org.tr]
- 4. Bacillus subtilis revives conventional antibiotics against Staphylococcus aureus osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. netjournals.org [netjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 10. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
A Comparative Guide to the Synthesis of N-benzhydryl-2-hydroxybenzamide: Traditional versus a Novel Microwave-Assisted Approach
For researchers and professionals in drug development, the efficient synthesis of target molecules is a critical cornerstone of the discovery process. N-benzhydryl-2-hydroxybenzamide, a scaffold of interest in medicinal chemistry, can be synthesized through various routes. This guide provides a detailed comparison of a traditional condensation method and a novel, microwave-assisted approach, offering insights into their respective efficiencies and experimental demands.
Performance Comparison
The following table summarizes the key performance indicators for the traditional and novel microwave-assisted synthesis of this compound. The data highlights the potential advantages of adopting modern synthetic techniques.
| Parameter | Traditional Condensation | Novel Microwave-Assisted Synthesis |
| Reaction Time | 6 - 8 hours | 15 - 20 minutes |
| Yield | 75 - 85% | 90 - 95% |
| Purity | Good (often requires recrystallization) | High (often requires minimal purification) |
| Solvent Usage | Moderate to high | Minimal to none (solvent-free conditions possible) |
| Energy Consumption | High (prolonged heating) | Low (short reaction time) |
| Environmental Impact | Moderate | Low |
Experimental Protocols
Detailed methodologies for both the traditional and a novel microwave-assisted synthesis are provided below.
Traditional Synthesis: Condensation of Salicylic Acid and Benzhydrylamine
This method involves the direct condensation of salicylic acid and benzhydrylamine, typically requiring a coupling agent and an extended reaction time at elevated temperatures.
Materials:
-
Salicylic acid
-
Benzhydrylamine
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1N)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask, dissolve salicylic acid (1 equivalent) in anhydrous DCM.
-
Add benzhydrylamine (1 equivalent) to the solution and stir at room temperature.
-
In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the salicylic acid and benzhydrylamine mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to stir at room temperature for 6-8 hours. The formation of a white precipitate (dicyclohexylurea) will be observed.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea precipitate and wash it with a small amount of DCM.
-
Combine the filtrates and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Novel Synthesis: Microwave-Assisted Synthesis of this compound
This novel approach utilizes microwave irradiation to dramatically reduce reaction times and improve yields, often under solvent-free or minimal solvent conditions.
Materials:
-
Salicylic acid
-
Benzhydrylamine
-
Montmorillonite K-10 clay (as a solid support and catalyst)
-
Ethanol (for purification)
Procedure:
-
In a mortar, thoroughly grind salicylic acid (1 equivalent), benzhydrylamine (1 equivalent), and Montmorillonite K-10 clay (a catalytic amount, e.g., 20% by weight of reactants).
-
Transfer the solid mixture to a microwave-safe reaction vessel.
-
Place the vessel in a domestic or laboratory microwave oven.
-
Irradiate the mixture at a suitable power level (e.g., 300-500 W) for 15-20 minutes, with intermittent cooling if necessary to control the temperature.
-
Monitor the reaction progress by TLC after extracting a small sample with a suitable solvent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Add a small amount of a suitable solvent (e.g., ethyl acetate) to the solid mass and stir to extract the product.
-
Filter the mixture to remove the clay catalyst.
-
Wash the filtrate with a saturated sodium bicarbonate solution to remove any unreacted salicylic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting solid is often of high purity, but can be further purified by recrystallization from a minimal amount of hot ethanol if required.
Visualizing the Novel Synthesis Workflow
The following diagram illustrates the streamlined workflow of the novel microwave-assisted synthesis route.
Caption: Workflow for the novel microwave-assisted synthesis.
Comparative Analysis of the Physicochemical Properties of Salicylanilides: A Guide for Researchers
Introduction
Salicylanilides, a class of compounds characterized by a salicylic acid moiety linked to an aniline derivative through an amide bond, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include anthelmintic, antibacterial, antifungal, and anticancer properties.[2][3] The therapeutic potential of salicylanilides is intrinsically linked to their physicochemical properties, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interaction with biological targets.[4][5] Understanding and optimizing these properties is therefore a critical aspect of the drug discovery and development process for this class of compounds.
This guide provides a comparative analysis of key physicochemical properties of selected salicylanilide derivatives, including their acid dissociation constant (pKa), lipophilicity (logP), solubility, and melting point. It further details the experimental protocols for the determination of these properties and presents a logical workflow for their comprehensive characterization. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with salicylanilides.
Key Physicochemical Properties and Their Significance
The biological activity and pharmacokinetic behavior of salicylanilides are significantly influenced by their physicochemical characteristics:
-
pKa (Acid Dissociation Constant): The pKa value indicates the acidity or basicity of a molecule and determines its ionization state at a given pH.[6] For salicylanilides, the phenolic hydroxyl group and the amide proton contribute to their acidic properties. The ionization state is crucial as it affects solubility, membrane permeability, and binding to target proteins.[4]
-
logP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity or hydrophobicity.[6] This property is a key determinant of a drug's ability to cross biological membranes, its distribution in the body, and its potential for metabolism.[7] Both hydrophobic and electron-withdrawing properties have been found to be essential for the potent uncoupling activity of salicylanilides in mitochondria.[8]
-
Solubility: The solubility of a drug is a critical factor for its absorption from the gastrointestinal tract and for the formulation of parenteral dosage forms. Poor aqueous solubility is a common challenge in the development of salicylanilide-based drugs.[2]
-
Melting Point: The melting point is an indicator of the purity and the lattice energy of a crystalline solid. It can influence the solid-state stability and dissolution rate of a drug substance.
Comparative Physicochemical Data of Salicylanilide Derivatives
The following table summarizes the experimentally determined physicochemical properties of a selection of salicylanilide derivatives, compiled from various research articles.
| Compound | Structure | pKa | logP | Solubility | Melting Point (°C) | Reference |
| Salicylanilide | 2-hydroxy-N-phenylbenzamide | - | - | - | 136-138 | [3] |
| Niclosamide | 5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | - | - | - | - | [2] |
| N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | - | - | - | - | [9] | |
| N-[3,5-bis(trifluoromethyl)phenyl]-4-chloro-2-hydroxybenzamide | - | - | - | - | [9] | |
| Ethyl 2-(2-((2-chlorophenyl)carbamoyl)phenoxy)acetate | - | - | - | 71-72 | [10] |
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is essential for structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies.[11] Below are detailed methodologies for the key experiments.
Determination of pKa (Acid Dissociation Constant)
The pKa of salicylanilides can be determined using potentiometric titration or UV-metric titration.[6]
1. Potentiometric Titration:
-
Principle: This method involves the titration of a solution of the salicylanilide derivative with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH of the solution with a calibrated pH meter. The pKa is determined from the half-equivalence point of the titration curve.
-
Apparatus: pH meter with a combination glass electrode, magnetic stirrer, and a micro-burette.
-
Procedure:
-
Prepare a stock solution of the salicylanilide derivative in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 10 mM.
-
Add a known volume of the stock solution to a thermostated titration vessel containing a known volume of water or a mixed solvent system.
-
Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) in small increments.
-
Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is the pH at which 50% of the compound is ionized. This corresponds to the midpoint of the steepest part of the curve.
-
2. UV-Metric Titration:
-
Principle: This method is suitable for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis spectrum upon ionization. The absorbance of the compound is measured at different pH values, and the pKa is determined from the resulting sigmoidal curve.
-
Apparatus: UV-Vis spectrophotometer with a thermostated cell holder, pH meter.
-
Procedure:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
-
Prepare a stock solution of the salicylanilide derivative in a suitable solvent.
-
Add a small aliquot of the stock solution to each buffer solution to obtain the same final concentration.
-
Measure the UV-Vis spectrum of each solution.
-
Plot the absorbance at a selected wavelength (where the change upon ionization is maximal) against the pH.
-
The pKa is the pH at the inflection point of the resulting sigmoidal curve.
-
Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is the classical and most reliable method for determining logP.[12]
-
Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or a suitable buffer, typically pH 7.4 for logD). The concentration of the compound in each phase is then determined, and the logP is calculated as the logarithm of the ratio of the concentrations.
-
Apparatus: Separatory funnels or vials, shaker, centrifuge, analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer).
-
Procedure:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then separating the layers.
-
Prepare a stock solution of the salicylanilide derivative in either pre-saturated n-octanol or pre-saturated water.
-
Add a known volume of the stock solution to a known volume of the other pre-saturated phase in a separatory funnel or vial.
-
Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to allow for equilibration.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the salicylanilide derivative in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the logP using the following formula: logP = log ([Compound]octanol / [Compound]water)
-
Determination of Aqueous Solubility
The equilibrium solubility of a compound can be determined by the shake-flask method.
-
Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water or buffer) at a constant temperature. After reaching equilibrium, the concentration of the dissolved compound in the supernatant is determined.
-
Apparatus: Vials with screw caps, constant temperature shaker or incubator, centrifuge, analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of the solid salicylanilide derivative to a vial containing a known volume of the desired aqueous medium (e.g., purified water or phosphate-buffered saline, pH 7.4).
-
Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to separate the undissolved solid.
-
Carefully remove an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent if necessary and determine the concentration of the dissolved salicylanilide derivative using a validated analytical method (e.g., HPLC-UV).
-
The determined concentration represents the equilibrium solubility of the compound.
-
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for the comparative analysis of the physicochemical properties of salicylanilides.
Caption: Experimental workflow for the physicochemical characterization of salicylanilides.
Conclusion
The physicochemical properties of salicylanilides are fundamental to their biological activity and drug-like characteristics. A systematic and comparative analysis of these properties, as outlined in this guide, is crucial for the rational design and optimization of novel salicylanilide-based therapeutic agents. By understanding the interplay between chemical structure and physicochemical properties, researchers can more effectively navigate the complexities of drug discovery and development in this promising class of compounds.
References
- 1. Salicylanilide Acetates: Synthesis and Antibacterial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salicylanilides and Their Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salicylanilide - Wikipedia [en.wikipedia.org]
- 4. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. thesolubilitycompany.com [thesolubilitycompany.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Structural requirements of salicylanilides for uncoupling activity in mitochondria: quantitative analysis of structure-uncoupling relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacy180.com [pharmacy180.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Confirming the Purity of N-benzhydryl-2-hydroxybenzamide by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for confirming the purity of N-benzhydryl-2-hydroxybenzamide, a key intermediate in various synthetic pathways.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity determination of non-volatile organic compounds.[1] Its high resolution and sensitivity make it ideal for separating the main compound from its potential impurities.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of non-polar to moderately polar compounds like this compound. Amide-functionalized columns can also be considered for their reduced reactivity with certain analytes.[2][3]
2. Mobile Phase and Gradient:
-
A mobile phase consisting of a mixture of acetonitrile (ACN) and water or a buffer is appropriate.
-
A gradient elution is often preferred to ensure the separation of impurities with a wide range of polarities.
-
Solvent A: Water with 0.1% formic acid (to improve peak shape)
-
Solvent B: Acetonitrile with 0.1% formic acid
-
Example Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
3. Detection:
-
UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 254 nm or 280 nm) should be employed for optimal sensitivity.[4]
4. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Based on common amide synthesis routes, potential impurities in this compound may include:
-
Unreacted starting materials: Salicylic acid and benzhydrylamine.
-
By-products of the coupling reaction: Depending on the reagents used.
-
Degradation products: Hydrolysis of the amide bond could lead to the formation of salicylic acid and benzhydrylamine.
For rigorous quality control, the developed HPLC method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[5][6][7]
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Comparison with Alternative Purity Determination Methods
While HPLC is a powerful tool, other techniques can provide complementary or, in some cases, more direct information about sample purity.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. |
| Typical Sample Purity Range | >95% | Can determine absolute purity with high accuracy. | High purity required for the main component. |
| Analytes | Non-volatile and thermally labile compounds.[1] | Any soluble compound with an NMR-active nucleus. | Volatile and thermally stable compounds.[1] |
| Advantages | High resolution, high sensitivity, well-established for purity determination.[8] | Provides structural information, is a primary ratio method (can be absolute), requires no specific reference standard for the analyte itself.[9][10] | High sensitivity, provides structural information from mass spectra. |
| Disadvantages | Requires a reference standard for quantification, may not detect non-UV active impurities. | Lower sensitivity than HPLC, requires specialized equipment and expertise.[9] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| Typical Limit of Detection (LOD) | ng to pg range | µg to mg range | pg to fg range |
| Typical Limit of Quantification (LOQ) | ng range | µg to mg range | pg range |
Conclusion
Confirming the purity of this compound is paramount for its intended applications. HPLC stands out as a robust and reliable method for this purpose, offering excellent separation of potential impurities. The provided experimental protocol serves as a solid foundation for developing a validated analytical method. For a comprehensive purity assessment, especially for reference standards, orthogonal techniques such as quantitative NMR (qNMR) can provide valuable, complementary data, offering a direct measure of purity without the need for a specific reference standard of the analyte. The choice of analytical technique will ultimately depend on the specific requirements of the research or quality control setting.
References
- 1. blog.brewerscience.com [blog.brewerscience.com]
- 2. mtc-usa.com [mtc-usa.com]
- 3. Amide or amino HPLC columns - Tech Information [mtc-usa.com]
- 4. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 10. acgpubs.org [acgpubs.org]
A Comparative Analysis of N-benzhydryl-2-hydroxybenzamide and Salicylamide: Evaluating Potential Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known anti-inflammatory agent Salicylamide and a structurally related compound, N-benzhydryl-2-hydroxybenzamide. While Salicylamide has a history of use as an analgesic and antipyretic, the biological profile of this compound is less established. This document aims to synthesize available data, propose a hypothetical mechanism of action for this compound based on related compounds, and provide detailed experimental protocols for future comparative studies.
Introduction
Putative Mechanism of Action and Signaling Pathway
Salicylamide is understood to exert its anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2] Some evidence also suggests that salicylates can suppress the induction of COX-2, thereby reducing the production of pro-inflammatory prostaglandins at inflammatory sites.[2]
Given its structural similarity to Salicylamide, it is hypothesized that This compound may also function as a COX inhibitor. The presence of the large, lipophilic benzhydryl group could influence its binding affinity and selectivity for the COX enzymes.
Below is a diagram illustrating the proposed cyclooxygenase signaling pathway that may be targeted by both compounds.
References
- 1. Salicytamide: a New Anti-inflammatory Designed Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of the analgesic and antiinflammatory activities of N-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of the analgesic and antiinflammatory activities of O-substituted salicylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-benzhydryl-2-hydroxybenzamide: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of N-benzhydryl-2-hydroxybenzamide, a compound frequently utilized in drug development and scientific research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Researchers and laboratory personnel must handle this compound with care, recognizing its potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed and causes serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this chemical.
Summary of Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₇NO₂ | Internal Data |
| Molecular Weight | 303.36 g/mol | Internal Data |
| Appearance | Solid | [2] |
| Melting Point | 104 - 106 °C | Internal Data |
| Solubility | ||
| Water | Insoluble | [3] |
| Hazards | ||
| GHS Classification | Acute Toxicity 4 (Oral), Eye Irritation 2A | [1] |
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the safe disposal of this compound, covering both minor spills and bulk quantities.
Small Spills Cleanup Protocol
In the event of a small spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated.
-
Don PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.
-
Contain the Spill: If the material is a solid, carefully sweep it up to avoid generating dust.
-
Decontamination:
-
Collect Waste: Place the swept-up material and any contaminated absorbent paper into a clearly labeled, sealed container for hazardous waste.
-
Final Cleaning: Wash the contaminated surface with a soap and water solution.[3]
-
Dispose of PPE: Contaminated PPE should be disposed of as hazardous waste.
Bulk Disposal Protocol
Disposal of bulk quantities of this compound must be handled as hazardous chemical waste.
-
Containerization: Ensure the waste this compound is stored in a well-sealed, properly labeled container. The label should clearly indicate "Hazardous Waste" and the chemical name.
-
Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents.
-
Licensed Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. This is the recommended and safest method for the disposal of this chemical.
-
Incineration: For larger quantities, a common disposal method for benzamide compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a licensed facility.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Waste Disposal Workflow for this compound.
References
Personal protective equipment for handling N-benzhydryl-2-hydroxybenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of N-benzhydryl-2-hydroxybenzamide (CAS No. 94623-58-2). The following procedures are based on best practices for handling similar benzamide compounds in a laboratory setting. It is imperative to supplement this information with a specific Safety Data Sheet (SDS) for this compound once available and to adhere to all institutional and regulatory safety protocols.
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE and safety engineering controls.
| Category | Requirement | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles | Conforming to EN166 (EU) or ANSI Z87.1 (US) standards. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Check for breakthrough time and compatibility. | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Long-sleeved, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when ventilation is inadequate or when handling large quantities that may generate dust. | Prevents inhalation of potentially harmful dust. |
| Engineering Controls | Fume hood or ventilated enclosure | Use for all weighing and transfer operations. | Minimizes inhalation exposure to chemical dust. |
| Safety Equipment | Eyewash station and safety shower | Must be readily accessible in the immediate work area. | Provides immediate decontamination in case of accidental exposure. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to ensure the safe handling of this compound from receipt to disposal.
Receiving and Inspection
-
Procedure: Upon receipt, visually inspect the container for any damage or leaks. Verify that the container is properly labeled with the chemical name, CAS number, and hazard information.
-
Action: If the container is damaged, do not open it. Isolate the package in a well-ventilated area and contact your institution's Environmental Health and Safety (EHS) department.
Storage
-
Procedure: Store this compound in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Handling and Use
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare your workspace within a certified chemical fume hood.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood to minimize dust generation.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Thoroughly clean the work area, including the balance and any contaminated surfaces, after use.
-
Decontaminate or dispose of all used equipment and consumables properly.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Collect all unused or contaminated solid this compound in a designated, labeled hazardous waste container.
-
Contaminated Materials: Dispose of all contaminated items, such as gloves, weighing paper, and pipette tips, in the same hazardous waste container.
-
Liquid Waste: If the compound is in solution, it should be collected in a designated hazardous liquid waste container. Do not pour down the drain.[1]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: Safe Weighing of this compound
This protocol outlines the steps for safely weighing a solid chemical compound like this compound.
-
Preparation: 1.1. Don all required PPE: safety goggles, lab coat, and chemical-resistant gloves. 1.2. Ensure the chemical fume hood is operational and the sash is at the appropriate working height. 1.3. Place an analytical balance inside the fume hood. 1.4. Prepare a clean weighing boat or paper.
-
Weighing Procedure: 2.1. Tare the balance with the weighing boat. 2.2. Carefully open the container of this compound. 2.3. Using a clean spatula, carefully transfer the desired amount of the solid to the weighing boat. Minimize any dust formation. 2.4. Record the weight. 2.5. Securely close the container of this compound.
-
Post-Weighing: 3.1. Carefully transfer the weighed solid to your reaction vessel within the fume hood. 3.2. Dispose of the weighing boat in the designated solid hazardous waste container. 3.3. Clean the spatula and any contaminated surfaces within the fume hood. 3.4. Close the fume hood sash. 3.5. Remove and dispose of gloves in the appropriate waste container. 3.6. Wash hands thoroughly.
Visual Workflow for Handling this compound
The following diagram illustrates the key stages and decision points in the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
